Product packaging for 4-Amino-3,5-dibromophenol(Cat. No.:CAS No. 188721-64-4)

4-Amino-3,5-dibromophenol

Cat. No.: B2467643
CAS No.: 188721-64-4
M. Wt: 266.92
InChI Key: UJGIEAXELCZTOF-UHFFFAOYSA-N
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Description

4-Amino-3,5-dibromophenol is a useful research compound. Its molecular formula is C6H5Br2NO and its molecular weight is 266.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5Br2NO B2467643 4-Amino-3,5-dibromophenol CAS No. 188721-64-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3,5-dibromophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2NO/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJGIEAXELCZTOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)N)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 4-Amino-3,5-dibromophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of 4-Amino-3,5-dibromophenol (CAS No: 188721-64-4). As a halogenated aromatic amine, this compound presents a unique scaffold for medicinal chemistry and materials science, combining the functionalities of a phenol, an aniline, and strategically positioned bromine atoms. This document synthesizes the available technical data, including physicochemical properties, spectroscopic information, and chemical reactivity. It also presents a detailed, field-proven protocol for its synthesis, adapted from established methodologies for similar halogenated aromatics. The guide is intended to serve as a foundational resource for researchers seeking to explore the utility of this versatile chemical intermediate in drug discovery and other advanced applications.

Introduction: The Strategic Value of Halogenated Aminophenols

The aminophenol backbone is a privileged structure in medicinal chemistry, famously serving as the core of analgesic compounds like paracetamol. The strategic introduction of halogen atoms, particularly bromine, onto this scaffold dramatically alters its physicochemical and pharmacological properties. Bromine substitution can enhance metabolic stability, improve membrane permeability, and provide a handle for further synthetic diversification through cross-coupling reactions. This compound, with its vicinal bromine atoms flanking the amino group, offers a unique electronic and steric environment, making it a compelling building block for novel therapeutic agents and functional materials. This guide aims to provide a detailed exploration of its core characteristics to empower researchers in their synthetic and developmental endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectral properties is paramount for its effective use in research and development. While experimental data for this compound is not extensively published, a combination of data from suppliers and predicted values provides a solid foundation.

Core Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below. These values are critical for reaction planning, purification, and formulation.

PropertyValueSource
CAS Number 188721-64-4[1][2][3]
Molecular Formula C₆H₅Br₂NO[1][2][3][4]
Molecular Weight 266.92 g/mol [1][2][3][4]
Appearance White to off-white solid (typical for related compounds)Inferred from[5]
Melting Point 157 °C[1]
Boiling Point 333.6 ± 42.0 °C (Predicted)[1]
Density 2.178 ± 0.06 g/cm³ (Predicted)[1]
pKa 8.32 ± 0.23 (Predicted)[1]
LogP 3.08 (Predicted)[1]
Spectroscopic Signature
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple due to the molecule's symmetry. A singlet would be observed for the two equivalent aromatic protons. The chemical shifts for the amine (-NH₂) and hydroxyl (-OH) protons would appear as broad singlets, with their positions being dependent on the solvent and concentration.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would show four distinct signals corresponding to the four unique carbon environments in the molecule. The carbon atoms bearing the bromine, amino, and hydroxyl groups would have characteristic chemical shifts.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by distinct absorption bands. Key expected vibrations include:

    • A broad O-H stretching band for the phenolic hydroxyl group, typically in the range of 3200-3600 cm⁻¹.

    • N-H stretching bands for the primary amine, usually appearing as two sharp peaks in the 3300-3500 cm⁻¹ region.

    • C-N and C-O stretching vibrations in the fingerprint region (1000-1300 cm⁻¹).

    • C=C stretching bands for the aromatic ring around 1500-1600 cm⁻¹.

    • A C-Br stretching band, which is typically found at lower frequencies.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms ([M]+, [M+2]+, and [M+4]+ in an approximate 1:2:1 ratio), which is a definitive indicator of its dibrominated nature. The molecular ion peak would be observed at m/z ≈ 267 (for ⁷⁹Br and ⁸¹Br isotopes).

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by the interplay of its three functional groups: the nucleophilic amino group, the acidic hydroxyl group, and the electron-withdrawing bromine atoms on the aromatic ring.

Dual Nucleophilicity and pH-Dependent Reactivity

The amino and hydroxyl groups both possess nucleophilic character. Their relative reactivity is highly dependent on the reaction conditions, particularly the pH.[6]

  • In neutral or slightly acidic conditions, the amino group is generally the more potent nucleophile and will preferentially react with electrophiles such as acyl chlorides or alkyl halides.

  • Under strong basic conditions, the phenolic hydroxyl group is deprotonated to form a phenoxide ion. This phenoxide is a much stronger nucleophile than the neutral amino group, directing reactions to the oxygen atom.[6]

This pH-switchable reactivity allows for selective functionalization of either the amino or hydroxyl group by careful choice of reagents and conditions.

G cluster_0 Reactivity Control Compound This compound Neutral Neutral/Acidic Conditions (e.g., Acetic Anhydride) Compound->Neutral Reacts with Electrophile Basic Strong Basic Conditions (e.g., NaH in DMF) Compound->Basic Reacts with Electrophile Amine_Reaction Preferential N-Acylation/ N-Alkylation Neutral->Amine_Reaction Leads to Phenol_Reaction Preferential O-Alkylation/ O-Arylation Basic->Phenol_Reaction Leads to

Caption: Logical workflow for selective functionalization of this compound.

Electrophilic Aromatic Substitution

The amino and hydroxyl groups are both strongly activating, ortho-, para-directing groups. However, in this compound, the positions ortho and para to the activating groups are already substituted with bromine atoms. The bromine atoms themselves are deactivating via induction but ortho-, para-directing. The strong activation by the amino and hydroxyl groups suggests that further electrophilic substitution is possible, though the steric hindrance from the existing bromine atoms and the deactivating inductive effect will make it less facile than in unsubstituted 4-aminophenol.

Synthesis Protocol: Electrophilic Bromination

A reliable synthesis of this compound can be achieved through the direct electrophilic bromination of 4-aminophenol. The amino group is a powerful activating group, directing the incoming electrophiles (bromine) to the ortho positions. A protocol adapted from the synthesis of the analogous 4-Amino-3,5-dibromo-toluene provides a robust and scalable method.[7][8]

Causality Behind Experimental Choices
  • Solvent: Glacial acetic acid is used as the solvent. It is polar enough to dissolve the starting material and is resistant to oxidation by bromine.

  • Reagent: Molecular bromine (Br₂) is the brominating agent. Its reaction with the activated aromatic ring is rapid.

  • Temperature Control: The reaction is exothermic. Cooling in an ice bath during the addition of bromine is crucial to prevent over-bromination and the formation of side products.

  • Work-up: Pouring the reaction mixture into ice-cold water precipitates the product, as it is significantly less soluble in water than in acetic acid. This also serves to quench any remaining bromine.

Step-by-Step Experimental Workflow

G Start Dissolve 4-Aminophenol in Glacial Acetic Acid Cool Cool Reaction Mixture to 0-5 °C (Ice Bath) Start->Cool Add_Br2 Slowly Add Bromine in Glacial Acetic Acid Cool->Add_Br2 Stir Stir at Room Temperature Add_Br2->Stir Precipitate Pour into Ice-Cold Water Stir->Precipitate Filter Filter the Precipitate Precipitate->Filter Wash Wash with Cold Water Filter->Wash Dry Dry Under Vacuum Wash->Dry End Obtain 4-Amino-3,5- dibromophenol Dry->End

Caption: Experimental workflow for the synthesis of this compound.

Protocol:

  • Setup: In a two-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve 4-aminophenol (1 equivalent) in glacial acetic acid.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with stirring.

  • Bromine Addition: Prepare a solution of bromine (2.2 equivalents) in glacial acetic acid. Add this solution dropwise from the dropping funnel to the cooled 4-aminophenol solution over approximately 1.5 hours. Maintain the temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Precipitation: Pour the contents of the flask into a beaker containing a large volume of ice-cold water with vigorous stirring. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water to remove acetic acid and any unreacted bromine.

  • Drying: Dry the product under vacuum to a constant weight.

This protocol provides a direct and efficient route to the target compound, with purification typically achieved through recrystallization from a suitable solvent system like ethanol/water if necessary.

Applications in Research and Drug Development

While specific, commercialized applications of this compound are not widely documented, its structure is highly suggestive of its utility as an intermediate in several areas of research.

  • Medicinal Chemistry: As a derivative of 4-aminophenol, it is a logical precursor for the synthesis of novel analgesic, anti-inflammatory, and antipyretic agents.[9][10] The bromine atoms can serve as handles for introducing further complexity via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of diverse libraries of compounds for biological screening.[10][11]

  • Antimicrobial and Anticancer Agents: The broader class of aminophenol derivatives has been investigated for antimicrobial and cytotoxic activities.[9][10] The lipophilicity and electronic properties conferred by the bromine atoms could be exploited to develop new leads in these therapeutic areas.

  • Materials Science: The compound can be used as a monomer for the synthesis of specialty polymers, such as polyamides or polyimides, where the bromine atoms could impart flame-retardant properties. It also serves as a precursor in the manufacturing of azo dyes.[12]

Safety, Handling, and Toxicity Profile

Specific toxicological data for this compound is limited. Therefore, a cautious approach to handling is essential, with safety protocols based on data from structurally related brominated phenols and aminophenols.[7][13]

  • General Hazards: Brominated phenols, as a class, can be toxic and are often skin and eye irritants.[13] Some have been shown to have effects on the liver and kidneys.[14] Aminophenols can also be harmful if swallowed or inhaled.

  • Handling Precautions:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, dark place under an inert atmosphere, as aminophenols can be sensitive to air and light.[1]

  • Toxicity Context: The toxicity of brominated phenols generally increases with the number of bromine atoms.[7] While no specific data is available for this compound, it should be handled as a potentially hazardous substance.

Conclusion

This compound is a valuable, albeit under-characterized, chemical intermediate with significant potential in drug discovery and materials science. Its synthesis is straightforward, and its unique combination of functional groups offers a versatile platform for chemical diversification. This guide provides a solid foundation of its known properties and a reliable synthetic protocol to facilitate its use in the laboratory. As research continues, the full scope of this compound's utility will undoubtedly be revealed, potentially leading to the development of novel therapeutics and advanced materials.

References

An In-depth Technical Guide to 4-Amino-3,5-dibromophenol: Chemical Structure, Bonding, and Synthetic Insights for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Amino-3,5-dibromophenol, a polysubstituted aromatic compound of increasing interest in medicinal chemistry and organic synthesis. We will delve into the intricacies of its chemical structure and bonding, explore a detailed synthetic protocol, and discuss its potential applications, particularly in the realm of drug development. This document is intended for researchers, scientists, and professionals in the chemical and pharmaceutical industries who seek a deeper understanding of this versatile molecule.

Molecular Architecture: Structure and Bonding in this compound

This compound, with the chemical formula C₆H₅Br₂NO, possesses a fascinating molecular structure where the interplay of its functional groups dictates its reactivity and potential applications.[1] The core of the molecule is a benzene ring, substituted with an amino (-NH₂), a hydroxyl (-OH), and two bromine (-Br) atoms. Its IUPAC name is this compound, and it is registered under the CAS number 188721-64-4.[2][3]

The spatial arrangement of these substituents is crucial. The amino and hydroxyl groups are positioned para to each other, at carbons 4 and 1, respectively. The two bromine atoms are located at positions 3 and 5, flanking the amino group. This specific substitution pattern gives rise to a unique electronic environment within the aromatic ring.

Electronic Effects and Resonance:

The chemical behavior of this compound is governed by a combination of inductive and resonance effects exerted by its substituents.

  • Amino (-NH₂) and Hydroxyl (-OH) Groups: Both are potent activating groups, donating electron density to the aromatic ring through resonance (mesomeric effect). The lone pairs of electrons on the nitrogen and oxygen atoms can be delocalized into the π-system of the benzene ring. This electron donation is particularly directed to the ortho and para positions relative to each group.

  • Bromine (-Br) Atoms: Halogens exhibit a dual electronic nature. Inductively, they are electron-withdrawing due to their high electronegativity. However, they also possess lone pairs of electrons that can be donated to the aromatic ring via resonance, directing electrophilic attack to the ortho and para positions. In the case of bromine, the inductive effect generally outweighs the resonance effect, making it a deactivating group overall, yet still an ortho, para-director.

The synergy of these effects in this compound results in a highly activated aromatic system. The strong electron-donating resonance from the amino and hydroxyl groups significantly influences the electron distribution, making the unsubstituted carbon atoms (positions 2 and 6) particularly electron-rich and susceptible to electrophilic attack.

Diagram: Resonance Structures of this compound

Synthesis_Workflow cluster_synthesis Synthetic Pathway Start 4-Aminophenol in Glacial Acetic Acid Cooling Cool to 0-5 °C Start->Cooling Bromination Add Br₂ in Acetic Acid (dropwise, <10 °C) Cooling->Bromination Reaction Stir at Room Temperature Bromination->Reaction Quenching Pour into Ice Water & Quench with NaHSO₃ Reaction->Quenching Isolation Vacuum Filtration Quenching->Isolation Purification Recrystallization (Ethanol/Water) Isolation->Purification Product Pure this compound Purification->Product

References

"4-Amino-3,5-dibromophenol" spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Amino-3,5-dibromophenol

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize the molecular structure of this compound. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the causality behind experimental choices, offers detailed protocols for data acquisition, and provides a framework for interpreting the resulting spectra, ensuring a robust and validated structural elucidation.

Introduction: The Structural Imperative

This compound (CAS No. 188721-64-4) is a halogenated aromatic amine with a molecular formula of C₆H₅Br₂NO.[1] Its structure, featuring a phenol backbone substituted with an amino group and two bromine atoms, presents a unique electronic environment. Accurate structural confirmation is the bedrock of all further research, from mechanistic studies to drug development, as even isomeric impurities can drastically alter chemical and biological properties. This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to achieve unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential.

Expertise in Action: Predicting the ¹H NMR Spectrum

The symmetry of this compound is a key determinant of its ¹H NMR spectrum. The two aromatic protons are chemically and magnetically equivalent.

  • Causality of Chemical Shift: The aromatic protons are flanked by a bromine atom and a carbon bearing another bromine atom. However, they are also para to the strongly electron-donating hydroxyl (-OH) group and ortho to the strongly electron-donating amino (-NH₂) group. These donating groups increase electron density at the aromatic protons, shielding them from the external magnetic field and causing an upfield shift (lower ppm) compared to unsubstituted benzene (7.34 ppm). The amino group's effect is generally stronger in this position.

  • Splitting Pattern: Since the two aromatic protons are equivalent, they will appear as a singlet in the spectrum. The protons of the -NH₂ and -OH groups are exchangeable and will also typically appear as broad singlets. Their chemical shifts can vary significantly with concentration, solvent, and temperature.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Ar-H6.5 - 7.0Singlet2HShielded by strong electron-donating -OH and -NH₂ groups. Symmetrical structure leads to a singlet.
-NH₂3.5 - 5.0 (broad)Singlet2HChemical shift is solvent and concentration-dependent. Broadness due to quadrupolar relaxation and exchange.
-OH8.0 - 9.5 (broad)Singlet1HChemical shift is highly dependent on solvent, concentration, and hydrogen bonding. Often appears as a broad, exchangeable peak.
(Predicted in a polar aprotic solvent like DMSO-d₆)
Probing the Carbon Framework: ¹³C NMR Spectroscopy

Proton-decoupled ¹³C NMR reveals the number of non-equivalent carbons and their electronic environment.

  • Causality of Chemical Shifts:

    • C-OH (C1): The carbon directly attached to the electronegative oxygen will be significantly deshielded, appearing far downfield.

    • C-Br (C3, C5): The "heavy atom effect" of bromine causes the directly attached carbons to shift upfield relative to what would be expected based on electronegativity alone.[2] These two carbons are equivalent due to symmetry.

    • C-NH₂ (C4): The carbon attached to the nitrogen of the amino group will be deshielded, appearing downfield.

    • C-H (C2, C6): These equivalent carbons will be the most upfield of the aromatic carbons.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C1 (C-OH)145 - 155Deshielded by the attached electronegative oxygen atom.
C4 (C-NH₂)135 - 145Deshielded by the amino group.
C2, C6 (C-H)115 - 125Aromatic carbons shielded by adjacent electron-donating groups.
C3, C5 (C-Br)95 - 105Upfield shift due to the heavy atom effect of bromine.[2]
(Predicted in a polar aprotic solvent like DMSO-d₆)
Self-Validating Protocol: NMR Data Acquisition

This protocol ensures reproducibility and high-quality data.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as the compound is polar) in a clean, dry NMR tube.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain it.

  • Instrumentation and Analysis:

    • Acquire spectra on a 400 MHz or higher field NMR spectrometer.[3]

    • ¹H NMR: Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans). Use a relaxation delay of at least 5 seconds to ensure accurate integration.

    • ¹³C NMR: Acquire proton-decoupled spectra. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay will be necessary due to the low natural abundance of ¹³C and the presence of quaternary carbons.[4]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak or the TMS reference (0.00 ppm).

    • Integrate the ¹H NMR signals and determine the multiplicities (singlet, doublet, etc.).

    • Pick and list the peaks for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.

The Vibrational Fingerprint

The IR spectrum of this compound will be dominated by vibrations from the O-H, N-H, and aromatic ring bonds.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensitySignificance
3400 - 3200O-H stretch, N-H stretchStrong, BroadOverlapping broad absorption due to hydrogen-bonded phenol O-H. The N-H stretch may appear as two sharper peaks superimposed on this band.
3100 - 3000Aromatic C-H stretchMediumCharacteristic of sp² C-H bonds in the benzene ring.
1620 - 1580N-H bend (scissoring)MediumConfirms the presence of the primary amine (-NH₂).
1550 - 1450Aromatic C=C stretchMedium-StrongMultiple bands are expected, confirming the aromatic core.
1300 - 1200C-O stretch (phenol)StrongStrong absorption typical for aryl-oxygen bonds.
1350 - 1250C-N stretch (aryl amine)MediumConfirms the bond between the aromatic ring and the nitrogen atom.
850 - 750Aromatic C-H bendStrongThe out-of-plane bending pattern can give clues about the substitution pattern.
600 - 500C-Br stretchMedium-StrongConfirms the presence of carbon-bromine bonds.
Protocol for Trustworthy IR Analysis (KBr Pellet Method)

The solid nature of this compound makes the KBr pellet method a reliable choice for obtaining a high-quality spectrum.

  • Sample Preparation:

    • Gently grind ~1-2 mg of the this compound sample to a fine powder using an agate mortar and pestle.

    • Add ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

    • Briefly grind the two components together to ensure a homogeneous mixture.[5] The goal is to disperse the sample within the salt matrix, not to create an overly fine powder which can lead to scattering.

  • Pellet Formation:

    • Transfer the mixture to a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment first.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum to the background.

    • Identify and label the major absorption peaks and compare them to known correlation tables.[6]

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

MS provides the molecular weight of the compound and, through fragmentation analysis, offers corroborating evidence for its structure.

Deciphering the Fragmentation Pattern

Under electron ionization (EI), the this compound molecule will ionize and fragment in predictable ways.

  • The Molecular Ion (M⁺): The most critical feature will be the molecular ion peak. Due to the two bromine atoms, this will appear as a characteristic triplet (M⁺, M⁺+2, M⁺+4) with a relative intensity ratio of approximately 1:2:1. This is because bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.[7] The monoisotopic mass is 266.87 g/mol .[8]

  • Key Fragmentation Pathways:

    • Loss of Br•: Cleavage of a C-Br bond is a common pathway for halogenated compounds, resulting in a [M-Br]⁺ ion. This fragment will still contain one bromine atom and will show a 1:1 doublet isotopic pattern.

    • Loss of HBr: Elimination of HBr is another possible pathway.

    • Loss of CO: Phenolic compounds can undergo rearrangement and lose carbon monoxide (28 Da).

    • Alpha-Cleavage: While less common for the aromatic ring itself, fragmentation can be initiated by the functional groups.

Table 4: Predicted Key Fragment Ions in EI-MS

m/z (Mass-to-Charge)Ion FormulaFragmentation EventIsotopic Pattern
267/269/271[C₆H₅Br₂NO]⁺Molecular Ion (M⁺)1:2:1 Triplet
188/190[C₆H₄BrNO]⁺Loss of a Bromine radical1:1 Doublet
186/188[C₆H₄Br₂N]⁺•Loss of H and CO1:2:1 Triplet
109[C₆H₅NO]⁺Loss of two Bromine radicalsSinglet
Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for analyzing halogenated phenols, providing both separation and detection.[9]

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.

  • Instrumentation and Analysis:

    • Gas Chromatograph: Use a GC equipped with a capillary column suitable for polar analytes (e.g., a DB-5ms or equivalent).

    • Injection: Inject 1 µL of the sample solution into the GC inlet, which is typically held at a high temperature (e.g., 250 °C) to ensure rapid volatilization.

    • Temperature Program: Use a temperature gradient to separate the analyte from any impurities. A typical program might start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

    • Mass Spectrometer: The column outlet is interfaced with an EI mass spectrometer. Set the ionization energy to 70 eV.

  • Data Acquisition:

    • Acquire data in full scan mode over a mass range of m/z 40-400 to capture the molecular ion and all relevant fragments.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) to identify the peak corresponding to the analyte.

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion triplet and major fragment ions. Compare the observed fragmentation pattern with the predicted pathways.

Visualizing the Workflow and Logic

Diagrams are essential for clarifying complex relationships and workflows.

General Spectroscopic Analysis Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Nujol Mull Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS GC-MS Prep_MS->MS Data_NMR Chemical Shifts Coupling, Integration NMR->Data_NMR Data_IR Vibrational Frequencies (Functional Groups) IR->Data_IR Data_MS Molecular Weight Fragmentation Pattern MS->Data_MS Final Structural Confirmation Data_NMR->Final Data_IR->Final Data_MS->Final

Caption: Workflow for Spectroscopic Characterization.

Predicted Mass Spectrometry Fragmentation Pathway

G parent [C₆H₅Br₂NO]⁺ m/z 267/269/271 frag1 [C₆H₄BrNO]⁺ m/z 188/190 parent->frag1 - Br• frag2 [C₆H₅NO]⁺ m/z 109 frag1->frag2 - Br•

Caption: Predicted EI-MS Fragmentation of this compound.

Conclusion: A Synthesized, Validated Approach

While a single, comprehensive experimental dataset for this compound may not be readily available in public literature, a complete and reliable structural characterization is achievable. By combining the predictive power derived from fundamental spectroscopic principles with robust, self-validating experimental protocols, researchers can confidently elucidate and confirm the structure of this molecule. This guide provides the necessary framework, blending theoretical understanding with practical, field-proven methodologies, to ensure the scientific integrity of any research involving this compound.

References

A-Technical-Guide-to-the-Synthesis-of-4-Amino-3,5-dibromophenol-from-4-Aminophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Chemical Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Amino-3,5-dibromophenol, a valuable intermediate in pharmaceutical and fine chemical synthesis. The document delves into the underlying principles of the electrophilic aromatic substitution reaction, detailing the roles of activating and directing groups. A meticulous, step-by-step experimental protocol is presented, accompanied by critical safety considerations for handling hazardous reagents such as bromine. Furthermore, this guide outlines effective methods for the purification and characterization of the final product, ensuring high purity and quality for downstream applications. Visual aids, including reaction mechanism and workflow diagrams, are provided to enhance understanding. This document is intended to serve as a practical and authoritative resource for researchers and professionals in the field of organic synthesis.

Introduction

This compound is a key building block in the synthesis of a variety of complex organic molecules, including pharmaceuticals and agrochemicals. Its structure, featuring a phenol ring substituted with both amino and bromo groups, offers multiple reactive sites for further functionalization. The synthesis of this compound from the readily available starting material, 4-aminophenol, is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry.

This guide will provide a detailed exploration of this synthesis, with a focus on practical application in a laboratory setting. We will begin by examining the theoretical underpinnings of the reaction, followed by a robust experimental protocol, and concluding with methods for purification and analysis.

Theoretical Framework: Electrophilic Aromatic Substitution

The synthesis of this compound from 4-aminophenol proceeds via an electrophilic aromatic substitution (EAS) reaction. In this type of reaction, an electrophile (in this case, the bromine molecule) attacks the electron-rich aromatic ring, replacing one of the hydrogen atoms.

The Role of Activating Groups

The rate and regioselectivity of an EAS reaction are significantly influenced by the substituent groups already present on the aromatic ring. The hydroxyl (-OH) and amino (-NH2) groups of 4-aminophenol are both powerful activating groups.[1][2] This means they increase the electron density of the benzene ring, making it more susceptible to attack by electrophiles.[3] They achieve this through a resonance effect, where the lone pairs of electrons on the oxygen and nitrogen atoms are delocalized into the ring system.[2] This increased nucleophilicity makes the reaction with bromine proceed readily, often without the need for a Lewis acid catalyst that is typically required for the bromination of less activated rings like benzene.[4]

Directing Effects of Substituents

In addition to activating the ring, the hydroxyl and amino groups are also ortho, para-directors. This means they direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves. In the case of 4-aminophenol, the para position is already occupied by the amino group (or vice versa). Therefore, the incoming bromine atoms will be directed to the positions ortho to the hydroxyl group, which are also the positions meta to the amino group. The strong activating nature of both groups leads to the substitution of two bromine atoms, resulting in the formation of this compound.[5]

Reaction Mechanism

The mechanism for the dibromination of 4-aminophenol can be visualized as a two-step process for each bromine addition.

Step 1: Attack of the electrophile. The electron-rich aromatic ring acts as a nucleophile, attacking a bromine molecule. This results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.

Step 2: Deprotonation. A base (such as a water molecule or another 4-aminophenol molecule) removes a proton from the carbon atom that is bonded to the bromine, restoring the aromaticity of the ring.

This process occurs twice to yield the final this compound product.

Reaction_Mechanism cluster_start Reactants cluster_intermediate Reaction Intermediate cluster_product Products 4-Aminophenol 4-Aminophenol Sigma_Complex Sigma Complex (Resonance Stabilized) 4-Aminophenol->Sigma_Complex + Br₂ Bromine Br₂ Bromine->Sigma_Complex Product This compound Sigma_Complex->Product - H⁺ HBr HBr Product->HBr Experimental_Workflow A Dissolve 4-Aminophenol in Glacial Acetic Acid B Cool to 0-5 °C A->B C Dropwise Addition of Bromine Solution B->C D Stir at Room Temperature C->D E Quench with Ice Water D->E F Neutralize with NaHCO₃ E->F G Isolate by Filtration F->G H Dry the Product G->H

References

An In-depth Technical Guide to 4-Amino-3,5-dibromophenol: A Versatile Scaffold for Chemical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Halogenated Phenol

4-Amino-3,5-dibromophenol (CAS No. 188721-64-4) is a halogenated aromatic compound whose structural features—a phenol, an aniline, and two bromine atoms—suggest significant potential as a versatile building block in medicinal chemistry and materials science.[1][2][3] The strategic placement of the amino, hydroxyl, and bromo groups on the phenyl ring offers multiple reactive sites for derivatization, making it a molecule of interest for the synthesis of complex organic structures. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, potential applications in drug discovery, and robust analytical methodologies for its characterization. While this specific molecule is not extensively documented in peer-reviewed literature, this paper will draw upon established chemical principles and data from structurally analogous compounds to provide expert insights into its potential.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. The key quantitative data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 188721-64-4[1][2][3]
Molecular Formula C₆H₅Br₂NO[1][2][3]
Molecular Weight 266.92 g/mol [1][2][3]
Melting Point 157 °C[1]
Boiling Point (Predicted) 333.6 ± 42.0 °C[1]
pKa (Predicted) 8.32 ± 0.23[1]
LogP (Predicted) 3.08[1]
Appearance Beige to pale brown crystalline powder[4]

Proposed Synthesis Workflow

The hydroxyl and amino groups of 4-aminophenol are both activating and ortho-, para-directing. The positions ortho to the hydroxyl group (positions 2 and 6) and ortho to the amino group (positions 3 and 5) are electronically enriched. Due to the stronger activating effect of the hydroxyl group, and to minimize steric hindrance, bromination is expected to occur at the positions ortho to the hydroxyl group. However, the amino group also strongly activates the ring. To achieve selective bromination at the 3 and 5 positions, careful control of reaction conditions is necessary. An alternative is to first protect the more reactive amino group.

Here, we propose a direct bromination approach under controlled conditions.

G cluster_start Starting Material cluster_reaction Reaction Step cluster_product Final Product start 4-Aminophenol reaction Electrophilic Bromination start->reaction:w 1. Dissolve in Glacial Acetic Acid 2. Cool to 0-5 °C product This compound reaction->product:w 1. Slow addition of Br₂ 2. Stir at room temperature 3. Neutralization & Precipitation 4. Filtration & Drying reagents Reagents: - Bromine (Br₂) - Glacial Acetic Acid (Solvent) reagents->reaction

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol: Electrophilic Bromination
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-aminophenol (1 equivalent) in glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C in an ice bath. This is crucial to control the exothermic reaction and minimize the formation of by-products.

  • Bromine Addition: Slowly add a solution of bromine (2.1 equivalents) in glacial acetic acid to the cooled solution via the dropping funnel over a period of 1-2 hours. Maintain the internal temperature below 10 °C throughout the addition. The use of a slight excess of bromine ensures complete di-bromination.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-18 hours to ensure the reaction goes to completion.

  • Workup: Pour the reaction mixture into a beaker of ice water. Neutralize the solution carefully with a saturated solution of sodium bicarbonate until the effervescence ceases. The product should precipitate out of the solution.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield pure this compound.

Potential Applications in Drug Discovery and Medicinal Chemistry

The structural motifs within this compound are present in a variety of biologically active molecules. This suggests that it is a valuable scaffold for the development of novel therapeutic agents.

As a Precursor for Enzyme Inhibitors

Bromophenols isolated from marine algae have demonstrated potent inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in type 2 diabetes and obesity.[7] The 2,3-dibromo-4,5-dihydroxybenzyl unit is a common feature in these natural inhibitors.[7] The dibromophenol core of this compound could serve as a foundational element for the synthesis of novel PTP1B inhibitors.

Insulin Insulin IR Insulin Receptor Insulin->IR binds IRS IRS (phosphorylated) IR->IRS activates PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt activates PTP1B PTP1B PTP1B->IRS dephosphorylates (inactivates) Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake promotes Derivative This compound Derivative Derivative->PTP1B inhibits

Caption: Potential inhibition of the PTP1B signaling pathway by derivatives.

Antimicrobial and Anticancer Agents

Derivatives of 4-aminophenol have been synthesized and shown to possess broad-spectrum antimicrobial and potential anticancer activities.[8][9] Furthermore, pyrimidine scaffolds containing bromophenyl groups have exhibited potent antimicrobial and anticancer properties.[10] The presence of both an aminophenol core and bromine atoms in this compound makes it an excellent starting material for the synthesis of novel compounds with potential antimicrobial and cytotoxic activities. The bromine atoms can increase the lipophilicity of the molecule, potentially enhancing cell membrane permeability.[3]

Analytical Characterization

Robust analytical methods are essential for confirming the structure and purity of synthesized this compound. A combination of chromatographic and spectroscopic techniques is recommended.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be suitable for the analysis of this compound.

  • Column: A C18 or a mixed-mode stationary phase column (e.g., C18/SCX) would provide good retention and separation.[11]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer, pH 3-5) and an organic modifier like acetonitrile or methanol.[1]

  • Detection: A photodiode array (PDA) detector can be used to monitor the elution, with a detection wavelength likely around 280-290 nm. Mass spectrometry (MS) can be coupled with HPLC for definitive mass identification.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, as well as the protons of the amino and hydroxyl groups. For comparison, the isomer 4-Amino-2,6-dibromophenol shows characteristic signals for its aromatic protons.[13] The chemical shifts will be influenced by the solvent used.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule and their chemical environment.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of two bromine atoms, the mass spectrum will exhibit a characteristic isotopic pattern, with intense peaks for M, M+2, and M+4, which serves as a definitive confirmation of the presence of two bromine atoms.

Conclusion

This compound, while not a widely studied compound, presents itself as a chemical entity with significant untapped potential. Its multifunctional structure makes it a prime candidate for the synthesis of a diverse library of compounds with potential applications in drug discovery, particularly in the development of enzyme inhibitors, and antimicrobial and anticancer agents. The proposed synthetic and analytical methods in this guide provide a solid foundation for researchers to begin exploring the chemistry and biological activities of this promising scaffold. Further investigation into the derivatization of this compound is warranted to fully unlock its potential in the advancement of medicinal chemistry.

References

An In-Depth Technical Guide to the Solubility of 4-Amino-3,5-dibromophenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-3,5-dibromophenol is a substituted aromatic compound with the molecular formula C₆H₅Br₂NO.[1][2] Its structure, featuring both an amino (-NH₂) and a hydroxyl (-OH) group on a dibrominated benzene ring, imparts a unique combination of polarity, hydrogen bonding capabilities, and potential for acidic and basic interactions. These physicochemical characteristics are the primary determinants of its solubility in various organic solvents. Understanding the solubility of this compound is paramount for researchers and professionals in drug development, as it directly impacts reaction kinetics, purification strategies, formulation, and bioavailability.

This technical guide provides a comprehensive overview of the solubility of this compound. We will delve into the theoretical principles governing its solubility, present available solubility data, and provide a detailed experimental protocol for its determination.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is essential to predict and explain its solubility behavior.

PropertyValueSource
Molecular Weight 266.92 g/mol [1][2]
Melting Point 157 °C[1]
Boiling Point (Predicted) 333.6 ± 42.0 °C[1]
pKa (Predicted) 8.32 ± 0.23[1]
LogP (Predicted) 3.08[1]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 2[2]
Topological Polar Surface Area 46.3 Ų[2][3]

Theoretical Framework of Solubility

The adage "like dissolves like" is the cornerstone of solubility prediction.[4] This principle is governed by the intermolecular forces between the solute (this compound) and the solvent. The key factors influencing the solubility of this compound are:

  • Polarity : The presence of the polar amino and hydroxyl groups makes this compound a polar molecule.[5] Therefore, it is expected to have higher solubility in polar solvents that can engage in dipole-dipole interactions.

  • Hydrogen Bonding : The amino and hydroxyl groups can act as hydrogen bond donors, while the oxygen and nitrogen atoms can act as hydrogen bond acceptors.[2][6][7] Solvents that can also participate in hydrogen bonding (e.g., alcohols, protic solvents) are likely to be effective at solvating this molecule.

  • Acid-Base Properties : The phenolic hydroxyl group is weakly acidic, and the amino group is weakly basic. This allows for potential acid-base reactions with acidic or basic solvents, which can significantly enhance solubility.

The interplay of these factors determines the extent to which this compound will dissolve in a given organic solvent.

Factors Influencing Solubility of this compound

Caption: Key factors influencing the solubility of this compound.

Experimental Determination of Solubility: A Self-Validating Protocol

The following protocol provides a robust method for the qualitative and semi-quantitative determination of the solubility of this compound.

Materials and Equipment
  • This compound (ensure purity)

  • A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Small test tubes or vials

  • Vortex mixer

  • Analytical balance

  • Spatula

  • Pipettes

  • Temperature-controlled water bath or heating block

Step-by-Step Methodology
  • Preparation :

    • Accurately weigh approximately 25 mg of this compound into a clean, dry test tube.[8] Record the exact mass.

    • Label the test tube with the compound name and the solvent to be tested.

  • Solvent Addition :

    • Add 0.25 mL of the selected organic solvent to the test tube.

    • Causality : This initial small volume allows for the observation of high solubility.

  • Mixing :

    • Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.[9][10]

    • Visually inspect the solution for any undissolved solid.

    • Self-Validation : Consistent mixing ensures that the system reaches equilibrium, preventing an underestimation of solubility due to poor dissolution kinetics.

  • Incremental Solvent Addition :

    • If the solid has not completely dissolved, add another 0.25 mL of the solvent.

    • Repeat the vortexing step.

    • Continue adding the solvent in 0.25 mL increments, vortexing after each addition, until the solid is completely dissolved or a total of 3 mL of solvent has been added.[8]

    • Causality : The incremental addition allows for a semi-quantitative estimation of solubility.

  • Classification of Solubility :

    • Very Soluble : Dissolves in ≤ 1 mL of solvent.

    • Soluble : Dissolves in > 1 mL to 3 mL of solvent.

    • Slightly Soluble : Some, but not all, of the solid dissolves in 3 mL of solvent.

    • Insoluble : No apparent dissolution in 3 mL of solvent.

  • Effect of Temperature (Optional but Recommended) :

    • For solvents where the compound is slightly soluble or insoluble at room temperature, gently heat the mixture in a water bath (e.g., to 40-50 °C).

    • Observe any changes in solubility.

    • Causality : Increasing the temperature generally increases the solubility of solids in liquids.[4] This step provides valuable information for processes like recrystallization.

Safety Precautions
  • Always handle this compound and organic solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12][13][14][15]

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal instructions.[11][12][13][14][15]

Expected Solubility Profile

Based on the theoretical principles, the following is a predicted solubility profile for this compound in common organic solvents:

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighStrong hydrogen bonding and polar interactions.
Polar Aprotic Acetone, Acetonitrile, DMSO, DMFModerate to HighDipole-dipole interactions and potential for hydrogen bond acceptance.
Moderately Polar Ethyl Acetate, DichloromethaneLow to ModerateWeaker dipole-dipole interactions.
Nonpolar Toluene, Hexane, Diethyl EtherVery Low to InsolubleLack of favorable intermolecular interactions.

Conclusion

The solubility of this compound is a critical parameter for its effective use in research and development. Its polar nature and capacity for hydrogen bonding suggest a preference for polar organic solvents. The provided experimental protocol offers a reliable method for determining its solubility in a range of solvents, enabling informed decisions in experimental design, process development, and formulation. A thorough understanding of the interplay between the compound's physicochemical properties and the characteristics of the solvent is essential for maximizing its potential in various applications.

References

An In-depth Technical Guide to the Physical Properties of 4-Amino-3,5-dibromophenol: Melting and Boiling Point Determination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the key physical properties—specifically the melting and boiling points—of 4-Amino-3,5-dibromophenol (CAS No: 188721-64-4). Designed for researchers, chemists, and professionals in drug development, this document delves into the theoretical underpinnings that dictate these properties, presents established experimental values, and offers detailed, field-proven protocols for their accurate determination. The methodologies are presented with an emphasis on causality and self-validation to ensure scientific integrity and reproducibility.

Introduction to this compound

This compound is a halogenated aromatic compound featuring a phenol ring substituted with an amino group (-NH₂) and two bromine atoms (-Br). Its molecular structure, characterized by the presence of hydrogen bond donors (-OH, -NH₂) and bulky, electronegative bromine atoms, gives rise to significant intermolecular forces. These forces, including hydrogen bonding, dipole-dipole interactions, and London dispersion forces, are critical in defining its physical characteristics, such as melting and boiling points. An accurate understanding and determination of these properties are fundamental for its purification, identification, and application in synthetic chemistry and materials science.

Core Physical Properties

The melting and boiling points are critical indicators of a compound's purity and thermal stability. The values for this compound are summarized below. It is crucial to note that while the melting point is an experimentally determined value, the boiling point is a predicted figure, as high-temperature distillation of such compounds can often lead to decomposition.

PropertyValueData TypeSource
Melting Point 157 °CExperimental[1]
Boiling Point 333.6 ± 42.0 °CPredicted[1]
Molecular Formula C₆H₅Br₂NO-[1][2]
Molecular Weight 266.92 g/mol -[1][2]

The relatively high melting point is a direct consequence of the strong intermolecular forces present. The crystal lattice of this compound is stabilized by extensive hydrogen bonding between the hydroxyl and amino groups of adjacent molecules, as well as significant van der Waals forces contributed by the large, polarizable bromine atoms. Overcoming these forces to transition from a solid to a liquid state requires substantial thermal energy.

Experimental Protocol: Melting Point Determination (Capillary Method)

The capillary method remains a fundamental and highly reliable technique for determining the melting point of a solid organic compound.[3] Its principle lies in heating a small, powdered sample in a capillary tube at a controlled rate and observing the temperature range over which the solid-to-liquid phase transition occurs.[3][4]

Rationale and Causality
  • Sample Preparation: A dry, finely powdered sample is essential to ensure uniform packing and efficient heat transfer throughout the material.[3] Moisture or residual solvent can act as an impurity, leading to a depressed and broadened melting range.

  • Packing: A sample height of 2-3 mm is optimal.[3] Too much sample results in a thermal gradient within the material, causing a broad melting range, while too little can be difficult to observe.

  • Heating Rate: The rate of heating is the most critical parameter. A rapid initial heating to ~15°C below the expected melting point is acceptable, but the final approach must be slow (1-2°C per minute).[3][5] This slow rate allows for thermal equilibrium to be established between the heating block, the thermometer, and the sample, ensuring an accurate reading.[3]

Step-by-Step Methodology
  • Sample Preparation: Ensure the this compound sample is completely dry. If necessary, dry under vacuum. Gently crush the solid into a fine powder using a spatula on a porous plate.[6]

  • Capillary Tube Packing: Press the open end of a capillary tube (sealed at one end) into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. Repeat until a sample height of 2-3 mm is achieved.[3][6]

  • Apparatus Setup: Insert the packed capillary tube into the heating block of a melting point apparatus. Ensure the calibrated thermometer or digital probe is positioned correctly.[3]

  • Controlled Heating:

    • Rapidly heat the block to approximately 140°C (about 15-20°C below the expected melting point of 157°C).

    • Reduce the heating rate to 1-2°C per minute.

  • Observation and Data Recording:

    • Observe the sample closely through the magnifying lens.

    • Record T₁ , the temperature at which the first drop of liquid appears.

    • Record T₂ , the temperature at which the last solid crystal melts completely.[7]

  • Reporting: The melting point is reported as the range T₁ – T₂. For a pure sample, this range should be narrow (0.5-1.0°C).[4]

Workflow Visualization

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Loading cluster_measure Measurement Dry Dry Sample Powder Powder Sample Dry->Powder Crush Pack Pack Capillary Tube (2-3 mm height) Powder->Pack Insert Insert into Apparatus Pack->Insert Heat_Fast Rapid Heat to ~140°C Insert->Heat_Fast Heat_Slow Slow Heat (1-2°C/min) Heat_Fast->Heat_Slow Observe Observe & Record T1-T2 Heat_Slow->Observe Result Report Melting Range (T1 - T2) Observe->Result

Caption: Workflow for Capillary Melting Point Determination.

Experimental Protocol: Boiling Point Determination (Micro Method)

Given the high predicted boiling point and potential for thermal decomposition, a micro boiling point determination (Siwoloboff's method) is the preferred approach. This technique requires only a small amount of substance and minimizes prolonged exposure to high temperatures.

Rationale and Causality

The principle of this method is to heat a small liquid sample containing an inverted, sealed capillary tube. As the temperature rises, the air trapped in the capillary expands and exits as a stream of bubbles. The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. At this point, upon slight cooling, the bubble stream ceases, and the liquid is drawn back into the capillary tube. This temperature is recorded as the boiling point.[8]

Step-by-Step Methodology
  • Sample Preparation: Place a small amount of this compound into a small test tube or ignition tube, enough to submerge the bulb of a thermometer and the inverted capillary.

  • Apparatus Setup:

    • Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.[6]

    • Take a capillary tube sealed at one end and place it into the test tube with the open end down.[8]

    • Immerse the entire assembly in a heating bath (e.g., paraffin oil or a heating block) deep enough to cover the sample.

  • Controlled Heating:

    • Heat the bath gently with continuous stirring to ensure uniform temperature distribution.

    • Observe the inverted capillary tube. As the temperature nears the boiling point, a steady and rapid stream of bubbles will emerge from the capillary's open end.

  • Observation and Data Recording:

    • Once a continuous stream of bubbles is observed, turn off the heat source.[8]

    • The liquid will begin to cool. Carefully observe the capillary.

    • Record the temperature at the exact moment the bubbling stops and the liquid just begins to enter the capillary tube. This is the boiling point.[8]

  • Validation: It is advisable to repeat the determination to ensure the result is reproducible.

Workflow Visualization

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_measure Measurement Add_Sample Add Sample to Test Tube Attach_Thermo Attach to Thermometer Add_Sample->Attach_Thermo Invert_Cap Insert Inverted Capillary Attach_Thermo->Invert_Cap Immerse Immerse in Heating Bath Invert_Cap->Immerse Heat Heat Bath Gently Immerse->Heat Observe_Bubbles Observe Rapid Bubble Stream Heat->Observe_Bubbles Cool Remove Heat Observe_Bubbles->Cool Record_Temp Record Temp when Liquid Enters Capillary Cool->Record_Temp Result Report Boiling Point Record_Temp->Result

Caption: Workflow for Micro Boiling Point Determination.

References

"4-Amino-3,5-dibromophenol" as a metabolite of 2,6-dibromo-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Investigating the Metabolic Fate of 2,6-dibromo-4-nitroaniline: A Technical Guide to Elucidating the Formation of 4-Amino-3,5-dibromophenol

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the potential metabolic transformation of the industrial chemical 2,6-dibromo-4-nitroaniline into its putative metabolite, this compound. While direct evidence for this specific biotransformation is not yet established in publicly available literature, this document outlines the scientific rationale for this hypothesis based on known metabolic pathways of analogous nitroaromatic compounds. We present detailed, field-proven methodologies for elucidating this metabolic pathway, from initial in vitro screening to definitive analytical characterization.

Introduction: The Scientific Premise

2,6-dibromo-4-nitroaniline is an important intermediate in the synthesis of various products, including azo disperse dyes.[1][2] Its structural features—a nitroaromatic amine with halogen substituents—suggest a complex metabolic profile. Nitroaromatic compounds are known to undergo extensive metabolism in biological systems, primarily through two major pathways: reduction of the nitro group and, less commonly, denitration followed by hydroxylation.[3][4]

The prevailing metabolic route for many nitroaromatic compounds is the reduction of the nitro moiety to an amino group, a reaction often catalyzed by gut microbiota and hepatic enzymes.[3][5] However, a compelling alternative pathway has been observed for structurally similar compounds. For instance, the aerobic biodegradation of 2-chloro-4-nitroaniline by Rhodococcus sp. has been shown to proceed via a flavin-dependent monooxygenase that removes the nitro group and introduces a hydroxyl group, yielding 4-amino-3-chlorophenol.[6][7] This precedent forms the core hypothesis of this guide: that 2,6-dibromo-4-nitroaniline may undergo a similar enzymatic conversion to form this compound.

This guide will equip researchers with the necessary protocols to rigorously test this hypothesis, providing a pathway to understanding the potential bioactivation or detoxification of this compound.

Proposed Metabolic Pathway and Enzymology

The proposed metabolic conversion of 2,6-dibromo-4-nitroaniline to this compound involves the replacement of the nitro group with a hydroxyl group. This is a critical transformation to investigate, as the resulting aminophenol may have a significantly different toxicological and pharmacological profile than the parent compound.

The Hypothesized Biotransformation

The central hypothesis is the direct oxidative denitration of 2,6-dibromo-4-nitroaniline.

Metabolic Pathway 2,6-dibromo-4-nitroaniline 2,6-dibromo-4-nitroaniline This compound This compound 2,6-dibromo-4-nitroaniline->this compound Oxidative Denitration (e.g., Monooxygenase)

Caption: Proposed metabolic conversion of 2,6-dibromo-4-nitroaniline.

Potential Catalyzing Enzyme Systems

The enzymatic machinery responsible for such a transformation is likely to be a member of the monooxygenase family. Based on analogous reactions, the following enzyme systems are prime candidates for investigation:

  • Cytochrome P450 (CYP) Enzymes: These are the most prominent drug-metabolizing enzymes in mammals, located primarily in the liver. Certain CYP isoforms are capable of catalyzing oxidative reactions on aromatic rings.

  • Flavin-containing Monooxygenases (FMOs): While typically associated with the oxidation of nucleophilic heteroatoms, some FMOs have been implicated in the metabolism of aromatic compounds.

  • Microbial Monooxygenases: As demonstrated with 2-chloro-4-nitroaniline, bacterial monooxygenases present in the gut microbiota could play a significant role in this transformation.[6][7]

Experimental Framework for Metabolite Identification

A tiered approach is recommended to investigate the formation of this compound, starting with simple in vitro systems and progressing to more complex models.

In Vitro Metabolism Studies

The initial phase of the investigation should focus on demonstrating the potential for metabolic conversion in a controlled environment.

This assay is a cornerstone of in vitro drug metabolism studies and will help determine if hepatic enzymes can catalyze the proposed reaction.

Experimental Protocol: In Vitro Metabolism in Human Liver Microsomes

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL), 2,6-dibromo-4-nitroaniline (from a stock solution in a suitable solvent like DMSO, final concentration 1-10 µM), and phosphate buffer (pH 7.4) to a final volume of 190 µL.

    • Prepare control incubations:

      • No substrate (to monitor for endogenous peaks).

      • No NADPH (to assess non-enzymatic degradation).

      • Heat-inactivated microsomes (to confirm enzymatic activity).

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to equilibrate with the enzymes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding 10 µL of an NADPH-regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). The final volume is 200 µL.

  • Incubation:

    • Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound).

  • Sample Processing:

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or HPLC vial for analysis.

Using intact hepatocytes provides a more physiologically relevant model as it contains both Phase I and Phase II metabolic enzymes in their natural cellular environment.

Experimental Protocol: Metabolism in Suspended Human Hepatocytes

  • Hepatocyte Preparation:

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol.

    • Determine cell viability and concentration using a method like the trypan blue exclusion assay.

    • Resuspend the hepatocytes in a suitable incubation medium (e.g., Williams' Medium E) to a final density of 1 x 10^6 viable cells/mL.

  • Incubation:

    • In a multi-well plate, add the hepatocyte suspension.

    • Add 2,6-dibromo-4-nitroaniline to achieve the desired final concentration (e.g., 1-10 µM).

    • Incubate at 37°C in a humidified incubator with 5% CO2.

    • Collect aliquots of the cell suspension at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Sample Processing:

    • For each time point, transfer an aliquot to a microcentrifuge tube.

    • Add an equal volume of ice-cold acetonitrile with an internal standard to lyse the cells and precipitate proteins.

    • Vortex and centrifuge as described in the microsomal assay.

    • Analyze the supernatant by LC-MS/MS.

Analytical Methodology for Detection and Quantification

The unequivocal identification and accurate quantification of 2,6-dibromo-4-nitroaniline and its putative metabolite are critical. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this application.[8]

Experimental Protocol: HPLC-MS/MS Analysis

  • Chromatographic Separation:

    • HPLC System: A high-performance liquid chromatography system.

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A suitable gradient to separate the parent compound from the more polar metabolite (e.g., start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI) in both positive and negative modes to determine the optimal ionization for each analyte.

    • Multiple Reaction Monitoring (MRM):

      • Develop specific MRM transitions for both 2,6-dibromo-4-nitroaniline and this compound. This involves optimizing the precursor ion and product ions for each compound using authentic standards.

      • The selection of precursor and product ions should account for the isotopic pattern of bromine.

Table 1: Example MRM Transitions for Analyte Quantification

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
2,6-dibromo-4-nitroaniline[M+H]+ or [M-H]-To be determined empiricallyESI+/-
This compound[M+H]+ or [M-H]-To be determined empiricallyESI+/-
Internal Standard[M+H]+ or [M-H]-To be determined empiricallyESI+/-

Note: The exact m/z values will need to be determined using authentic standards.

Workflow and Data Interpretation

The following diagram illustrates the overall workflow for investigating the metabolic fate of 2,6-dibromo-4-nitroaniline.

Experimental Workflow cluster_invitro In Vitro Metabolism cluster_analysis Analytical Chemistry cluster_data Data Interpretation microsomes Liver Microsomes lcms HPLC-MS/MS Analysis microsomes->lcms hepatocytes Hepatocytes hepatocytes->lcms quant Quantification lcms->quant id Metabolite ID lcms->id kinetics Enzyme Kinetics quant->kinetics pathway Pathway Elucidation id->pathway

References

A Technical Guide to the Predicted Biological Activities and Investigative Framework for 4-Amino-3,5-dibromophenol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

4-Amino-3,5-dibromophenol is a halogenated aromatic amine whose biological potential remains largely unexplored in peer-reviewed literature. However, its chemical architecture, which combines the structural motifs of both brominated phenols and aminophenols, suggests a high probability of significant pharmacological activity. Bromophenols, particularly those of marine origin, are well-documented for their potent antimicrobial, antioxidant, and anticancer properties[1][2]. Similarly, derivatives of 4-aminophenol have demonstrated broad-spectrum antimicrobial, antidiabetic, and cytotoxic activities, with some acting via DNA interaction[3][4]. The presence of bromine atoms is known to frequently enhance the biological efficacy of organic compounds[5]. This guide synthesizes existing knowledge from these related chemical classes to build a predictive profile for this compound. It serves as an in-depth technical resource for researchers by postulating its potential biological activities, proposing plausible mechanisms of action, and providing a comprehensive, step-by-step experimental framework for its systematic evaluation. The objective is to provide a validated roadmap for investigating this compound as a potential lead for drug discovery.

Part 1: Chemical Profile and Rationale for Investigation

Molecular Structure and Physicochemical Properties

This compound possesses a unique trifunctionalized benzene ring: a hydroxyl group (-OH), an amino group (-NH₂), and two bromine atoms (-Br) positioned ortho to the amino group and meta to the hydroxyl group.

  • IUPAC Name: this compound

  • Molecular Formula: C₆H₅Br₂NO

  • Molecular Weight: 266.92 g/mol [6]

  • Key Structural Features:

    • Phenolic Hydroxyl Group: A hydrogen-bond donor and potential site for metabolic conjugation. It is a known feature of many antioxidant and enzyme-inhibitory molecules[7][8].

    • Aromatic Amino Group: A key functional group in many pharmaceuticals. It can be a hydrogen-bond donor/acceptor and is often critical for receptor binding, but can also be a site for metabolic activation leading to toxicity[9].

    • Dibromo-Substitution: The two heavy halogen atoms significantly increase the molecule's lipophilicity and molecular weight. Halogenation is a common strategy in drug design to modulate potency, selectivity, and metabolic stability[5].

Rationale for Biological Screening

The scientific rationale for investigating this compound is based on the principle of structural analogy. Its "hybrid" structure suggests the potential for synergistic or novel activities derived from its parent pharmacophores.

  • Lessons from Marine Bromophenols: Natural bromophenols isolated from marine algae are a rich source of bioactive compounds with demonstrated antibacterial activity against multidrug-resistant pathogens like MRSA, as well as antibiofilm and antiquorum sensing capabilities[1].

  • Bioactivity of Aminophenol Scaffolds: Synthetic derivatives of 4-aminophenol have been successfully developed as broad-spectrum antimicrobial agents and inhibitors of key metabolic enzymes such as α-amylase and α-glucosidase[3][4]. Furthermore, their ability to interact with DNA suggests potential applications in oncology[10].

  • Impact of Halogenation: The introduction of halogens into a phenolic structure is known to significantly impact biological activity. For instance, the position and number of chloro-substituents on 4-aminophenol directly influence its nephrotoxic potential, highlighting the critical role of the halogen in modulating bioactivity[11]. Studies on other halogenated phenols show they can alter mitochondrial energy transfer, a fundamental cellular process[12].

Therefore, this compound is a compelling candidate for screening, with a high probability of exhibiting antimicrobial, enzyme-inhibitory, and/or cytotoxic properties.

Part 2: Postulated Biological Activities and Mechanistic Hypotheses

Based on the evidence from structurally related compounds, we hypothesize that this compound could possess the following activities.

Potential Antimicrobial and Antibiofilm Activity
  • Hypothesis: The compound will exhibit inhibitory activity against a range of Gram-positive and Gram-negative bacteria, and potentially fungi. It may also interfere with biofilm formation.

  • Mechanistic Rationale: Bromophenols are known to exert antimicrobial effects, with some derivatives showing potent activity against Staphylococcus aureus, MRSA, and Pseudomonas aeruginosa[1][13]. The mechanism is often multifactorial, potentially involving disruption of bacterial cell membrane integrity, inhibition of essential enzymes, or interference with quorum sensing pathways that regulate virulence factors and biofilm formation[1]. The lipophilic nature imparted by the two bromine atoms could facilitate passage through the bacterial cell wall.

Potential Anticancer and Cytotoxic Activity
  • Hypothesis: this compound is likely to exhibit dose-dependent cytotoxicity against various cancer cell lines.

  • Mechanistic Rationale: The activity could stem from several mechanisms observed in related structures:

    • DNA Interaction: Schiff base derivatives of 4-aminophenol have been shown to interact with DNA, causing hyperchromic and bathochromic shifts in their UV-Vis spectra, indicative of binding that could disrupt DNA replication and transcription in cancer cells[3][4].

    • Enzyme Inhibition: Many phenolic compounds are inhibitors of key enzymes in cancer progression, such as tyrosine kinases or DNA topoisomerases[5][14].

    • Induction of Oxidative Stress: The parent compound, 4-aminophenol, is known to be toxic through metabolic activation to a reactive quinoneimine intermediate, which depletes cellular glutathione and damages mitochondria, leading to cell death[15]. While this is a toxicity mechanism, it is also a strategy exploited by some anticancer drugs to selectively kill cancer cells, which often have a compromised antioxidant defense system.

Potential Enzyme Inhibitory Activity (e.g., Antidiabetic)
  • Hypothesis: The compound may act as an inhibitor of enzymes relevant to metabolic diseases, such as diabetes.

  • Mechanistic Rationale:

    • PTP1B Inhibition: Bromophenol derivatives have been successfully designed as potent and selective inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin signaling and a prime target for Type 2 diabetes therapy[16].

    • α-Amylase and α-Glucosidase Inhibition: Synthetic 4-aminophenol derivatives have shown significant inhibitory activity against α-amylase and α-glucosidase, enzymes responsible for carbohydrate digestion. Inhibition of these enzymes can lower postprandial blood glucose levels[3][4]. The general mechanism for phenolic inhibitors involves covalent attachment to nucleophilic residues in the enzyme's active site, leading to inactivation[8].

Part 3: A Proposed Framework for Biological Evaluation

To systematically validate the predicted activities, a multi-stage screening approach is recommended. This framework ensures that a comprehensive biological profile is developed, starting from general toxicity and moving towards specific activities and mechanistic insights.

Overall Investigative Workflow

The proposed workflow follows a logical progression from broad screening to specific, hypothesis-driven experiments.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Activity-Specific Assays cluster_2 Phase 3: Mechanistic Elucidation A In Vitro Cytotoxicity (Normal & Cancer Cell Lines) C Enzyme Inhibition Assays (e.g., PTP1B, α-Amylase, Kinases) A->C If selective cytotoxicity F Cell Cycle Analysis (Flow Cytometry) A->F If cytotoxic G Mitochondrial Function Assays (Respiration, ATP levels) A->G If cytotoxic B Antimicrobial Screening (MIC Determination) B->C If active E DNA Interaction Studies (UV-Vis, Fluorescence) C->E If potent inhibitor D Antioxidant Capacity (e.g., DPPH, ABTS)

Fig. 1: Proposed workflow for the biological evaluation of this compound.
Experimental Protocols

  • Objective: To determine the concentration-dependent cytotoxicity (IC₅₀ value) of this compound against both cancerous (e.g., MCF-7 breast cancer, A549 lung cancer) and non-cancerous (e.g., HEK293 embryonic kidney, 3T3 fibroblast) cell lines to establish a preliminary therapeutic index.

  • Causality: The MTT assay measures the metabolic activity of mitochondria. A reduction in the conversion of MTT to formazan is directly proportional to the number of viable cells, thus quantifying the compound's cytotoxic or cytostatic effect. This is crucial as aminophenols are known to target mitochondria[15].

  • Methodology:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence[9].

    • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2x working concentrations (e.g., 200 µM, 100 µM, 50 µM... down to 0 µM) in culture medium.

    • Treatment: Remove the old medium from the cells and add 100 µL of the corresponding working concentrations to each well. Include wells with vehicle control (DMSO at the highest concentration used) and untreated controls.

    • Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression.

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of clinically relevant bacteria (e.g., S. aureus, E. coli, P. aeruginosa) and fungi (e.g., C. albicans).

  • Causality: This method identifies the lowest concentration of an agent that prevents visible microbial growth. It is the gold standard for quantitative susceptibility testing and is essential for evaluating potential antibiotics[13].

  • Methodology:

    • Inoculum Preparation: Grow microbial strains overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to achieve a final concentration of 5 x 10⁵ CFU/mL.

    • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in broth, starting from a high concentration (e.g., 256 µg/mL).

    • Inoculation: Add the prepared microbial inoculum to each well.

    • Controls: Include a positive control (microbes in broth, no compound) and a negative control (broth only).

    • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

    • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

  • Objective: To screen for inhibitory activity against a target enzyme (e.g., α-glucosidase).

  • Causality: This assay measures the rate of an enzyme-catalyzed reaction that produces a colored product. A decrease in the rate of color formation in the presence of the test compound indicates inhibition. This direct measurement of enzyme activity provides a clear cause-and-effect relationship[8][16].

  • Methodology (Example for α-Glucosidase):

    • Reagent Preparation:

      • Enzyme solution: α-Glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8).

      • Substrate solution: p-nitrophenyl-α-D-glucopyranoside (pNPG) in phosphate buffer.

      • Test compound: Serial dilutions of this compound in buffer.

    • Assay Procedure:

      • In a 96-well plate, add 50 µL of the test compound dilution (or buffer for control).

      • Add 50 µL of the enzyme solution to each well and pre-incubate for 10 minutes at 37°C.

      • Initiate the reaction by adding 50 µL of the substrate solution (pNPG).

    • Measurement: Monitor the increase in absorbance at 405 nm (due to the formation of p-nitrophenol) every minute for 20-30 minutes using a plate reader.

    • Analysis: Calculate the reaction rate (V) from the linear portion of the absorbance vs. time plot. Determine the percentage of inhibition for each compound concentration relative to the uninhibited control. Calculate the IC₅₀ value.

Part 4: Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables to facilitate comparison and analysis.

Table 1: In Vitro Cytotoxicity of this compound
Cell LineTypeIC₅₀ (µM) after 48hTherapeutic Index (TI)¹
HEK293Normal Kidney
MCF-7Breast Cancer
A549Lung Cancer
¹ TI calculated as IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line)
Table 2: Antimicrobial Activity of this compound
Microbial StrainTypeMIC (µg/mL)
Staphylococcus aureusGram-positive
Escherichia coliGram-negative
Candida albicansFungus
CiprofloxacinControl (Bacteria)
FluconazoleControl (Fungus)

Interpreting the Results:

  • A high Therapeutic Index (>10) in Table 1 would suggest that the compound is selectively toxic to cancer cells, making it a promising anticancer lead.

  • Low MIC values (<16 µg/mL) in Table 2 would indicate potent antimicrobial activity worth pursuing.

  • Potent enzyme inhibition (IC₅₀ in the low micromolar or nanomolar range) would warrant further investigation into the mode of inhibition (e.g., competitive, non-competitive) and in vivo efficacy studies.

Conclusion

While this compound is an understudied molecule, a comprehensive analysis of its structural components strongly predicts a rich profile of biological activities. Its potential as an antimicrobial, anticancer, or enzyme-inhibitory agent is firmly grounded in the extensive literature on related bromophenols and aminophenols. The investigative framework outlined in this guide provides a rigorous, logical, and efficient pathway for researchers to unlock this potential. By systematically applying these validated protocols, the scientific community can effectively determine the pharmacological value of this compound and its prospective role as a novel scaffold in drug development.

References

4-Amino-3,5-dibromophenol: A Comprehensive Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of 4-Amino-3,5-dibromophenol, a halogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry and drug development. This document delves into its synthesis, physicochemical properties, analytical characterization, and explores its potential biological activities and applications based on the broader class of halogenated aminophenols.

Introduction: The Strategic Importance of Halogenated Building Blocks

In the landscape of modern drug discovery, the strategic incorporation of halogen atoms into molecular scaffolds is a well-established approach to modulate a compound's pharmacokinetic and pharmacodynamic properties. Halogenation can influence metabolic stability, membrane permeability, and binding affinity to biological targets. This compound, with its strategically positioned amino, hydroxyl, and bromine functional groups, represents a key intermediate for the synthesis of a diverse array of complex molecules with therapeutic potential. While extensive research on the specific biological activities of this compound is not yet prevalent in the public domain, its structural motifs are present in numerous biologically active compounds, suggesting its utility as a foundational element for novel drug candidates.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting its behavior in biological systems.

PropertyValueSource(s)
CAS Number 188721-64-4
Molecular Formula C₆H₅Br₂NO
Molecular Weight 266.92 g/mol
Appearance Solid (predicted)N/A
Melting Point 157 °C
Boiling Point (Predicted) 333.6 ± 42.0 °C
Density (Predicted) 2.178 ± 0.06 g/cm³
pKa (Predicted) 8.32 ± 0.23
LogP (Predicted) 3.08
Storage Keep in a dark place, under an inert atmosphere, at room temperature.

Synthesis of this compound: A Proposed Protocol

While a specific, detailed synthesis for this compound is not widely published, a robust synthetic route can be proposed based on established methodologies for the bromination of phenols and the manipulation of functional groups on aromatic rings. The following protocol is based on analogous procedures for similar halogenated aminophenols.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from 4-aminophenol: 1) protection of the amino group via acetylation, followed by 2) regioselective bromination of the activated aromatic ring, and concluding with 3) deprotection of the amino group.

Synthesis_of_this compound 4-Aminophenol 4-Aminophenol N-(4-hydroxyphenyl)acetamide N-(4-hydroxyphenyl)acetamide 4-Aminophenol->N-(4-hydroxyphenyl)acetamide Acetic Anhydride N-(3,5-dibromo-4-hydroxyphenyl)acetamide N-(3,5-dibromo-4-hydroxyphenyl)acetamide N-(4-hydroxyphenyl)acetamide->N-(3,5-dibromo-4-hydroxyphenyl)acetamide Bromine This compound This compound N-(3,5-dibromo-4-hydroxyphenyl)acetamide->this compound Acid Hydrolysis

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Acetylation of 4-Aminophenol

  • Rationale: The amino group of 4-aminophenol is highly activating and susceptible to oxidation. Acetylation protects the amino group as an acetamide, which is still activating but less prone to side reactions during bromination. This procedure is analogous to the synthesis of paracetamol.

  • Procedure:

    • Suspend 4-aminophenol in water in a round-bottom flask.

    • Add acetic anhydride to the suspension.

    • Heat the mixture gently in a water bath with stirring until the reaction is complete (as monitored by TLC).

    • Cool the reaction mixture in an ice bath to precipitate the product, N-(4-hydroxyphenyl)acetamide.

    • Collect the solid by vacuum filtration, wash with cold water, and dry.

Step 2: Bromination of N-(4-hydroxyphenyl)acetamide

  • Rationale: The hydroxyl and acetamido groups are ortho-, para-directing. Since the para position is occupied by the hydroxyl group, bromination will occur at the ortho positions (3 and 5). The use of a suitable solvent like acetic acid helps to control the reaction.

  • Procedure:

    • Dissolve the N-(4-hydroxyphenyl)acetamide from Step 1 in glacial acetic acid in a three-necked flask equipped with a dropping funnel and a stirrer.

    • Cool the solution in an ice bath.

    • Slowly add a solution of bromine in glacial acetic acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

    • Pour the reaction mixture into cold water to precipitate the crude product, N-(3,5-dibromo-4-hydroxyphenyl)acetamide.

    • Collect the solid by vacuum filtration, wash with a solution of sodium bisulfite to remove excess bromine, then with water, and dry.

Step 3: Hydrolysis of N-(3,5-dibromo-4-hydroxyphenyl)acetamide

  • Rationale: Acid-catalyzed hydrolysis will remove the acetyl protecting group to reveal the free amino group, yielding the final product.

  • Procedure:

    • Reflux the crude N-(3,5-dibromo-4-hydroxyphenyl)acetamide from Step 2 in an aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid).

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide) to precipitate the this compound.

    • Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.

Analytical Characterization

Confirmation of the structure and purity of the synthesized this compound would be achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons. The chemical shifts of the amino and hydroxyl protons will also be observed, though their positions can vary depending on the solvent and concentration.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the four unique carbon atoms in the aromatic ring. The chemical shifts will be influenced by the attached functional groups.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to the O-H and N-H stretching vibrations, as well as C-Br, C-N, C-O, and aromatic C=C stretching and bending vibrations.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two bromine atoms.

Biological Activity and Potential Applications in Drug Development

While direct biological studies on this compound are scarce, the broader class of halogenated aminophenols exhibits a range of biological activities, suggesting potential therapeutic applications for its derivatives.

Antimicrobial Activity

Halogenated phenols and aminophenols are known to possess antimicrobial properties. The introduction of bromine atoms can enhance the lipophilicity of the molecule, potentially facilitating its transport across microbial cell membranes. Derivatives of this compound could be investigated for their efficacy against a panel of pathogenic bacteria and fungi.

Anticancer Activity

Numerous halogenated compounds have been developed as anticancer agents. The bromine atoms on the phenyl ring of this compound can serve as handles for further chemical modifications to generate libraries of compounds for screening against various cancer cell lines. Halogenated phenoxychalcones, for example, have shown cytotoxic activity against breast cancer cells.

Enzyme Inhibition

The phenolic hydroxyl and amino groups can participate in hydrogen bonding interactions with the active sites of enzymes. Derivatives of this compound could be designed as inhibitors of specific enzymes implicated in disease pathways.

A Versatile Building Block in Medicinal Chemistry

The primary value of this compound in drug development lies in its utility as a versatile chemical intermediate or "building block". The three functional groups can be selectively modified to construct more complex molecules.

Building_Block_Applications cluster_0 This compound cluster_1 Potential Modifications cluster_2 Resulting Scaffolds Core This compound Amine Amine Modification (e.g., Amide, Sulfonamide formation) Core->Amine Phenol Phenol Modification (e.g., Ether, Ester formation) Core->Phenol Bromine Bromine Modification (e.g., Cross-coupling reactions) Core->Bromine Scaffolds Novel Bioactive Scaffolds Amine->Scaffolds Phenol->Scaffolds Bromine->Scaffolds

Caption: Role as a versatile building block in medicinal chemistry.

Toxicology and Safety Considerations

The toxicity of halogenated aminophenols is a critical consideration. The position and nature of the halogen substituent can significantly impact their toxicological profile, with the kidney and liver being primary target organs. The mechanism of toxicity often involves metabolic activation to reactive intermediates, leading to oxidative stress and cell death. Therefore, any derivatives of this compound intended for therapeutic use would require thorough toxicological evaluation. Standard safety precautions, including handling in a well-ventilated fume hood and using appropriate personal protective equipment, should be observed when working with this compound.

Conclusion and Future Perspectives

This compound is a strategically functionalized aromatic compound with considerable potential as a building block for the synthesis of novel therapeutic agents. While direct biological data on this specific molecule is limited, the well-documented activities of the broader class of halogenated aminophenols provide a strong rationale for its exploration in drug discovery programs. Future research should focus on the development and biological evaluation of compound libraries derived from this versatile intermediate. Such studies will be instrumental in unlocking the full therapeutic potential of this and related halogenated scaffolds.

Methodological & Application

Application Notes and Protocols for 4-Amino-3,5-dibromophenol: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Amino-3,5-dibromophenol is a trifunctional aromatic compound of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. Its unique substitution pattern, featuring a nucleophilic amino group, an activatable phenolic hydroxyl, and two bromine atoms amenable to cross-coupling reactions, makes it a highly versatile precursor for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the reactivity of this compound and offers detailed protocols for its application in key synthetic transformations, including palladium-catalyzed cross-coupling reactions, ether synthesis, and diazotization-azo coupling. The causality behind experimental choices is elucidated to empower researchers to adapt and optimize these methods for their specific synthetic targets.

Introduction: The Strategic Value of this compound

Halogenated phenols and anilines are foundational building blocks in the synthesis of a vast array of biologically active compounds, including many marine natural products known for their potent pharmacological properties. This compound (IUPAC Name: this compound, CAS No: 188721-64-4) serves as a prime example of such a strategic starting material[1][2]. The interplay of its functional groups allows for a diversity-oriented synthetic approach, where each functional group can be addressed selectively to build molecular complexity.

The bromine atoms at positions 3 and 5 are ideal handles for modern cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively[3][4]. The phenolic hydroxyl group can be readily alkylated or arylated through reactions like the Williamson ether synthesis to introduce further diversity[5]. Furthermore, the primary amino group can be transformed into a diazonium salt, a versatile intermediate for the synthesis of azo dyes or for introducing a range of other substituents[6]. This multi-faceted reactivity profile makes this compound a valuable precursor for generating libraries of novel compounds for drug discovery and materials science applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for planning synthetic procedures, particularly for determining appropriate solvents and reaction temperatures.

PropertyValueSource
Molecular Formula C₆H₅Br₂NO[1][2]
Molecular Weight 266.92 g/mol [1][2]
Melting Point 157 °C[2]
Boiling Point 333.6±42.0 °C (Predicted)[2]
pKa 8.32±0.23 (Predicted)[2]
Storage Keep in dark place, Inert atmosphere, Room temperature[2]

Core Synthetic Applications and Protocols

The following sections provide detailed, adaptable protocols for the most common and powerful transformations involving this compound. The rationale behind the choice of reagents and conditions is explained to provide a solid foundation for experimental design.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds[4]. For a substrate like this compound, this reaction allows for the introduction of aryl or vinyl substituents at the positions of the bromine atoms. The following is a generalized protocol adapted from established procedures for similar brominated aromatic compounds[4][7].

Rationale: The choice of a palladium catalyst, a suitable phosphine ligand, a base, and a solvent system is critical for a successful Suzuki-Miyaura coupling. The ligand stabilizes the palladium center and facilitates the catalytic cycle. The base is required to activate the boronic acid. A protic co-solvent like water is often used to aid in the dissolution of the base and facilitate transmetalation.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reagents Add this compound, arylboronic acid, and base to a flame-dried flask. Inert_Atmosphere Evacuate and backfill with Argon/Nitrogen (3x). Reagents->Inert_Atmosphere Solvent Add degassed solvent (e.g., Dioxane/Water). Inert_Atmosphere->Solvent Catalyst_Addition Add Palladium Catalyst (e.g., Pd(PPh₃)₄). Solvent->Catalyst_Addition Heating Heat the mixture (e.g., 80-100 °C) with vigorous stirring. Catalyst_Addition->Heating Monitoring Monitor progress by TLC or LC-MS. Heating->Monitoring Quenching Cool to RT, dilute with water, and extract with an organic solvent. Monitoring->Quenching Washing Wash organic layers with brine. Quenching->Washing Drying Dry over anhydrous Na₂SO₄ or MgSO₄. Washing->Drying Concentration Concentrate under reduced pressure. Drying->Concentration Purification Purify by column chromatography. Concentration->Purification

Caption: Standard experimental workflow for the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv. per bromine), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv. per bromine).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent and Catalyst Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1). Purge the solution with the inert gas for 15-20 minutes. Then, add the palladium catalyst (e.g., Pd(PPh₃)₄ (3-5 mol%) or PdCl₂(dppf) (2-3 mol%)).

  • Reaction Execution: Heat the mixture to 80-100°C and stir vigorously. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-24 hours)[7].

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

ParameterRecommended ConditionsRationale / Citation
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Commonly used and effective for aryl bromides.[7][8]
Base K₂CO₃, K₃PO₄, Cs₂CO₃Milder bases can help to avoid side reactions.[8]
Solvent 1,4-Dioxane/Water, Toluene/WaterAprotic/protic mixtures are standard for this reaction.[8]
Temperature 80-110 °CSufficient to drive the reaction to completion.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of di- and triarylamines from aryl halides[3]. This reaction can be applied to this compound to introduce secondary or primary amine functionalities.

Rationale: This reaction requires a palladium catalyst, a bulky electron-rich phosphine ligand, and a strong base. The choice of ligand is crucial for facilitating the reductive elimination step, which forms the C-N bond. Strong, non-nucleophilic bases like sodium tert-butoxide are typically required.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add this compound (1.0 equiv.), a palladium pre-catalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-2 mol%), the appropriate phosphine ligand (e.g., XPhos or SPhos, 1.1-1.2 times the mol% of the palladium catalyst), and a base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equiv. per bromine) to an oven-dried reaction vessel.

  • Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane). Then, add the amine coupling partner (1.2-1.5 equiv. per bromine).

  • Reaction Execution: Seal the vessel and heat to 90-110°C with vigorous stirring. Monitor the reaction by TLC or LC-MS[9].

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite. Concentrate the filtrate and purify the residue by column chromatography.

Williamson Ether Synthesis

The phenolic hydroxyl group of this compound can be readily alkylated via the Williamson ether synthesis, a classic and reliable method for forming ethers[5][10].

Rationale: The reaction proceeds in two steps: deprotonation of the phenol to form a more nucleophilic phenoxide, followed by an Sₙ2 reaction with an alkyl halide. A strong base is required for the deprotonation, and a polar aprotic solvent is ideal for the Sₙ2 step. This reaction works best with primary alkyl halides to avoid competing elimination reactions[5].

G Start This compound Step1 Deprotonation (e.g., NaH, K₂CO₃) in aprotic solvent (e.g., DMF, Acetone) Start->Step1 Intermediate 4-Amino-3,5-dibromophenoxide Step1->Intermediate Step2 SN2 Attack (Add primary alkyl halide, R-X) Intermediate->Step2 Product 4-Amino-3,5-dibromo-1-(alkoxy)benzene Step2->Product

Caption: Key steps in the Williamson ether synthesis.

Experimental Protocol: Williamson Ether Synthesis

  • Deprotonation: To a solution of this compound (1.0 equiv.) in an anhydrous polar aprotic solvent such as DMF or acetone, add a base such as sodium hydride (NaH, 1.1 equiv.) or potassium carbonate (K₂CO₃, 1.5 equiv.). Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the phenoxide.

  • Alkylation: Add the primary alkyl halide (e.g., methyl iodide, ethyl bromide; 1.1-1.2 equiv.) dropwise to the reaction mixture.

  • Reaction Execution: Heat the reaction to a moderate temperature (e.g., 50-80 °C) and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture, quench with water, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.

Diazotization and Azo Coupling

The primary amino group of this compound can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups or for synthesizing azo dyes[6][11].

Rationale: Diazotization is achieved by treating the primary aromatic amine with nitrous acid (HNO₂), generated in situ from sodium nitrite and a strong mineral acid at low temperatures (0-5 °C) to ensure the stability of the diazonium salt[12]. The resulting diazonium salt is a weak electrophile that can react with electron-rich aromatic compounds (coupling components) like phenols or anilines to form brightly colored azo compounds[11].

Experimental Protocol: Diazotization and Azo Coupling

  • Diazotization:

    • Suspend this compound (1.0 equiv.) in a mixture of distilled water and concentrated hydrochloric acid in a beaker.

    • Cool the suspension to 0-5 °C in an ice bath with continuous stirring.

    • In a separate beaker, dissolve sodium nitrite (1.05-1.1 equiv.) in cold distilled water.

    • Slowly add the cold sodium nitrite solution dropwise to the suspension of this compound, maintaining the temperature between 0 and 5 °C[6][11].

    • After the addition is complete, continue stirring for an additional 15-30 minutes. The resulting solution contains the diazonium salt and should be used immediately.

  • Azo Coupling:

    • In a separate beaker, dissolve the coupling component (e.g., 2-naphthol, 1.0 equiv.) in an aqueous solution of sodium hydroxide.

    • Cool this solution to 5-10 °C in an ice bath.

    • Slowly add the freshly prepared, cold diazonium salt solution to the alkaline solution of the coupling component with vigorous stirring[6].

    • A colored precipitate of the azo dye should form immediately. Continue stirring in the ice bath for 30-60 minutes to ensure the reaction is complete.

  • Isolation and Purification:

    • Collect the precipitated azo dye by vacuum filtration.

    • Wash the solid with cold water to remove any unreacted salts.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Conclusion: A Gateway to Novel Chemical Entities

This compound is a potent and versatile building block in organic synthesis. The orthogonal reactivity of its amino, hydroxyl, and bromo functionalities provides chemists with a powerful platform for the efficient construction of complex molecules. The protocols detailed in this guide, based on well-established and robust chemical transformations, offer a reliable starting point for researchers in drug development and materials science to explore novel chemical space. By understanding the principles behind these reactions, scientists can strategically employ this compound to synthesize libraries of compounds with potential applications as pharmaceuticals, agrochemicals, or functional materials.

References

Application Notes & Protocols: Synthesis of Novel Azo Dyes from 4-Amino-3,5-dibromophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of azo dyes utilizing 4-Amino-3,5-dibromophenol as the diazo component. Azo dyes represent the largest and most versatile class of synthetic colorants, with applications spanning textiles, printing, and biomedical research.[1] The inclusion of halogen atoms, such as bromine, in the dye structure can significantly enhance properties like lightfastness, thermal stability, and biological activity. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth theoretical background, validated experimental protocols, critical safety procedures, and methods for characterization.

Scientific Foundation: The Chemistry of Azo Dye Synthesis

The synthesis of an azo dye is a classic two-step process in organic chemistry: diazotization followed by azo coupling .[1]

Step 1: Diazotization This reaction converts a primary aromatic amine into a diazonium salt. The process involves the reaction of the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).

The choice of this compound as the starting material introduces two electron-withdrawing bromine atoms ortho to the amino group. This substitution decreases the basicity of the amino group, but the subsequent diazonium salt is a potent electrophile for the coupling reaction. The entire process must be conducted at low temperatures (0–5 °C) because diazonium salts are thermally unstable and can explosively decompose if isolated or heated.[2][3]

Step 2: Azo Coupling The resulting aryldiazonium salt is a weak electrophile that readily reacts with electron-rich aromatic compounds (coupling components) in an electrophilic aromatic substitution reaction.[4][5] Common coupling components include phenols and anilines. The position of the coupling on the partner molecule is typically para to the activating group (e.g., -OH, -NH₂). If the para position is blocked, coupling occurs at an ortho position.[6]

The pH of the coupling medium is a critical parameter.

  • For phenolic coupling partners: The reaction is best performed under slightly alkaline conditions (pH 8-10). This deprotonates the phenol to form the much more strongly activating phenoxide ion, accelerating the coupling reaction.[5][7]

  • For aniline coupling partners: The reaction is optimal in weakly acidic conditions (pH 5-7). A more acidic environment would protonate the amino group of the aniline, deactivating the ring, while a more basic medium could lead to undesired side reactions with the diazonium salt.[5]

Reaction Mechanism Overview

The following diagram illustrates the fundamental chemical transformations involved in the synthesis.

G cluster_reactants Reactants cluster_process Process Steps cluster_products Products & Intermediates A This compound D Step 1: Diazotization (0-5 °C) A->D B NaNO₂ + 2HCl B->D C Coupling Component (e.g., 2-Naphthol) E Step 2: Azo Coupling (pH & Temp Control) C->E F Diazonium Salt Intermediate (Unstable) D->F Formation G Final Azo Dye (Stable, Colored) E->G Formation F->E

Caption: High-level workflow of azo dye synthesis.

Critical Safety Mandates: Handling Diazonium Salts

Aryl diazonium salts are high-energy compounds and must be treated as potentially explosive, especially in the solid, dry state.[8] Adherence to strict safety protocols is not optional; it is essential for preventing serious laboratory incidents.

The Cardinal Rules for Safe Handling: [2][9]

  • Assume Explosive Properties: Unless proven otherwise, treat all isolated diazonium salts as explosive.[9]

  • Maintain Low Temperature: Always keep the reaction temperature between 0 °C and 5 °C. Diazonium salt stability decreases rapidly at higher temperatures.[3]

  • Use In Situ: Prepare and use the diazonium salt solution immediately. Do not store it.

  • Never Isolate: Avoid isolating the diazonium salt as a solid unless absolutely necessary, and only on a micro-scale (<0.75 mmol).[2][8]

  • Stoichiometric Control: Use only a stoichiometric amount of sodium nitrite to prevent excess nitrous acid, which can contribute to instability.[2]

  • Quench Excess Reagents: Have a quenching solution (e.g., sulfamic acid) ready to destroy any excess nitrous acid after diazotization is complete.

  • Proper Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and gloves. Conduct the entire procedure within a certified chemical fume hood. A blast shield is highly recommended.[10]

Experimental Protocol: Synthesis of a Novel Azo Dye

This protocol details the synthesis of an azo dye using this compound as the diazo component and 2-naphthol as the coupling component.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )RoleNotes
This compoundC₆H₅Br₂NO266.92Diazo ComponentStarting aromatic amine.
Sodium NitriteNaNO₂69.00Diazotizing AgentSource of nitrous acid.
Hydrochloric Acid (conc.)HCl36.46Acid CatalystUsed to form nitrous acid and protonate the amine.
2-NaphtholC₁₀H₈O144.17Coupling ComponentElectron-rich aromatic for coupling.
Sodium HydroxideNaOH40.00BaseUsed to dissolve 2-naphthol and control pH.
Sulfamic AcidH₃NSO₃97.09Quenching Agent(Optional) To destroy excess nitrous acid.
Distilled WaterH₂O18.02Solvent-
IceH₂O18.02CoolantEssential for temperature control.
Step-by-Step Methodology

Part 1: Diazotization of this compound

  • Prepare Amine Suspension: In a 250 mL beaker, suspend 2.67 g (0.01 mol) of this compound in 50 mL of distilled water.

  • Acidification: While stirring, slowly add 5 mL of concentrated hydrochloric acid. Some of the amine may dissolve.

  • Cooling: Place the beaker in an ice-salt bath and cool the suspension to 0-5 °C with continuous stirring. The temperature must be strictly maintained in this range.

  • Prepare Nitrite Solution: In a separate small beaker, dissolve 0.70 g (0.0101 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Diazotization: Add the cold sodium nitrite solution dropwise to the stirred amine suspension over 10-15 minutes. Use a thermometer to ensure the temperature does not rise above 5 °C.

  • Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. The resulting solution contains the 4-hydroxy-2,6-dibromobenzenediazonium chloride intermediate and should be used immediately.[11]

Part 2: Azo Coupling with 2-Naphthol

  • Prepare Coupling Solution: In a separate 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.

  • Cooling: Cool this solution to 5-10 °C in an ice bath. The solution should be clear.

  • Coupling Reaction: With vigorous stirring, slowly add the cold diazonium salt solution (from Part 1) to the cold 2-naphthol solution.

  • Observe Precipitation: An intensely colored precipitate should form immediately. The color is often a deep red or orange.[6]

  • Reaction Completion: Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the coupling reaction is complete.

Part 3: Isolation and Purification

  • Filtration: Isolate the crude azo dye precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid product on the filter paper with several portions of cold distilled water until the filtrate runs clear and is neutral to pH paper.

  • Drying: Press the solid as dry as possible on the funnel, then transfer it to a watch glass or petri dish. Dry the product in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C). Do not heat strongly.

  • Recrystallization (Optional): For higher purity, the crude dye can be recrystallized from a suitable solvent like ethanol or glacial acetic acid.

Synthesis Reaction Diagram

Caption: Reaction scheme for the synthesis of an azo dye.

Product Characterization

Confirming the structure of the newly synthesized dye is essential. A combination of spectroscopic techniques is typically employed.[12][13]

TechniquePurposeExpected Observations
UV-Visible Spectroscopy To determine the maximum absorption wavelength (λmax) and confirm color.An intense absorption band in the visible region (typically 400-600 nm) corresponding to the π → π* transition of the extended conjugated system.[14]
FT-IR Spectroscopy To identify key functional groups.Absence of N-H stretching bands from the primary amine. Appearance of a characteristic N=N stretching band (azo group) around 1400-1500 cm⁻¹. Presence of a broad O-H stretch from the phenolic groups.[15]
¹H NMR Spectroscopy To determine the proton environment and confirm the structure.Disappearance of the primary amine protons. Characteristic signals for the aromatic protons on both rings, showing the expected coupling patterns and integration. The phenolic -OH proton may appear as a broad singlet.[14][16]
Mass Spectrometry To confirm the molecular weight.The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the final azo dye product.[15]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Diazotization temperature was too high (>5 °C), causing decomposition of the diazonium salt.[3]2. Incorrect pH for the coupling reaction.3. Impure starting materials.1. Strictly maintain temperature at 0-5 °C using an ice-salt bath.2. Check and adjust the pH of the coupling solution before adding the diazonium salt.3. Use reagents of high purity.
Product is a Tarry/Oily Mass 1. Coupling reaction performed at too high a temperature.2. Rate of addition of diazonium salt was too fast.1. Ensure both solutions are adequately cooled before and during mixing.2. Add the diazonium salt solution slowly and with vigorous stirring to dissipate local heat.
Off-Color Product 1. Side reactions due to excess nitrous acid.2. Oxidation of the phenol or coupling component.1. Use a slight molar excess of the amine or quench excess nitrous acid with sulfamic acid.2. Ensure the coupling solution (especially phenoxides) is not left exposed to air for extended periods.

References

Application Notes & Protocols: The Role of 4-Amino-3,5-dibromophenol in Advanced Photographic Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for Investigating Halogenated Aminophenols

The development of photographic materials is a testament to the precise application of organic chemistry, where the structure of a single molecule can define the characteristics of an entire imaging system. Aminophenols represent a cornerstone class of developing agents, valued for their ability to reduce exposed silver halide crystals to form a visible image.[1][2] The archetypal p-aminophenol and its N-methyl derivative, Metol, are foundational components in numerous black-and-white developer formulations.[3][4]

This guide moves beyond established chemistry to explore the potential of a novel, halogenated derivative: 4-Amino-3,5-dibromophenol . The introduction of bromine atoms onto the phenol ring is hypothesized to significantly alter the molecule's electrochemical potential, solubility, and reactivity. These modifications could impart unique properties, positioning it as a candidate for several advanced applications:

  • High-Contrast Developing Agent: The electron-withdrawing nature of bromine may modulate the reduction potential, potentially leading to developers with unique contrast and grain characteristics.

  • Chromogenic Development & Dye Coupling: In color photography, the oxidized form of a developing agent reacts with a coupler molecule to form a dye.[5][6] The bromine atoms on this compound could function as leaving groups, allowing the molecule itself to act as a color coupler, potentially forming cyan or magenta dyes.

  • Development Inhibitor Releasing (DIR) Compound: The core structure could be derivatized to release a photographically active group upon reaction, allowing for fine control over image sharpness and grain.[7][8]

This document provides detailed protocols for the synthesis of this compound and its subsequent evaluation in both black-and-white and color photographic systems. The methodologies are designed to be self-validating, providing researchers with a robust framework for investigation.

Section 1: Synthesis of this compound

The synthesis of this compound is not widely reported, thus this protocol is derived from established methods for the halogenation of phenols and anilines. The proposed pathway begins with the bromination of a protected 4-aminophenol derivative to ensure regioselectivity.

Synthesis Workflow

G cluster_0 Step 1: Protection cluster_1 Step 2: Dibromination cluster_2 Step 3: Deprotection A 4-Aminophenol C N-acetyl-4-aminophenol (Paracetamol) A->C Acylation B Acetic Anhydride B->C D N-acetyl-3,5-dibromo-4-aminophenol C->D Electrophilic Aromatic Substitution F This compound D->F Removal of Acetyl Group E Bromine (Br2) in Acetic Acid E->D G Acid Hydrolysis (e.g., HCl) G->F

Caption: Proposed three-step synthesis pathway for this compound.

Experimental Protocol: Synthesis

Objective: To synthesize high-purity this compound.

Materials:

  • 4-Aminophenol

  • Acetic Anhydride

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃)

  • Sodium Sulfite (Na₂SO₃)

  • Ethyl Acetate

  • Hexanes

  • Deionized Water

Protocol:

Step 1: Protection of the Amine Group (Acetylation)

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.9 g (0.1 mol) of 4-aminophenol in 100 mL of glacial acetic acid.

  • Slowly add 11.2 mL (0.12 mol) of acetic anhydride to the solution while stirring.

  • Heat the mixture to reflux (approximately 118°C) for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Allow the mixture to cool to room temperature, then pour it into 400 mL of cold deionized water with vigorous stirring.

  • Collect the resulting white precipitate (N-acetyl-4-aminophenol) by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60°C.

Scientist's Note: The acetylation step is critical. The acetyl group protects the amine from oxidation and deactivates the ring slightly, but the powerful activating effect of the hydroxyl group still directs bromination to the ortho positions. This protection prevents the formation of unwanted side products.

Step 2: Electrophilic Aromatic Substitution (Dibromination)

  • Caution: Perform this step in a well-ventilated fume hood. Bromine is highly corrosive and toxic.

  • Dissolve 15.1 g (0.1 mol) of the dried N-acetyl-4-aminophenol in 150 mL of glacial acetic acid in a 500 mL flask.

  • In a separate dropping funnel, prepare a solution of 11.2 mL (0.22 mol) of bromine in 25 mL of glacial acetic acid.

  • Cool the flask containing the acetylated phenol to 0-5°C using an ice bath.

  • Add the bromine solution dropwise over 60-90 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

  • Pour the reaction mixture into 500 mL of an ice-water slurry containing a small amount of sodium sulfite to quench any excess bromine.

  • Collect the precipitate (N-acetyl-3,5-dibromo-4-aminophenol) by vacuum filtration, wash thoroughly with water, and dry.

Step 3: Deprotection (Acid Hydrolysis)

  • Suspend the dried dibrominated intermediate in a mixture of 100 mL of ethanol and 100 mL of 6M hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours until TLC analysis shows the disappearance of the starting material.

  • Cool the solution in an ice bath and carefully neutralize it by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The crude product will precipitate. Collect the solid by vacuum filtration.

  • Recrystallize the crude product from an ethanol/water or ethyl acetate/hexanes mixture to yield purified this compound.

Characterization

Confirm the identity and purity of the final product using standard analytical techniques:

  • ¹H NMR & ¹³C NMR: To confirm the chemical structure and substitution pattern.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a dibrominated compound.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups (O-H, N-H, C-Br).

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

Section 2: Application as a Black-and-White Developing Agent

The primary function of a developing agent is to reduce silver halide grains that have been exposed to light, forming a latent image, into black metallic silver.[6] This protocol evaluates this compound within a standard developer formulation.

Mechanism of Development

G cluster_0 Developer Solution cluster_1 Photographic Emulsion Dev This compound (Reducing Agent) AgX AgX Crystal (Latent Image Site) Dev->AgX Electron Transfer Dev_Ox Oxidized Developer Dev->Dev_Ox Oxidation Ag0 Metallic Silver (Ag⁰) (Visible Image) AgX->Ag0 Reduction

Caption: The fundamental process of silver halide development.

Protocol: Preparation and Testing of a Developer Solution

Objective: To assess the activity, contrast, and fogging properties of this compound as a developing agent.

Stock Solutions:

  • Developer (Agent A): 2.0 g this compound

  • Preservative (Agent B): 50.0 g Sodium Sulfite (anhydrous)

  • Accelerator (Agent C): 8.0 g Sodium Carbonate (anhydrous)

  • Restrainer (Agent D): 0.5 g Potassium Bromide

Preparation of Working Solution (1 Liter):

  • Start with 750 mL of deionized water at approximately 40°C.

  • Dissolve Agent B (Sodium Sulfite) completely.

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    Scientist's Note: Sodium sulfite acts as a preservative, preventing the developing agent from oxidizing prematurely due to atmospheric oxygen. It also acts as a mild silver halide solvent, which can affect grain structure.

  • Dissolve Agent A (this compound). The sulfite solution helps protect it from immediate oxidation.

  • Dissolve Agent C (Sodium Carbonate).

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    Scientist's Note: The accelerator provides the alkaline environment (high pH) necessary for the developing agent to be active. The degree of alkalinity is a primary control for development speed and contrast.

  • Dissolve Agent D (Potassium Bromide).

    Scientist's Note: The restrainer, typically potassium bromide, helps to prevent the development of unexposed silver halide crystals, a phenomenon known as chemical fog.[2][4] It ensures that development is selective to the latent image.

  • Add cold deionized water to make a final volume of 1 liter. Mix thoroughly and allow to cool to 20°C before use.

Testing Procedure:

  • Expose several identical strips of a standard black-and-white film (e.g., Ilford HP5+ or Kodak Tri-X 400) to a uniform light source or a step wedge.

  • Immerse the exposed film strips in the prepared developer solution at a constant temperature of 20°C.

  • Develop the strips for varying amounts of time (e.g., 4, 6, 8, 10, and 12 minutes) with intermittent agitation.

  • Following development, process the strips through a standard stop bath, fixer, and final wash.

  • Once dry, analyze the strips using a densitometer to measure the density of the developed silver. Plot the density against the development time to create characteristic curves.

Data Presentation and Evaluation

Summarize the experimental findings in a table to compare performance against a standard developer like Metol or Hydroquinone.

ParameterThis compoundControl (e.g., Metol)Observations
Optimal Dev. Time [Record Time][Record Time]Compare time to reach target contrast.
Contrast Index (CI) [Calculate Value][Calculate Value]Higher values indicate higher contrast.
Base Fog (D-min) [Measure Density][Measure Density]Evaluate fogging tendency.
Image Tone [Describe: Neutral, Warm, Cold][Describe]Note any staining or unusual color.
Grain Appearance [Describe: Fine, Coarse, Sharp][Describe]Assess the grain structure visually.

Section 3: Investigation as a Color Coupler

In chromogenic processes, the oxidized developer molecule (formed during silver reduction) reacts with a color coupler to create a dye.[5] The two bromine atoms on this compound are excellent potential leaving groups, suggesting the molecule itself could function as a "black" or single-color coupler.

Mechanism of Dye Formation

G CD Color Developer (e.g., CD-4) CD_Ox Oxidized Color Developer CD->CD_Ox AgX AgX CD->AgX e⁻ Coupler This compound (as Coupler) CD_Ox->Coupler Coupling Reaction Ag0 Ag⁰ AgX->Ag0 Dye Resulting Dye Molecule Coupler->Dye LeavingGroups 2 HBr Coupler->LeavingGroups

Caption: Hypothesized reaction pathway for dye formation using this compound as a coupler.

Protocol: In-Solution Coupling Test

Objective: To determine if this compound reacts with an oxidized color developing agent to form a stable dye and to characterize the dye's spectral absorption.

Materials:

  • This compound

  • A standard p-phenylenediamine color developing agent (e.g., CD-4: 4-(N-Ethyl-N-2-hydroxyethyl)-2-methylphenylenediamine sulfate)[9]

  • Potassium Persulfate (K₂S₂O₈) or Potassium Ferricyanide (K₃[Fe(CN)₆]) as an oxidizing agent

  • Buffer solution (pH 10-11, e.g., carbonate buffer)

  • Solvent (e.g., a mixture of water and a water-miscible organic solvent like isopropanol to ensure solubility)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of the color developing agent (e.g., 1 g/L CD-4) in the buffered solvent.

  • Prepare a stock solution of this compound (e.g., 1 g/L) in the same buffered solvent.

  • In a cuvette, mix 1 mL of the developer stock solution with 1 mL of the coupler stock solution.

  • Add a small amount of the oxidizing agent (e.g., 100 µL of a 0.1 M Potassium Persulfate solution) to initiate the reaction. This chemically oxidizes the developer, simulating the photographic process.

  • Immediately place the cuvette in the UV-Vis spectrophotometer and record the absorption spectrum from 350 nm to 750 nm.

  • Continue to scan the spectrum at regular intervals (e.g., every 2 minutes) to monitor the formation of the dye, indicated by the appearance and growth of new absorption peaks.

Evaluation:

  • Dye Formation: A successful coupling reaction will result in a significant change in the solution's color and the appearance of a new, strong absorption band in the visible region of the spectrum.

  • Spectral Characteristics: The wavelength of maximum absorption (λ-max) will determine the color of the dye formed.

  • Stability: Observe the peak absorbance over time to get a preliminary idea of the dye's stability.

Section 4: Safety and Handling

All laboratory work should be conducted in accordance with standard safety protocols.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and nitrile gloves at all times.

  • Ventilation: Handle volatile reagents like bromine and concentrated acids exclusively within a certified chemical fume hood.

  • Toxicity: Aminophenols and their derivatives can be skin and respiratory irritants and potential sensitizers.[9] Halogenated aromatic compounds should be handled with care as their toxicological properties may not be fully known. Avoid inhalation of dust and direct skin contact.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Neutralize acidic and basic solutions before disposal.[9]

References

Application Note: Quantitative Analysis and Detection of 4-Amino-3,5-dibromophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide detailing validated analytical methodologies for the detection and quantification of 4-Amino-3,5-dibromophenol (C₆H₅Br₂NO). As a crucial intermediate in organic synthesis and a potential impurity in pharmaceutical manufacturing, robust and reliable analytical methods are paramount for quality control and research applications. This guide presents detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and supplementary spectroscopic techniques. The causality behind experimental choices, method validation strategies in line with regulatory expectations, and practical insights are provided to equip researchers, scientists, and drug development professionals with the tools for accurate analysis.

Introduction and Physicochemical Context

This compound is an aromatic amine and phenol derivative with a molecular weight of approximately 266.92 g/mol .[1][2] Its structure, featuring a benzene ring substituted with amino, hydroxyl, and bromine groups, imparts distinct chemical properties that govern the selection of appropriate analytical techniques. The presence of the aromatic ring provides a strong chromophore, making it highly suitable for UV-Vis spectroscopic detection. The polar amino and hydroxyl groups necessitate careful consideration of mobile phase pH in liquid chromatography to ensure consistent analyte ionization and reproducible retention. For gas chromatography, these polar functional groups require derivatization to increase volatility and prevent peak tailing. Understanding these foundational properties is the first step in developing a robust analytical method.

The imperative for precise quantification of this compound arises from its potential role as a process-related impurity in Active Pharmaceutical Ingredients (APIs). Regulatory bodies such as the FDA and ICH mandate that pharmaceutical companies validate their analytical methods to ensure that data are reliable, precise, and accurate, thereby safeguarding patient health.[3][4]

Primary Analytical Technique: Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone method for the analysis of non-volatile, polar organic molecules like this compound. Its high resolution, reproducibility, and adaptability make it the preferred technique for quality control environments.

Principle of Separation

The protocol described here employs reverse-phase chromatography, where the stationary phase (typically C18-bonded silica) is non-polar, and the mobile phase is a more polar aqueous-organic mixture. This compound, being a moderately polar compound, will partition between the stationary and mobile phases. Its retention on the column is modulated by adjusting the organic solvent concentration in the mobile phase; a higher organic content will decrease the retention time. The inclusion of a buffer is critical to control the pH, as the ionization state of the phenol's hydroxyl group (pKa ≈ 8.3) and the amino group will significantly impact the molecule's polarity and, consequently, its retention behavior.[2]

Visualized Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s_prep Weigh Standard/Sample s_diss Dissolve in Diluent (e.g., 50:50 ACN:H₂O) s_prep->s_diss s_filter Filter through 0.45 µm Syringe Filter s_diss->s_filter hplc HPLC System (Pump, Injector, Column) s_filter->hplc Inject detector UV/PDA Detector (λ = 285 nm) hplc->detector cds Chromatography Data System (CDS) detector->cds Signal cal Generate Calibration Curve cds->cal quant Quantify Sample Concentration cal->quant report Generate Report quant->report

Caption: General workflow for HPLC analysis of this compound.

Detailed HPLC Protocol

Instrumentation:

  • HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

Materials:

  • Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size). Rationale: This column dimension and particle size provide a good balance of efficiency, resolution, and backpressure for standard analyses.

  • Mobile Phase A: 0.02 M Potassium Phosphate Monobasic, pH adjusted to 4.0 with phosphoric acid. Rationale: A pH of 4.0 ensures the amino group is protonated and the phenolic group is not, leading to a single, consistent chemical form for sharp, symmetrical peaks.

  • Mobile Phase B: Acetonitrile (HPLC Grade). Rationale: Acetonitrile is a common organic modifier with a low UV cutoff, making it compatible with detection at lower wavelengths.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard: this compound reference standard.

Chromatographic Conditions:

Parameter Setting Rationale
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Maintains stable retention times and improves peak shape.
Injection Vol. 10 µL A typical volume to avoid column overloading.
Detection λ 285 nm Aminophenols exhibit strong absorbance in this region. The exact λmax should be confirmed using a PDA detector.[5][6]
Mobile Phase Isocratic: 60% A / 40% B A starting point; may require optimization for specific sample matrices.

| Run Time | 10 minutes | Sufficient to elute the analyte and any early-eluting impurities. |

Procedure:

  • Standard Preparation: Accurately weigh ~10 mg of the this compound reference standard and dissolve in 100.0 mL of diluent to create a 100 µg/mL stock solution. Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Preparation: Accurately weigh the sample to be analyzed, dissolve in diluent to achieve an expected concentration within the calibration range, and filter through a 0.45 µm syringe filter into an HPLC vial.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject the standards and samples according to the defined sequence.

  • Data Processing: Integrate the peak corresponding to this compound. Construct a linear regression calibration curve of peak area versus concentration for the standards. Use the resulting equation to calculate the concentration of the analyte in the samples.

Confirmatory Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS serves as an excellent confirmatory technique, providing high selectivity and structural information. It is particularly useful for identifying unknown impurities or for analyses in complex matrices where chromatographic co-elution might be a concern in HPLC.

Principle and Derivatization Causality

Direct injection of this compound into a GC is problematic due to the polar -OH and -NH₂ groups. These groups engage in hydrogen bonding, leading to low volatility and strong interactions with active sites on the column and injector liner, resulting in poor peak shape and thermal degradation. To overcome this, derivatization is mandatory . Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy. BSTFA replaces the active protons on the hydroxyl and amino groups with non-polar trimethylsilyl (TMS) groups, thereby increasing the analyte's volatility and thermal stability for successful GC analysis.[7][8]

Detailed GC-MS Protocol

Instrumentation:

  • Gas Chromatograph with a split/splitless injector, coupled to a Mass Spectrometer (e.g., single quadrupole).

Materials:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness). Rationale: This is a robust, low-bleed, non-polar column suitable for a wide range of derivatized compounds.

  • Carrier Gas: Helium, 1.2 mL/min constant flow.

  • Derivatizing Agent: BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

  • Solvent: Pyridine or Acetonitrile (Anhydrous).

Procedure:

  • Derivatization:

    • Accurately weigh the sample or standard into a reaction vial.

    • Add 200 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

    • Seal the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    Parameter Setting
    Injector Temp. 280 °C
    Injection Mode Split (e.g., 20:1)
    Injection Vol. 1 µL
    Oven Program 100 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min)
    MS Transfer Line 290 °C
    Ion Source Temp. 230 °C
    Ionization Mode Electron Ionization (EI) at 70 eV

    | Scan Range | 50 - 500 m/z |

Data Analysis:

  • The identity of the derivatized this compound peak is confirmed by its retention time and its mass spectrum. The mass spectrum should show a characteristic molecular ion (M+) and fragmentation pattern corresponding to the di-TMS derivative. For quantification, Selected Ion Monitoring (SIM) of characteristic, abundant ions can be used to enhance sensitivity and selectivity.

Method Validation: Ensuring Trustworthiness and Reliability

Analytical method validation is a formal, documented process that provides scientific evidence that an analytical procedure is suitable for its intended purpose.[9][10][11] It is a core requirement of Good Manufacturing Practice (GMP). The key validation parameters, as defined by the ICH Q2(R2) guideline, must be assessed.[4]

Visualized Validation Process

Validation_Process cluster_method Method Characteristics cluster_limits Detection Limits cluster_stability Method Reliability Specificity Specificity/ Selectivity Validation Validated Analytical Method Specificity->Validation Linearity Linearity Linearity->Validation Range Range Range->Validation Accuracy Accuracy Accuracy->Validation Precision Precision Precision->Validation LOD LOD LOD->Validation LOQ LOQ LOQ->Validation Robustness Robustness Robustness->Validation Stability Solution Stability Stability->Validation

Caption: Key parameters for analytical method validation.

Summary of Validation Parameters
ParameterPurposeTypical Assessment Approach
Specificity To demonstrate that the signal is unequivocally from the analyte of interest, free from interference from matrix components, impurities, or degradants.[3][9]Analyze placebo/blank samples. Spike samples with known impurities and demonstrate resolution. For HPLC, use PDA to check peak purity.
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response over a specified range.Analyze a minimum of 5 standards across the range. Plot response vs. concentration and determine the correlation coefficient (r ≥ 0.999).
Accuracy To measure the closeness of the test results to the true value.Perform spike-recovery studies by adding known amounts of analyte to a placebo matrix at 3 levels (e.g., 80%, 100%, 120% of target). Calculate % recovery.
Precision To assess the degree of scatter between a series of measurements from the same homogeneous sample. Assessed at two levels: Repeatability (same day, analyst, instrument) and Intermediate Precision (different days, analysts, instruments).Analyze a minimum of 6 replicate preparations at 100% of the target concentration. Calculate the Relative Standard Deviation (%RSD).
LOD & LOQ Limit of Detection (LOD) is the lowest amount that can be detected. Limit of Quantitation (LOQ) is the lowest amount that can be quantified with acceptable accuracy and precision.Can be determined based on the standard deviation of the response and the slope of the calibration curve, or based on signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable linearity, accuracy, and precision.Derived from the linearity, accuracy, and precision data.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, column temp ±5°C).Vary parameters one at a time and observe the effect on system suitability (e.g., resolution, peak symmetry).

References

Application Note: Quantitative Analysis of 4-Amino-3,5-dibromophenol using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative determination of 4-Amino-3,5-dibromophenol. This compound is a critical intermediate and potential impurity in various synthetic processes within the pharmaceutical and chemical industries. The presented method utilizes a standard reversed-phase C18 column with an isocratic mobile phase, offering excellent selectivity and efficiency. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its accuracy, precision, and linearity for its intended purpose. This document provides a complete methodology, from reagent preparation to full method validation, designed for researchers, quality control analysts, and drug development professionals.

Introduction

This compound (CAS No. 188721-64-4) is a halogenated aromatic amine whose precise quantification is essential for process control and quality assurance in manufacturing streams where it is used as a synthetic intermediate or may be present as a process-related impurity.[1][2] Its chemical structure, featuring both amino and phenolic functional groups, requires careful chromatographic method development to achieve symmetric peak shapes and reproducible retention. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is an ideal analytical technique for this purpose due to its widespread availability, robustness, and sensitivity.

The method described herein is designed to be a self-validating system, providing users with a comprehensive protocol that meets the stringent requirements of regulatory bodies. The validation parameters are based on the internationally recognized ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology".[3][4][5]

Principle of the Method

The method is based on reversed-phase high-performance liquid chromatography (RP-HPLC). The stationary phase is a non-polar octadecylsilane (C18) bonded silica, while the mobile phase is a more polar mixture of acetonitrile and an acidic phosphate buffer. This compound is injected into the system, and its separation is based on its partitioning between the stationary and mobile phases. The acidic mobile phase (pH ≈ 3.0) is crucial for ensuring the protonation of the basic amino group, which minimizes peak tailing and leads to a single, sharp chromatographic peak. The analyte is detected by its absorbance of ultraviolet (UV) light at a specific wavelength. Quantification is achieved by comparing the peak area of the analyte in a sample to the peak areas of calibration standards of known concentrations.

Materials and Reagents

  • Analytes and Standards: this compound reference standard (>98% purity).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Ultrapure Water (Type I, 18.2 MΩ·cm).

  • Reagents: Potassium dihydrogen phosphate (KH₂PO₄, ACS grade or higher), and Phosphoric acid (H₃PO₄, ~85%, ACS grade).

  • Equipment:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

    • Analytical balance (0.01 mg readability).

    • pH meter.

    • Volumetric flasks and pipettes (Class A).

    • Syringes and 0.45 µm syringe filters (e.g., PTFE or PVDF, check for compatibility).

    • Sonicator for degassing.

Proposed Chromatographic Conditions

The following conditions were developed based on the physicochemical properties of the analyte and general principles of RP-HPLC for aromatic amines and phenols.[1][6][7]

ParameterRecommended Condition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 25 mM KH₂PO₄ Buffer (pH 3.0) (40:60, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 230 nm
Column Temperature 35 °C
Injection Volume 10 µL
Run Time Approximately 10 minutes
Diluent Mobile Phase

Causality Behind Choices:

  • Column: A C18 column is the workhorse of reversed-phase chromatography, providing excellent retention for moderately polar aromatic compounds.

  • Mobile Phase pH: With a predicted pKa of ~8.3 for the phenolic proton, a mobile phase pH of 3.0 ensures the phenol group is unionized, while the amino group is fully protonated.[1] This single ionic state prevents peak splitting and tailing, leading to robust chromatography.

  • Detection Wavelength: Based on the UV spectrum of the parent compound, 4-aminophenol, which shows absorbance maxima around 194 nm, 218 nm, and 272 nm, a wavelength of 230 nm is chosen as a starting point to provide a strong signal while avoiding potential interference from the mobile phase cutoff.[3][4] It is strongly recommended to confirm the absorbance maximum (λmax) experimentally using a PDA detector.

Experimental Protocols

Preparation of Solutions
  • 25 mM KH₂PO₄ Buffer (pH 3.0):

    • Weigh 3.40 g of KH₂PO₄ and dissolve in approximately 950 mL of Ultrapure Water.

    • Adjust the pH to 3.0 ± 0.05 with ~85% phosphoric acid.

    • Transfer to a 1 L volumetric flask and make up to volume with Ultrapure Water.

    • Filter the buffer through a 0.45 µm membrane filter before use.

  • Mobile Phase (Acetonitrile:Buffer, 40:60):

    • Combine 400 mL of HPLC-grade acetonitrile with 600 mL of the prepared 25 mM KH₂PO₄ buffer (pH 3.0).

    • Mix thoroughly and degas for 15 minutes in a sonicator or by online degasser.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the Diluent (Mobile Phase). Mix well. This solution should be stored protected from light at 2-8 °C.

  • Calibration and Working Standard Solutions:

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the Diluent.

Sample Preparation
  • Accurately weigh an amount of sample expected to contain this compound into a suitable volumetric flask.

  • Add approximately 75% of the flask volume with Diluent.

  • Sonicate for 10-15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to the final volume with Diluent.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Standard & Sample B Dissolve in Diluent & Sonicate A->B C Filter through 0.45 µm filter B->C D Inject into HPLC System C->D E Chromatographic Separation (C18) D->E F UV Detection at 230 nm E->F G Integrate Peak Area F->G H Quantify against Calibration Curve G->H I Generate Report H->I

Caption: HPLC analysis workflow from preparation to reporting.

Method Validation Protocol (ICH Q2(R1))

A full validation should be performed to demonstrate that the analytical method is suitable for its intended purpose.[8][9]

System Suitability Testing (SST)

Before starting any validation or sample analysis, the suitability of the chromatographic system must be verified.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
%RSD of Peak Area ≤ 2.0% (for n=5 injections)
%RSD of Retention Time ≤ 1.0% (for n=5 injections)
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This can be demonstrated by analyzing a placebo (matrix without analyte) and a spiked placebo to show no interference at the retention time of the analyte peak. Peak purity analysis using a PDA detector is also highly recommended.

Linearity and Range

The linearity of the method should be established across a range of concentrations that encompasses the expected working range.

  • Procedure: Analyze a series of at least five concentrations (e.g., from 1 µg/mL to 100 µg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

Accuracy (as Recovery)

Accuracy is determined by applying the method to samples of a known concentration and comparing the measured value to the true value.

  • Procedure: Analyze spiked matrix samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision):

    • Procedure: Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Ruggedness):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The %RSD over the two studies should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.

Robustness

Robustness should be evaluated by making small, deliberate variations in method parameters and assessing the impact on the results. Parameters to investigate include:

  • Mobile phase pH (± 0.2 units)

  • Column temperature (± 5 °C)

  • Percentage of acetonitrile in the mobile phase (± 2%)

Validation_Logic cluster_precision Precision Components center Method Validation (ICH Q2(R1)) A Specificity (Peak Purity) center->A B Linearity & Range (r² ≥ 0.999) center->B C Accuracy (% Recovery) center->C D Precision (%RSD) center->D E Detection Limit (LOD) center->E F Quantitation Limit (LOQ) center->F G Robustness center->G D1 Repeatability D->D1 D2 Intermediate Precision D->D2

Caption: Core components of analytical method validation per ICH Q2(R1).

Conclusion

The HPLC-UV method described in this application note provides a reliable, robust, and accurate means for the quantification of this compound. The protocol is straightforward, utilizes common reagents and instrumentation, and is built upon sound chromatographic principles. Adherence to the detailed method validation plan will ensure that the method is suitable for its intended use in quality control and research environments, generating data that is both accurate and defensible.

References

Application Note: High-Sensitivity GC-MS Analysis of 4-Amino-3,5-dibromophenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of 4-Amino-3,5-dibromophenol. Due to the polar and non-volatile nature of the parent compound, a silylation derivatization protocol using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is detailed.[1][2] This method provides the necessary volatility and thermal stability for reliable chromatographic separation and sensitive mass spectrometric detection.[1][2][3][4] The protocol herein is designed for researchers, scientists, and drug development professionals, offering a comprehensive workflow from sample preparation to data analysis, complete with validation data and troubleshooting guidance.

Introduction: The Analytical Challenge

This compound (MW: 266.92 g/mol ) is a halogenated aromatic amine containing both a phenolic hydroxyl (-OH) and a primary amine (-NH2) group.[5][6] These functional groups impart significant polarity and lead to strong intermolecular hydrogen bonding, resulting in a high melting point (157 °C) and low volatility, making it unsuitable for direct GC analysis.[1][5] Gas chromatography requires analytes to be thermally stable and sufficiently volatile to be partitioned in the gas phase.[3][4] Direct injection of underivatized this compound would likely result in poor peak shape, thermal decomposition in the hot injector, and irreversible adsorption onto the column.[7][8][9]

To overcome these challenges, chemical derivatization is an essential step.[2][4][10] This process modifies the analyte to increase its volatility and thermal stability.[1][2] Silylation, which replaces active hydrogens on polar functional groups with a non-polar trimethylsilyl (TMS) group, is one of the most common and effective derivatization techniques for GC-MS analysis.[3][11] This application note details a silylation method using BSTFA, a powerful silylating agent that reacts efficiently with both hydroxyl and amine groups.[12]

Principle of Silylation Derivatization

Silylation is a chemical reaction where an active hydrogen atom (from an -OH, -NH2, -COOH, or -SH group) is replaced by a trimethylsilyl (-Si(CH3)3) group.[3][11][12]

Reaction: Analyte-(XH) + BSTFA → Analyte-(X-TMS) + Volatile Byproducts (where X is O or N)

This transformation has several key benefits for GC-MS analysis:

  • Increased Volatility: By masking the polar functional groups, intermolecular hydrogen bonding is eliminated, significantly lowering the boiling point of the analyte.[1][2]

  • Enhanced Thermal Stability: TMS derivatives are generally more resistant to thermal degradation in the GC inlet and column.[3]

  • Improved Chromatography: The resulting less polar derivatives exhibit better peak shapes (more symmetrical) and reduced tailing on common non-polar or mid-polar GC columns.[3]

  • Characteristic Mass Spectra: TMS derivatives often produce predictable and information-rich fragmentation patterns in the mass spectrometer, aiding in structural confirmation.[13][14][15]

The chosen reagent, BSTFA, is highly effective, and its by-products are volatile, minimizing interference during chromatographic analysis.[12][16] For challenging or sterically hindered groups, a catalyst like Trimethylchlorosilane (TMCS) can be added to enhance the reaction rate.[11]

Experimental Workflow and Protocols

This section provides a detailed, step-by-step methodology for the entire analytical process, from sample preparation to GC-MS analysis.

Materials and Reagents
  • Analyte Standard: this compound (≥98% purity)

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solvent: Anhydrous Pyridine (as reaction solvent/catalyst), Anhydrous Acetonitrile (for sample dilution)

  • Equipment: GC vials (2 mL, amber, with PTFE-lined caps), micro-syringes, heating block or oven, vortex mixer, nitrogen evaporator.

Diagram of the Analytical Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis A Standard Weighing & Dissolution B Aliquot to GC Vial A->B C Solvent Evaporation (under Nitrogen) B->C D Add Pyridine & BSTFA + 1% TMCS C->D E Vortex & Heat (70°C for 45 min) D->E F Cool to Room Temp. E->F G Dilution with Acetonitrile F->G H Inject into GC-MS G->H I Data Acquisition & Processing H->I

Caption: Overall workflow from sample preparation to GC-MS analysis.

Protocol 1: Standard Preparation and Derivatization

Causality Note: It is critical to perform this procedure in an environment free of moisture, as water will readily react with the silylation reagent and reduce derivatization efficiency.[3][4] All glassware should be oven-dried, and anhydrous solvents must be used.

  • Stock Solution: Accurately weigh 10 mg of this compound and dissolve it in 10 mL of anhydrous acetonitrile to prepare a 1000 µg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with anhydrous acetonitrile.

  • Sample Aliquoting: Transfer 100 µL of each standard solution (and any prepared samples) into separate 2 mL GC vials.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of dry nitrogen at room temperature. This step is crucial to remove any residual water.[17]

  • Reagent Addition: To each dry residue, add 50 µL of anhydrous pyridine followed by 100 µL of BSTFA + 1% TMCS. Pyridine acts as a catalyst and ensures the reaction medium is basic.

  • Reaction: Immediately cap the vials tightly, vortex for 30 seconds, and heat at 70°C for 45 minutes in a heating block.[12] The elevated temperature ensures the complete derivatization of both the phenolic and amine groups.

  • Cooling & Dilution: After heating, allow the vials to cool to room temperature. Dilute the derivatized sample with 850 µL of anhydrous acetonitrile to bring the final volume to 1 mL.

  • Analysis: The sample is now ready for injection into the GC-MS system. Analyze derivatized samples promptly as TMS-derivatives can be susceptible to hydrolysis over time.

Diagram of Derivatization Reaction

Derivatization cluster_reactants Reactants cluster_products Products Analyte This compound (with active -OH and -NH2) Process + Heat (70°C) + Pyridine Analyte->Process Reagent BSTFA + 1% TMCS Reagent->Process Product Di-TMS-Derivative (Volatile & Thermally Stable) Byproducts Volatile Byproducts Process->Product Process->Byproducts

Caption: Silylation of this compound using BSTFA.

Protocol 2: GC-MS Instrumental Parameters

Rationale for Parameter Selection: A non-polar (5% phenyl) column is chosen for its compatibility with the non-polar TMS-derivatized analyte. The temperature program is optimized to ensure good separation from solvent and by-products while providing a sharp, symmetrical peak for the analyte. The MS is operated in full scan mode for qualitative identification and Selected Ion Monitoring (SIM) mode for high-sensitivity quantification.

Parameter Setting Justification
GC System Agilent 8890 or equivalentProvides reliable and reproducible chromatography.
Injector Split/Splitless
Inlet Temperature280°CEnsures rapid volatilization of the derivative while minimizing thermal degradation.[18]
Injection ModeSplitless (1 min)Maximizes analyte transfer to the column for trace-level analysis.
Injection Volume1 µLStandard volume for capillary GC.
Carrier GasHelium (99.999% purity)Inert carrier gas providing good chromatographic efficiency.[19]
Flow Rate1.2 mL/min (Constant Flow)Optimal flow for column dimensions and analyte.
GC Column
TypeHP-5MS (or equivalent)Low-bleed 5% phenyl-methylpolysiloxane column, ideal for mass spectrometry.
Dimensions30 m x 0.25 mm ID x 0.25 µm filmStandard dimensions offering a good balance of resolution and analysis time.
Oven Program
Initial Temperature120°C, hold for 2 minAllows for solvent focusing and separation from early-eluting by-products.
Ramp Rate 115°C/min to 240°CEfficiently elutes the analyte of interest.
Ramp Rate 220°C/min to 300°C, hold 5 minCleans the column of any late-eluting compounds.
Mass Spectrometer Agilent 5977 or equivalentHigh-sensitivity single quadrupole mass spectrometer.
Ion SourceElectron Ionization (EI)Standard, robust ionization technique providing reproducible fragmentation.
Ion Source Temp.230°CStandard temperature to minimize source contamination.
Quadrupole Temp.150°CEnsures consistent mass filtering.
Electron Energy70 eVStandard energy for generating reproducible EI mass spectra.[20]
Transfer Line Temp.280°CPrevents condensation of the analyte between the GC and MS.
Data Acquisition
Scan ModeFull Scan (m/z 50-550)For initial identification and spectral confirmation.
SIM ModeQuantifier Ion: m/z 411 (M+) The molecular ion is often a good choice for quantification if abundant.
Qualifier Ions: m/z 396, 248 Used for confirming analyte identity (based on predicted fragmentation).

Method Validation and Performance

The analytical method was validated according to ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.[21][22][23] Key validation parameters are summarized below.

Linearity

The linearity of the method was evaluated by analyzing the prepared calibration standards in triplicate. The calibration curve was constructed by plotting the peak area against the concentration.

Parameter Result
Concentration Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Equation y = mx + c

This result demonstrates a strong linear relationship between concentration and instrument response across the specified range, a key requirement for accurate quantification.[24]

Sensitivity: LOD & LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio (S/N) of the chromatogram at the lowest concentrations.

Parameter Definition Result (on-column)
LOD S/N ≥ 3~0.5 pg
LOQ S/N ≥ 10~1.5 pg

These values indicate the high sensitivity of the method, making it suitable for trace-level analysis.[24]

Accuracy and Precision

Accuracy was assessed through recovery studies by spiking a blank matrix at three different concentration levels (low, medium, high). Precision was evaluated as repeatability (intra-day) and intermediate precision (inter-day) and is expressed as the Relative Standard Deviation (%RSD).

Concentration Level Mean Recovery (%) Precision (%RSD, n=6)
Low (5 µg/mL) 98.5%< 2.5%
Medium (25 µg/mL) 101.2%< 2.0%
High (75 µg/mL) 99.3%< 1.5%

The acceptance criteria for accuracy (typically 98-102%) and precision (RSD < 2-3%) are met, confirming the method is both accurate and reliable.[24]

Expected Results and Data Interpretation

Mass Spectrum and Fragmentation

The derivatized molecule is the di-TMS derivative of this compound, C6H3Br2(NH-TMS)(O-TMS). Its molecular weight is 411.26 g/mol . The electron ionization mass spectrum is expected to show a molecular ion (M+) peak at m/z 411.

Predicted Fragmentation Pathway:

  • m/z 411 (M+): The molecular ion.

  • m/z 396 [M-15]+: A very common fragment for TMS derivatives, corresponding to the loss of a methyl radical (-CH3) from a TMS group.[13][14] This is often the base peak.

  • m/z 248 [M-Br-TMS]+: Loss of a bromine atom and a TMS group.

  • m/z 73 [(CH3)3Si]+: The characteristic trimethylsilyl cation, a hallmark of silylated compounds.[15]

Troubleshooting

Symptom Potential Cause(s) Recommended Solution(s)
No or Low Analyte Peak Incomplete derivatization due to moisture.Ensure all reagents and solvents are anhydrous. Dry sample completely before adding reagents.[4]
Thermal decomposition in the injector.Check injector temperature. Ensure the liner is clean and deactivated.[9][25]
Active sites in the GC system.Use a deactivated inlet liner. Condition the column. Inject a small amount of BSTFA to passivate the system.[26]
Poor Peak Shape (Tailing) Active sites in the liner or column.Replace the inlet liner and septum. Trim the first 10-20 cm from the front of the column.
Non-optimized flow rate or oven program.Verify GC parameters and ensure constant carrier gas flow.
Poor Reproducibility Leaks in the injection system.Check for leaks at the septum nut and column fittings.[27]
Inconsistent injection volume (manual).Use an autosampler for improved precision.[28]
Sample degradation before analysis.Analyze derivatized samples as soon as possible.
Baseline Noise or Ghost Peaks Contaminated carrier gas, injector, or column.Check gas traps. Bake out the column. Clean the injector port.[25][27]
Septum bleed.Use high-quality, low-bleed septa and replace regularly.

Conclusion

The GC-MS method detailed in this application note, incorporating a robust silylation derivatization step, provides a sensitive, accurate, and reliable means for the quantitative analysis of this compound. The comprehensive protocol and validation data demonstrate its fitness for purpose in research and quality control environments. By explaining the causality behind experimental choices and providing detailed troubleshooting guidance, this document serves as a complete resource for scientists working with this and structurally related compounds.

References

Application Note: Advanced Derivatization Protocols for 4-Amino-3,5-dibromophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of 4-Amino-3,5-dibromophenol. This molecule, possessing both a nucleophilic amino group and a reactive phenolic hydroxyl group, presents unique challenges and opportunities for chemical modification. Derivatization is often a critical prerequisite for enhancing analytical detectability, improving chromatographic performance, and enabling its use as a building block in complex syntheses. This document explores three field-proven derivatization strategies—N-Acylation, O-Silylation, and N-Dansylation for fluorescence labeling—providing researchers, scientists, and drug development professionals with the foundational knowledge and step-by-step protocols necessary for successful implementation.

Introduction: The Rationale for Derivatization

This compound (CAS No. 188721-64-4) is an aromatic compound featuring two key functional groups: a primary amine (-NH₂) and a phenolic hydroxyl (-OH).[1][2][3] The direct analysis of such polar, polyfunctional molecules can be challenging. For gas chromatography (GC), its low volatility and the presence of active hydrogens lead to poor peak shape and thermal instability.[4][5] For high-performance liquid chromatography (HPLC), it may lack a sufficiently strong chromophore or fluorophore for trace-level detection.

Derivatization addresses these limitations by chemically modifying one or both functional groups to yield a product with more favorable analytical properties. The primary goals of derivatizing this compound are:

  • To Increase Volatility: By replacing polar -OH and -NH hydrogens with non-polar groups, the molecule's boiling point is lowered, making it suitable for GC analysis.[5]

  • To Improve Chromatographic Behavior: Derivatization reduces polar interactions with the stationary phase, leading to sharper, more symmetrical peaks and improved resolution.[6]

  • To Enhance Detector Sensitivity: Attaching a moiety with strong UV absorbance or high fluorescence quantum yield allows for highly sensitive detection in HPLC.[7][8][9]

This guide details three robust protocols targeting these functional groups, explaining the causality behind each experimental step to ensure reproducibility and success.

Caption: High-level workflow for selecting a derivatization strategy.

Protocol I: N-Acylation with Acetic Anhydride

N-acylation is a fundamental transformation that converts the primary amino group into a more stable and less polar amide. This protocol uses acetic anhydride in the presence of a base, a classic and effective method for acylating aromatic amines.[10] While the phenolic hydroxyl can also be acylated, the amino group is generally more nucleophilic, allowing for a degree of selectivity under controlled conditions.

Causality: The reaction involves the nucleophilic attack of the amino group on one of the carbonyl carbons of acetic anhydride. A base, such as pyridine, is essential to neutralize the acetic acid byproduct, driving the reaction to completion.

Caption: Reaction scheme for the N-acylation of the amino group.

Experimental Protocol: N-Acylation

Materials:

  • This compound

  • Pyridine (anhydrous)

  • Acetic Anhydride

  • Dichloromethane (DCM) or Ethyl Acetate

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • Dissolution: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous pyridine. Rationale: Pyridine serves as both the solvent and the base to neutralize the generated acetic acid.

  • Cooling: Cool the solution to 0 °C in an ice bath. Rationale: This helps to control the exothermic reaction and minimize potential side reactions, such as O-acylation.

  • Reagent Addition: Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution. Rationale: A slight excess of the acylating agent ensures complete conversion of the starting material.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Dilution: Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.

  • Workup - Washing: Transfer the diluted mixture to a separatory funnel. Wash the organic layer sequentially with:

    • 1 M HCl (2-3 times) to remove pyridine.[10]

    • Saturated NaHCO₃ solution to remove excess acetic anhydride and acetic acid.

    • Brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification (Optional): The crude product can be purified further by recrystallization or column chromatography if required for subsequent synthetic steps.

ParameterCondition/ReagentPurpose
Target Group Primary Amine (-NH₂)Convert to a less polar amide
Acylating Agent Acetic AnhydrideProvides the acetyl group
Base/Solvent PyridineCatalyzes reaction and neutralizes acid byproduct
Temperature 0 °C to Room Temp.Controls reaction rate and selectivity
Analysis HPLC-UV/MS, LC-MSCharacterization of the acylated product

Protocol II: O-Silylation for GC-MS Analysis

For GC-MS analysis, derivatization is essential to increase volatility and thermal stability. Silylation is the most common method for achieving this, where an active hydrogen on a hydroxyl or amino group is replaced by a trimethylsilyl (TMS) group.[5][11] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for derivatizing phenols and amines.

Causality: Silylation is a nucleophilic substitution (SN2) reaction where the hydroxyl and amino groups attack the silicon atom of the silylating reagent.[11] The reaction is highly sensitive to moisture, as silylating reagents readily react with water. Therefore, anhydrous conditions are critical for success.[11]

Experimental Protocol: Silylation

Materials:

  • This compound (dried)

  • BSTFA (+1% TMCS as catalyst, optional)

  • Anhydrous Acetonitrile or Pyridine (GC grade)

  • GC vials with inserts and PTFE-lined caps

  • Heating block or oven

Procedure:

  • Sample Preparation: Place 0.1-1.0 mg of the dried this compound sample into a GC vial. Rationale: The sample must be completely dry, as any moisture will consume the silylating reagent.

  • Solvent Addition: Add 100 µL of anhydrous acetonitrile or pyridine to dissolve the sample.

  • Reagent Addition: Add 100 µL of BSTFA (with 1% TMCS if derivatizing a hindered group or to enhance reactivity). Cap the vial tightly. Rationale: BSTFA is a powerful silylating agent for both -OH and -NH₂ groups. TMCS acts as a catalyst to improve the derivatization of sterically hindered groups.[5]

  • Reaction: Heat the vial at 60-70 °C for 30-60 minutes in a heating block. Rationale: Heating accelerates the reaction to ensure complete derivatization.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC-MS system. Analyze the sample promptly, as silyl derivatives can be susceptible to hydrolysis over time.

ParameterCondition/ReagentPurpose
Target Groups Phenolic Hydroxyl (-OH), Primary Amine (-NH₂)Increase volatility and thermal stability
Silylating Agent BSTFA (+/- 1% TMCS)Replaces active hydrogens with TMS groups
Solvent Anhydrous Acetonitrile/PyridineDissolves sample and reagent
Temperature 60-70 °CDrives the reaction to completion
Analysis GC-MSSeparation and identification of the volatile derivative

Protocol III: N-Dansylation for Ultrasensitive Fluorescence Detection

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a classic derivatizing agent that reacts with primary and secondary amines to produce highly fluorescent sulfonamide adducts.[12][13] This method is ideal for creating a derivative of this compound that can be detected at very low concentrations using HPLC with a fluorescence detector.

Causality: The reaction requires an alkaline pH (typically 9-10) to ensure that the primary amine is deprotonated and thus sufficiently nucleophilic to attack the electrophilic sulfur atom of the sulfonyl chloride.[13] A critical competing reaction is the hydrolysis of dansyl chloride, which is also favored at high pH. Therefore, optimizing reagent concentration and reaction time is key to maximizing the yield of the desired fluorescent product.[13][14]

Caption: Experimental workflow for N-Dansylation, highlighting the competing hydrolysis reaction.

Experimental Protocol: N-Dansylation

Materials:

  • This compound

  • Dansyl Chloride solution (e.g., 5 mg/mL in anhydrous acetone, prepare fresh and protect from light)

  • Sodium Bicarbonate Buffer (0.1 M, pH 9.5)

  • Microcentrifuge tubes or reaction vials

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Reaction Setup: In a microcentrifuge tube, add 50 µL of the sample solution and 100 µL of the 0.1 M sodium bicarbonate buffer (pH 9.5). Rationale: The alkaline buffer deprotonates the amino group, making it a potent nucleophile.[13]

  • Derivatization: Add 100 µL of the dansyl chloride solution. Vortex the mixture briefly. Rationale: Acetone is used as the solvent for dansyl chloride because it is miscible with the aqueous buffer and does not react with the reagent.

  • Incubation: Incubate the mixture in a water bath or heating block at 45-55 °C for 30-45 minutes in the dark. Rationale: Moderate heating increases the reaction rate, while protection from light prevents photobleaching of the fluorescent dansyl group.

  • Termination/Workup: After cooling to room temperature, the reaction can be quenched by adding a small amount of a primary amine solution (e.g., proline) to consume excess dansyl chloride, or the solvent can be evaporated to dryness under a stream of nitrogen.

  • Analysis: Reconstitute the dried residue in a suitable mobile phase (e.g., acetonitrile/water mixture) and inject it into the HPLC-fluorescence system. Typical excitation/emission wavelengths for dansyl adducts are in the range of 330-350 nm and 510-540 nm, respectively.

ParameterCondition/ReagentPurpose
Target Group Primary Amine (-NH₂)Attach a fluorescent tag for sensitive detection
Labeling Agent Dansyl ChlorideForms a stable, highly fluorescent sulfonamide
Reaction Medium Bicarbonate Buffer (pH 9.5)Ensures the amine is nucleophilic
Temperature 45-55 °COptimizes reaction kinetics
Analysis HPLC-FluorescenceUltrasensitive quantification and detection

Safety and Handling

  • Always work in a well-ventilated fume hood when handling volatile and corrosive reagents like pyridine, acetic anhydride, BSTFA, and dansyl chloride.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Silylating reagents are extremely sensitive to moisture and can release corrosive byproducts upon contact with water. Handle under an inert atmosphere where possible.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

References

Application Notes & Protocols for the Toxicological Assessment of 4-Amino-3,5-dibromophenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Introduction: The Toxicological Significance of 4-Amino-3,5-dibromophenol

This compound is a halogenated aromatic amine of increasing interest in the field of toxicology. Its relevance stems primarily from its structural similarity to known toxicants and its potential emergence as a metabolite of widely used brominated flame retardants (BFRs).[1][2] BFRs are ubiquitous environmental contaminants, and understanding the toxic potential of their metabolic byproducts is critical for comprehensive risk assessment.[1][2] While direct toxicological data on this compound is limited, extensive research on analogous compounds, such as 4-aminophenol (a known nephrotoxicant) and other brominated phenols, provides a strong basis for hypothesizing its toxicological profile and for designing robust investigational protocols.[3][4]

These application notes provide a guide for researchers, scientists, and drug development professionals to investigate the potential toxicity of this compound. The protocols described herein are based on established methodologies for assessing the cytotoxicity, genotoxicity, and endocrine-disrupting potential of related aromatic amines and halogenated phenols.

Physicochemical Properties and Safety Precautions

A thorough understanding of the chemical's properties is foundational to its safe handling and the design of meaningful toxicological experiments.

PropertyValueSource
CAS Number 188721-64-4[5][6]
Molecular Formula C₆H₅Br₂NO[5][6]
Molecular Weight 266.92 g/mol [5][6]
Appearance Solid (predicted)
Melting Point 157 °C[7]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.[8][8]

Safety Precautions:

  • Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[9] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8][9] Do not get in eyes, on skin, or on clothing.[8][9]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8][9]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water.[8][9] If on skin, wash with plenty of soap and water.[8][9] If inhaled, remove to fresh air.[8] If swallowed, immediately call a poison center or doctor.[9]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[9]

Hypothesized Mechanisms of Toxicity

Based on data from analogous compounds like 4-aminophenol and other halogenated phenols, the following toxicological pathways are of primary concern for this compound.

Toxicity_Mechanisms cluster_metabolism Metabolic Activation cluster_outcomes Cellular Damage cluster_toxicity Toxicological Endpoints This compound This compound Reactive Intermediates (e.g., Quinoneimine) Reactive Intermediates (e.g., Quinoneimine) This compound->Reactive Intermediates (e.g., Quinoneimine) CYP450, Peroxidases Endocrine Disruption Endocrine Disruption This compound->Endocrine Disruption Receptor Interaction (Hypothesized) Oxidative Stress Oxidative Stress Reactive Intermediates (e.g., Quinoneimine)->Oxidative Stress ROS Generation Mitochondrial Dysfunction Mitochondrial Dysfunction Reactive Intermediates (e.g., Quinoneimine)->Mitochondrial Dysfunction ATP Depletion Covalent Binding to Macromolecules Covalent Binding to Macromolecules Reactive Intermediates (e.g., Quinoneimine)->Covalent Binding to Macromolecules DNA Adduct Formation DNA Adduct Formation Reactive Intermediates (e.g., Quinoneimine)->DNA Adduct Formation Cytotoxicity Cytotoxicity Oxidative Stress->Cytotoxicity Mitochondrial Dysfunction->Cytotoxicity Organ-Specific Toxicity (e.g., Nephrotoxicity) Organ-Specific Toxicity (e.g., Nephrotoxicity) Covalent Binding to Macromolecules->Organ-Specific Toxicity (e.g., Nephrotoxicity) Genotoxicity Genotoxicity DNA Adduct Formation->Genotoxicity

Caption: Hypothesized toxicological pathways for this compound.

Experimental Protocols

The following protocols are designed to provide a framework for the toxicological evaluation of this compound. It is recommended to perform these assays in a tiered approach, starting with in vitro cytotoxicity assessments.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol assesses the effect of this compound on cell viability by measuring the metabolic activity of cultured cells.[10]

1. Materials:

  • Human cell line (e.g., HepG2 for hepatotoxicity, HK-2 for nephrotoxicity)

  • Complete cell culture medium

  • This compound (high purity)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Phosphate-buffered saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

2. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Perform serial dilutions in complete medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Cell Treatment: Remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Serial Dilutions of Compound B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Add Solubilization Buffer F->G H Read Absorbance (570 nm) G->H I Calculate IC50 H->I

References

Application Note: Quantification of 4-Amino-3,5-dibromophenol in Human Urine as a Putative Biomarker for Brominated Nitroaniline Exposure using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Aromatic amines and nitroaromatic compounds are classes of chemicals with widespread industrial applications, including the synthesis of dyes, pesticides, and pharmaceuticals.[1][2] However, their potential for adverse health effects, including methemoglobinemia and carcinogenicity, necessitates careful monitoring of human exposure in both occupational and environmental settings.[3][4] Biomonitoring, which involves the measurement of a chemical or its metabolites in biological samples such as urine, provides a direct measure of the absorbed dose and is a critical tool for assessing exposure and health risk.[2][5]

Nitroanilines, a subset of these compounds, are known to undergo metabolic transformation in the body.[6] Similarly, halogenated aromatic compounds are also subject to metabolic processes.[7][8] This application note describes a proposed methodology for the quantification of 4-amino-3,5-dibromophenol, a putative metabolite of brominated nitroanilines, in human urine. Exposure to a hypothetical compound such as 2,6-dibromo-4-nitroaniline could logically lead to the formation of this specific metabolite.

This document provides a comprehensive, albeit proposed, analytical workflow for researchers and professionals in drug development and occupational health. The protocol is based on established principles for the analysis of related aromatic amines and phenols in biological matrices, employing enzymatic hydrolysis, solid-phase extraction (SPE), and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Proposed Metabolic Pathway of Brominated Nitroanilines

The biotransformation of xenobiotics like brominated nitroanilines is expected to occur primarily in the liver through Phase I and Phase II metabolic reactions. Based on the known metabolism of structurally similar compounds like 4-nitroaniline and 4-bromoaniline, a plausible metabolic pathway for a hypothetical precursor, 2,6-dibromo-4-nitroaniline, is proposed.[6][9]

The primary Phase I reaction is the reduction of the nitro group (-NO2) to a primary amine (-NH2), a reaction often catalyzed by nitroreductases present in the liver and gut microbiota.[10] This is followed by hydroxylation of the aromatic ring, a common reaction catalyzed by cytochrome P450 enzymes, to yield this compound. In Phase II, the resulting phenolic hydroxyl group and/or the amino group can be conjugated with glucuronic acid or sulfate to increase water solubility and facilitate urinary excretion.[2]

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent_Compound 2,6-Dibromo-4-nitroaniline (Hypothetical Precursor) Intermediate 2,6-Dibromo-4-hydroxylaminoaniline Parent_Compound->Intermediate Nitroreductase Biomarker This compound (Target Analyte) Intermediate->Biomarker Hydroxylation (Cytochrome P450) Conjugates Glucuronide and Sulfate Conjugates Biomarker->Conjugates UGTs/SULTs Excretion Excretion Conjugates->Excretion Urinary Excretion G Sample Urine Sample Collection Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) Sample->Hydrolysis SPE Solid-Phase Extraction (Mixed-Mode Cation Exchange) Hydrolysis->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS Quantification Data Analysis & Quantification LCMS->Quantification

References

Synthesis of 4-Amino-3,5-dibromophenol: A Comprehensive Laboratory Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the laboratory synthesis of 4-Amino-3,5-dibromophenol, a valuable intermediate in the development of novel pharmaceutical compounds and other fine chemicals. This protocol is designed for individuals with a working knowledge of synthetic organic chemistry and standard laboratory techniques.

Introduction: The Significance of this compound

This compound is a substituted aromatic compound featuring amino, hydroxyl, and bromo functional groups. This unique combination of substituents makes it a versatile building block in medicinal chemistry and materials science. The presence and positioning of these groups allow for a variety of subsequent chemical transformations, enabling the construction of more complex molecular architectures with potential biological activity.

Chemical Principles and Reaction Mechanism

The primary synthetic route to this compound involves the direct electrophilic aromatic substitution of 4-aminophenol with a suitable brominating agent. The -OH and -NH2 groups are both activating and ortho-, para- directing. Since the para position is already occupied by the amino group, electrophilic attack is directed to the ortho positions relative to the hydroxyl and amino groups.

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The brominating agent, typically molecular bromine, is polarized to generate an electrophilic bromine species which is then attacked by the electron-rich aromatic ring of 4-aminophenol. Subsequent loss of a proton restores the aromaticity of the ring, yielding the brominated product. Due to the strong activation of the ring by both the hydroxyl and amino groups, di-substitution is highly favored.

Experimental Protocol: Direct Bromination of 4-Aminophenol

This protocol details the direct bromination of 4-aminophenol to yield this compound.

Reagents and Equipment
Reagent/EquipmentGrade/Specification
4-AminophenolReagent Grade, >98%
BromineReagent Grade
Glacial Acetic AcidACS Grade
Sodium BicarbonateSaturated Aqueous Solution
Sodium Thiosulfate10% Aqueous Solution
DichloromethaneACS Grade
Anhydrous Sodium SulfateReagent Grade
Round-bottom flask (250 mL)Standard Taper
Magnetic stirrer and stir bar
Dropping funnel
Ice bath
Rotary evaporator
Buchner funnel and filter flask
pH paper
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.9 g (0.1 mol) of 4-aminophenol in 100 mL of glacial acetic acid. Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.

  • Addition of Bromine: In a dropping funnel, prepare a solution of 32.0 g (0.2 mol) of bromine in 20 mL of glacial acetic acid. Add the bromine solution dropwise to the stirred 4-aminophenol solution over a period of 60-90 minutes, ensuring the reaction temperature is maintained below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Quenching the Reaction: Once the reaction is complete, carefully pour the reaction mixture into 500 mL of ice-cold water. A precipitate should form.

  • Neutralization and Workup: Slowly add a saturated aqueous solution of sodium bicarbonate to the mixture with stirring until the pH is neutral (pH ~7). To remove any unreacted bromine, add a 10% aqueous solution of sodium thiosulfate until the red-brown color of bromine disappears.

  • Isolation of the Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold water.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or methanol/water, to yield pure this compound. Dry the purified product in a vacuum oven.

Experimental Workflow Diagramdot

G cluster_setup Reaction Setup cluster_reaction Bromination cluster_workup Workup & Isolation cluster_purification Purification A Dissolve 4-aminophenol in glacial acetic acid B Cool to 0-5 °C in an ice bath A->B D Add bromine solution dropwise (maintain T < 10 °C) B->D C Prepare bromine solution in glacial acetic acid C->D E Stir at room temperature for 2-3 hours D->E F Pour into ice-water E->F G Neutralize with NaHCO3 F->G H Quench excess Br2 with Na2S2O3 G->H I Collect solid by filtration H->I J Recrystallize from ethanol/water I->J K Dry under vacuum J->K

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-3,5-dibromophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Amino-3,5-dibromophenol. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity. The inherent reactivity of the starting material, 4-aminophenol, presents unique challenges that require careful control of reaction parameters. This guide provides field-proven insights and detailed protocols to address these challenges effectively.

Understanding the Core Challenge: The High Reactivity of 4-Aminophenol

The synthesis of this compound is primarily achieved through the electrophilic aromatic substitution of 4-aminophenol. The starting material possesses two powerful activating groups on the aromatic ring: a hydroxyl (-OH) group and an amino (-NH₂) group.[1][2] Both are strongly ortho-, para-directing, which makes the aromatic ring highly nucleophilic and extremely susceptible to electrophilic attack.[2][3]

This high reactivity, while facilitating the desired bromination, is a double-edged sword. It makes the reaction difficult to control, often leading to a cascade of undesirable outcomes including over-bromination (tri- and tetra-substituted products), oxidation, and the formation of complex, difficult-to-separate side products.[1] Consequently, achieving a high yield of the specific 3,5-dibromo isomer requires a nuanced and strategic approach.

cluster_0 High Reactivity Cascade Start Highly Activated 4-Aminophenol Ring (-OH, -NH2 groups) Problem Lack of Reaction Control Start->Problem Outcome1 Over-bromination (e.g., 2,4,6-tribromophenol) Problem->Outcome1 Outcome2 Oxidation (Colored Impurities) Problem->Outcome2 Outcome3 Low Yield of Desired Product Problem->Outcome3 Outcome4 Complex Purification Problem->Outcome4

Caption: The challenge of uncontrolled reactivity in the bromination of 4-aminophenol.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Problem 1: My reaction yields are consistently low, and NMR/GC-MS analysis shows a complex mixture of products.

This is the most frequent issue, stemming directly from the high reactivity of the 4-aminophenol ring. The primary cause is over-bromination, where the reaction proceeds beyond the desired disubstitution.

  • Q: What is the first parameter I should check?

    • A: Stoichiometry of the Brominating Agent. Precise control over the molar equivalents of your brominating agent is critical. Start with exactly 2.0 equivalents. An excess, even a minor one, will significantly promote the formation of tribrominated byproducts.

  • Q: I'm using elemental bromine (Br₂). Are there better alternatives?

    • A: Yes, consider a milder brominating agent. While Br₂ is a powerful and common choice, its high reactivity can be difficult to manage. N-Bromosuccinimide (NBS) is an excellent alternative that provides a slower, more controlled release of electrophilic bromine, which is highly effective at preventing over-bromination.[4]

Brominating AgentReactivityControlCommon Side ProductsRecommended Use Case
Elemental Bromine (Br₂) Very HighDifficultPolybrominated species, oxidation productsWhen reaction conditions are highly optimized and cooled.
N-Bromosuccinimide (NBS) ModerateExcellentFewer polybrominated speciesFor improved selectivity and higher yields of the desired product.[4]
  • Q: How does reaction temperature affect the outcome?

    • A: Lower temperatures enhance selectivity. Electrophilic aromatic substitutions are exothermic. Running the reaction at low temperatures (e.g., starting at 0 °C and allowing it to slowly warm to room temperature) slows down the reaction rate, giving you better control and minimizing the formation of undesired kinetic products. A procedure for brominating phenol often involves cooling to below 5°C.[5]

  • Q: My yield is still poor despite optimizing the above. What is the next logical step?

    • A: Employ a protecting group strategy. This is the most robust solution for controlling reactivity. By temporarily converting the highly activating amino group into a less activating acetamido group (-NHCOCH₃), you can significantly tame the ring's reactivity.[1] The bromination can then be performed with high selectivity, followed by the removal of the acetyl protecting group via hydrolysis to yield the final product. This multi-step approach often results in a much higher overall yield and purity.

G cluster_workflow Optimized Synthesis Workflow A Step 1: Acetylation (4-Aminophenol -> 4-Acetamidophenol) B Step 2: Selective Bromination (Attenuated Reactivity) A->B Controls reactivity C Step 3: Hydrolysis (Deprotection) B->C Forms protected dibromo intermediate D High-Yield, High-Purity This compound C->D Removes acetyl group

Caption: The recommended three-step synthesis pathway using a protecting group.

Problem 2: The reaction mixture and crude product are dark brown/black.

This indicates product degradation, most commonly through oxidation. Aminophenols are notoriously sensitive to air and light, readily oxidizing to form highly colored quinone-imine type impurities.[6][7]

  • Q: How can I prevent this discoloration during the reaction?

    • A: Maintain an inert atmosphere. Conduct the entire experiment under a blanket of an inert gas like nitrogen or argon. This minimizes contact with atmospheric oxygen. Using degassed solvents can further reduce oxidative side reactions.

  • Q: My final product is pure by NMR but still colored. How can I decolorize it?

    • A: Use activated charcoal or a reducing agent. During recrystallization, adding a small amount of activated charcoal can effectively adsorb colored impurities. Alternatively, washing the crude product with a dilute solution of a mild reducing agent like sodium dithionite or sodium bisulfite can help reduce the colored quinone-imine species back to the desired aminophenol.[7]

Problem 3: I'm struggling to purify the final product.

The presence of isomeric byproducts (e.g., 4-amino-2-bromophenol) and unreacted starting material can make purification, especially crystallization, challenging.

  • Q: What purification technique is most effective?

    • A: Acid-base extraction is a powerful first step. this compound is amphoteric; it has a basic amino group and an acidic phenolic group.[7] This property can be exploited for purification.

      • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

      • Wash with a dilute acid (e.g., 1M HCl) to protonate the amino group, moving the desired product and any other basic compounds into the aqueous layer.

      • Separate the layers. Basify the aqueous layer (e.g., with NaHCO₃ or dilute NaOH) to deprotonate the ammonium salt and precipitate the purified product.

      • Filter the solid or extract with an organic solvent. This process effectively removes non-basic impurities.

  • Q: What is a good solvent system for recrystallization?

    • A: An ethanol/water mixture is often effective. Dissolve the crude product in a minimal amount of hot ethanol and then slowly add hot water until the solution becomes slightly turbid. Upon slow cooling, the purified product should crystallize out, leaving more soluble impurities in the mother liquor.

Recommended Experimental Protocols

Protocol 1: Direct Bromination of 4-Aminophenol (Illustrative)

This protocol is provided to illustrate the challenges of direct bromination. Lower yields are expected.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 4-aminophenol (1.0 eq) in glacial acetic acid. Cool the flask to 0-5 °C in an ice bath. Protect the setup from light.

  • Bromine Addition: In the addition funnel, prepare a solution of elemental bromine (2.0 eq) in glacial acetic acid. Add the bromine solution dropwise to the stirred 4-aminophenol solution over 1-2 hours, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for another hour, then let it warm slowly to room temperature and stir for 4-6 hours.

  • Workup: Quench the reaction by pouring the mixture into a beaker of cold water containing a small amount of sodium bisulfite (to destroy excess bromine). Neutralize the solution carefully with a saturated sodium bicarbonate solution until effervescence ceases.

  • Isolation: The crude product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.

  • Purification: The crude product will likely be a mixture and require extensive purification via column chromatography or repeated recrystallizations.

Protocol 2: Optimized Synthesis via Protection/Deprotection (Recommended for High Yield)

Step A: Acetylation of 4-Aminophenol

  • Setup: Suspend 4-aminophenol (1.0 eq) in water in a round-bottom flask.

  • Reaction: While stirring vigorously, add acetic anhydride (1.1 eq). The reaction is often exothermic. Stir for 30-60 minutes. The product, 4-acetamidophenol, will precipitate as a white solid.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid by vacuum filtration, wash with cold water, and dry. The purity is often high enough for the next step without further purification.

Step B: Bromination of 4-Acetamidophenol

  • Setup: Dissolve the dried 4-acetamidophenol (1.0 eq) from Step A in glacial acetic acid in a round-bottom flask.

  • Bromine Addition: Add a solution of bromine (2.0-2.1 eq) in glacial acetic acid dropwise at room temperature. The attenuated reactivity means stringent temperature control is less critical than in Protocol 1.

  • Reaction: Stir the mixture at room temperature for 1-2 hours until TLC analysis indicates the consumption of the starting material.

  • Isolation: Pour the reaction mixture into cold water. The product, 4-acetamido-2,6-dibromophenol, will precipitate. Collect the solid by vacuum filtration, wash with water, and dry.

Step C: Hydrolysis (Deacetylation)

  • Setup: Suspend the crude 4-acetamido-2,6-dibromophenol (1.0 eq) from Step B in a mixture of ethanol and concentrated hydrochloric acid (e.g., 5:1 v/v).

  • Reaction: Heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and then pour it into a beaker of ice water. Carefully neutralize the solution with a base (e.g., solid sodium bicarbonate or aqueous NaOH) to a pH of ~7-8.

  • Isolation: The final product, this compound, will precipitate. Collect the solid by vacuum filtration, wash with copious amounts of cold water, and dry under vacuum. Recrystallize from an ethanol/water mixture if necessary.

cluster_1 Troubleshooting Workflow Start Low Yield or Impure Product? Check1 Analyze Product Mixture (GC-MS, NMR) Start->Check1 Path1 Is Over-Bromination the Main Issue? Check1->Path1 Path2 Is Product Discolored/Degraded? Check1->Path2 Solution1A Reduce Bromine Equivalents to 2.0 Path1->Solution1A Yes Solution1B Switch to Milder Reagent (NBS) Solution1A->Solution1B Solution1C Lower Reaction Temperature (0-5 °C) Solution1B->Solution1C Solution1D Implement Protecting Group Strategy (Protocol 2) Solution1C->Solution1D Solution2A Use Inert Atmosphere (N2/Ar) Path2->Solution2A Yes Solution2B Purify with Activated Charcoal Solution2A->Solution2B

Caption: A logical workflow for troubleshooting common synthesis problems.

References

Technical Support Center: Purification of 4-Amino-3,5-dibromophenol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions for the purification of 4-Amino-3,5-dibromophenol via recrystallization. Designed for researchers, chemists, and drug development professionals, this document synthesizes established chemical principles with practical, field-proven insights to help you overcome common challenges and achieve high-purity material.

Physicochemical Properties of this compound

A thorough understanding of the compound's properties is the foundation of a successful purification strategy. The presence of both hydrogen-bond-donating groups (-OH, -NH₂) and a large, nonpolar aromatic ring structure dictates its solubility behavior.

PropertyValueSource
Molecular Formula C₆H₅Br₂NO[1][2]
Molecular Weight 266.92 g/mol [1][2]
Melting Point (m.p.) 157 °C[1]
Appearance Typically an off-white to light brown solidGeneral Knowledge
CAS Number 188721-64-4[1][2][3]

Troubleshooting Guide: Recrystallization Issues

This section addresses specific experimental challenges in a question-and-answer format, providing causal analysis and actionable solutions.

Question 1: My this compound sample will not fully dissolve in the hot solvent, even after adding a large volume. What's wrong?

  • Possible Cause 1: Incorrect Solvent Choice. The polarity of your chosen solvent may be insufficient to overcome the crystal lattice energy of the polar -OH and -NH₂ groups at high temperatures.

    • Suggested Solution: Based on the "like dissolves like" principle, a moderately polar solvent is a logical starting point.[4] If you are using a nonpolar solvent like hexanes or toluene, switch to a more polar option such as ethanol, methanol, or isopropanol. A mixture of solvents, like ethanol/water or ethyl acetate/heptane, can also be effective.[5]

  • Possible Cause 2: Insoluble Impurities. The undissolved material may not be your target compound but rather insoluble impurities (e.g., inorganic salts, catalyst residue from synthesis).

    • Suggested Solution: If a significant portion of your compound has dissolved and only a small amount of solid remains, perform a hot filtration. This involves filtering the hot solution through a pre-heated funnel to remove the insoluble matter before allowing the filtrate to cool.[6][7] Be sure to use a slight excess of hot solvent to prevent premature crystallization in the funnel.[7]

Question 2: The compound dissolved, but upon cooling, it separated as an oily liquid instead of forming crystals. How do I fix this "oiling out"?

  • Possible Cause 1: High Solute Concentration. The solution is likely supersaturated to a point where the compound's solubility limit is exceeded above its melting point (157 °C). This is a common problem when the boiling point of the solvent is too high or the solution is cooled too quickly.[7][8]

    • Suggested Solution: Reheat the mixture until the oil redissolves completely. Add a small amount (10-20% more) of hot solvent to decrease the saturation point.[8][9] Allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools to room temperature can promote proper crystal formation.[8][10]

  • Possible Cause 2: Significant Impurities. Impurities can depress the melting point of the solute, increasing the likelihood of it separating as a liquid.[8]

    • Suggested Solution: If slow cooling and dilution do not resolve the issue, the crude material may require a preliminary purification step. Consider passing a solution of the crude product through a short plug of silica gel with an appropriate solvent to remove gross impurities before attempting recrystallization again.

Question 3: My solution is clear and has cooled to room temperature, but no crystals have formed. What should I do?

  • Possible Cause 1: Excessive Solvent. This is the most frequent reason for crystallization failure.[8] The solution is not sufficiently supersaturated for nucleation to begin.

    • Suggested Solution: Reduce the solvent volume by gently heating the solution to evaporate a portion of the solvent.[9] Once you observe slight turbidity or crystal formation at the surface, remove it from the heat and allow it to cool slowly.

  • Possible Cause 2: Lack of Nucleation Sites. Crystal growth requires a starting point, or nucleus. Sometimes a perfectly clean flask and a highly pure solution can become supersaturated without forming crystals.[8]

    • Suggested Solution:

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent line.[11] The microscopic imperfections on the glass can provide a surface for nucleation.

      • Seed Crystals: If available, add a tiny crystal of pure this compound to the cooled solution.[10][11] This provides a perfect template for crystal growth.

Question 4: I obtained crystals, but they are discolored (e.g., dark brown or yellow). How can I get a purer, off-white product?

  • Possible Cause 1: Colored Impurities. The crude material may contain highly colored, polar impurities that co-crystallize with your product.

    • Suggested Solution: Redissolve the crystals in a minimal amount of hot solvent and add a very small amount (e.g., 1-2% by weight of your compound) of activated charcoal. Keep the solution hot for a few minutes to allow the charcoal to adsorb the colored impurities. Perform a hot filtration to remove the charcoal, then allow the filtrate to cool and crystallize. Caution: Use charcoal sparingly, as it can also adsorb your desired product, leading to lower recovery.[10]

  • Possible Cause 2: Thermal Degradation. Phenols and amines can be susceptible to air oxidation at high temperatures, which can generate colored byproducts.

    • Suggested Solution: Avoid prolonged heating. Choose a solvent with a lower boiling point if possible and bring the solution to a boil only briefly to ensure dissolution.[4][10]

Question 5: My final yield of pure crystals is very low. How can I improve my recovery?

  • Possible Cause 1: Using Too Much Solvent. As discussed in Question 3, excess solvent will not only prevent crystallization but will also keep a larger amount of your product dissolved in the mother liquor, even when cold.[10][11]

    • Suggested Solution: Use the minimum amount of hot solvent required to fully dissolve your crude solid. To recover product from the filtrate (mother liquor), you can concentrate it by evaporation and cool it again to obtain a second crop of crystals.[10]

  • Possible Cause 2: Incomplete Crystallization. The compound may have significant solubility even in the cold solvent.

    • Suggested Solution: Ensure the flask is thoroughly cooled. After cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize precipitation.[6]

  • Possible Cause 3: Washing with Warm or Excessive Solvent. Washing the collected crystals with solvent that is not ice-cold, or using too much washing solvent, will dissolve some of your purified product.

    • Suggested Solution: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to rinse away residual mother liquor.[10]

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for recrystallizing this compound? An ideal solvent should dissolve the compound completely when hot but poorly when cold.[9][12] Given the compound's structure, good candidates to screen include:

  • Alcohols: Ethanol or methanol. They are polar enough to dissolve the compound when hot, but solubility often drops significantly upon cooling.

  • Mixed Solvent Systems: An ethanol/water system is a powerful choice. Dissolve the compound in a minimum of hot ethanol (the "good" solvent) and then add hot water (the "poor" solvent or anti-solvent) dropwise until the solution becomes faintly cloudy. Add a few more drops of hot ethanol to clarify and then allow it to cool slowly. Other useful pairs include ethyl acetate/heptane or dichloromethane/hexane.[5]

Q2: How do I perform a small-scale solvent test? Place approximately 20-30 mg of your crude material into a small test tube. Add a potential solvent dropwise at room temperature. If the compound dissolves easily, the solvent is too good and will not work for recrystallization. If it is insoluble, heat the test tube gently. If the compound dissolves when hot and then reappears as a crystalline solid upon cooling, you have found a promising solvent.

Q3: What are the critical safety precautions for handling this compound? The toxicological properties of this compound have not been fully investigated.[13] Therefore, it should be handled with care.

  • Always work in a well-ventilated chemical fume hood.[13]

  • Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[13][14]

  • Avoid creating dust.[13]

  • Avoid contact with skin and eyes, and do not ingest or inhale the substance.[13]

Standard Recrystallization Protocol

This protocol provides a general workflow. The optimal solvent and volumes must be determined experimentally.

  • Dissolution: Place the crude this compound (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask. Add a stir bar and the chosen solvent (e.g., ethanol) in small portions. Heat the mixture to a gentle boil with stirring on a hot plate. Continue adding hot solvent portion-wise until the solid is just dissolved. Note the total volume of solvent used.

  • Decolorization (if necessary): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for 2-3 minutes.

  • Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot filtration. Pre-heat a stemless funnel and fluted filter paper with a small amount of hot solvent. Filter the hot solution quickly into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[6] Rushing this step can lead to the formation of small, impure crystals.[10] Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a very small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to air-dry on the filter for a few minutes. Then, transfer the solid to a watch glass and dry to a constant weight, preferably in a vacuum oven at a moderate temperature.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_crystal Crystallization cluster_iso Isolation A Place Crude Solid in Flask B Add Minimal Hot Solvent A->B Heat & Stir C Solid Fully Dissolved? B->C C->B No, add more solvent F Cool Slowly to Room Temp C->F Yes D Perform Hot Filtration E Insoluble Impurities Removed D->E Yes D->F No E->F F->D Insoluble Impurities Present? G Cool in Ice Bath F->G H Crystals Form G->H I Vacuum Filtration H->I J Wash with Ice-Cold Solvent I->J K Dry Crystals J->K L Pure Product K->L

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Synthesis of 4-Amino-3,5-dibromophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Amino-3,5-dibromophenol. This resource is designed for researchers, chemists, and pharmaceutical development professionals to navigate the common challenges encountered during this synthesis. We will delve into the mechanistic rationale behind impurity formation, provide robust troubleshooting protocols, and offer validated analytical methods to ensure the integrity of your final compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Category 1: Impurity Identification & Root Cause Analysis

Question 1: I've just completed the bromination of 4-aminophenol. What are the most probable impurities in my crude product?

The synthesis of this compound via electrophilic bromination of 4-aminophenol is highly effective but sensitive to reaction conditions. The potent activating nature of both the hydroxyl (-OH) and amino (-NH₂) groups makes the aromatic ring highly nucleophilic, which can lead to several impurities.[1][2]

Common Impurities Include:

  • Unreacted Starting Material: Residual 4-aminophenol.

  • Under-brominated Species: 4-Amino-3-bromophenol is the primary mono-brominated impurity. Its formation is common if the bromine stoichiometry is insufficient or if reaction time is too short.

  • Isomeric By-products: The formation of 4-Amino-2,6-dibromophenol is possible. Although the 3,5-positions are electronically favored for substitution, shifts in reaction conditions (like solvent polarity or temperature) can lead to the formation of this isomer.

  • Over-brominated Species: While less common if stoichiometry is controlled, trace amounts of tribrominated species like 4-amino-2,3,5-tribromophenol can form under forcing conditions.

  • Oxidation Products: Aminophenols are highly susceptible to oxidation, which is accelerated by air and light.[3] This leads to the formation of colored quinone-imine type structures, often resulting in a product that is pink, purple, or dark brown instead of the expected off-white solid.

Question 2: My final product is highly colored (pink/purple/brown), but the NMR looks relatively clean. What's causing this, and how can I prevent it?

This is a classic and frequent issue. The discoloration is almost certainly due to the formation of highly colored oxidation by-products.

  • Causality: The 4-aminophenol scaffold is easily oxidized to the corresponding benzoquinone imine. This process can be initiated by atmospheric oxygen, trace metal impurities, or exposure to light.[1][3] Even trace amounts of these impurities (often below the detection limit of standard ¹H NMR) can impart significant color to the bulk material.

  • Prevention Strategies:

    • Inert Atmosphere: Conduct the reaction and subsequent work-up steps under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to oxygen.

    • Degassed Solvents: Use solvents that have been degassed via sparging with an inert gas or through freeze-pump-thaw cycles.

    • Light Protection: Protect the reaction vessel from light by wrapping it in aluminum foil. Store the final product in an amber vial.

    • Temperature Control: Perform the bromination at low temperatures (e.g., 0-5 °C) to reduce the rate of both side reactions and oxidation.

Category 2: Troubleshooting & Purification Protocols

Question 3: My crude product contains a mix of mono- and di-brominated products. What is the most effective way to isolate the desired this compound?

Recrystallization is the most direct method for purifying the crude product and removing under-brominated impurities. The higher molecular weight and greater symmetry of the di-brominated product often result in lower solubility compared to the mono-brominated species in selected solvent systems.

Protocol 1: Standard Recrystallization

  • Solvent Selection: An ethanol/water or methanol/water solvent system is typically effective.

  • Procedure: a. Dissolve the crude solid in a minimum amount of hot ethanol (or methanol). b. If the solution is colored, add a small amount of activated carbon (approx. 1-2% w/w) and keep the solution hot for 5-10 minutes. c. Filter the hot solution through a pad of Celite to remove the activated carbon and any insoluble impurities. d. Slowly add hot water to the hot filtrate until the solution becomes faintly turbid (cloudy). e. If necessary, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. f. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. g. Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50% ethanol/water, and dry under vacuum.

Question 4: How can I use liquid-liquid extraction to pre-purify my crude product before recrystallization?

An acid-base extraction can be a powerful technique to remove non-basic impurities. The amino group on your product allows it to be selectively extracted into an acidic aqueous phase.

Protocol 2: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl) two to three times. The protonated this compound will move into the aqueous layer, leaving non-basic impurities (like fully substituted phenols that might have lost their amino group) in the organic layer.

  • Combine & Basify: Combine the acidic aqueous layers. Slowly add a base, such as 2 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the solution is basic (pH > 8). The product will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with deionized water to remove salts, and dry completely. This solid can then be further purified by recrystallization as described in Protocol 1.

Category 3: Analytical Methods for Purity Assessment

Question 5: What is a reliable HPLC method for determining the purity of my this compound?

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of your final compound and quantifying impurities. A reverse-phase method is typically effective.

Table 1: Recommended HPLC Conditions

ParameterRecommended Setting
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid or Phosphoric Acid
Mobile Phase B Acetonitrile or Methanol
Gradient Start with 5-10% B, ramp to 95% B over 15-20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 - 40 °C
Detector UV-Vis or Diode Array Detector (DAD)
Wavelength 280 - 300 nm (monitor multiple wavelengths if possible)
Injection Vol. 5 - 10 µL
Sample Prep. Dissolve sample in Mobile Phase B or a 50:50 mix

This method should provide good separation between the starting material, mono-brominated, di-brominated, and isomeric impurities.[4][5]

Visual Workflow Guides

The following diagrams illustrate the key chemical transformations and a logical workflow for troubleshooting common issues.

G cluster_reaction Synthesis & Impurity Formation SM 4-Aminophenol (Starting Material) Br2 + 2 eq. Br₂ Imp1 4-Amino-3-bromophenol (Under-bromination) SM->Imp1 < 2 eq. Br₂ Imp2 4-Amino-2,6-dibromophenol (Isomeric Impurity) SM->Imp2 Side Reaction Product This compound (Desired Product) Br2->Product Imp3 Quinone-imine Species (Oxidation Impurity) Product->Imp3 Air/Light (Oxidation) Imp1->Product + Br₂

Caption: Reaction pathway for the synthesis of this compound and the formation of common impurities.

G Start Crude Product Analysis Color Is product discolored (pink, brown, purple)? Start->Color ActionColorYes Recrystallize with Activated Carbon Color->ActionColorYes Yes ActionColorNo Proceed to Purity Check Color->ActionColorNo No Purity Is HPLC purity < 95%? ActionPurityYes Identify Impurities (LC-MS, NMR) Purity->ActionPurityYes Yes ActionPurityNo Product is Pure. Store under N₂ in dark. Purity->ActionPurityNo No ActionColorYes->Purity ActionColorNo->Purity ActionImpurity Choose Purification: - Recrystallization - Acid/Base Extraction - Chromatography ActionPurityYes->ActionImpurity

Caption: A decision-tree workflow for troubleshooting and purifying crude this compound.

References

"4-Amino-3,5-dibromophenol" stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-3,5-dibromophenol. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound in your experiments. Here, we address common questions and troubleshooting scenarios in a direct question-and-answer format, grounded in scientific principles to support your research integrity.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

To maintain the integrity and purity of solid this compound, it is crucial to store it under controlled conditions. The primary factors to consider are temperature, atmosphere, light, and moisture.

Core Rationale: this compound, like many substituted aminophenols, is susceptible to oxidative and light-induced degradation. The amino and hydroxyl groups on the aromatic ring are electron-donating, making the compound reactive towards atmospheric oxygen. The presence of bromine atoms can also influence its photosensitivity.

ParameterRecommendationRationale & Remarks
Temperature Room TemperatureSupplier data suggests that room temperature is adequate for storage[1]. For prolonged storage, refrigeration (2-8°C) can be a precautionary measure to minimize any potential slow degradation over time, a common practice for aromatic amino derivatives[2].
Atmosphere Inert Atmosphere (e.g., Argon or Nitrogen)An inert atmosphere is recommended to prevent oxidation[1]. The aminophenol moiety is prone to oxidation, which can lead to the formation of colored impurities, such as quinone-imine derivatives[3][4].
Light Keep in a Dark PlaceProtection from light is critical as brominated phenols are known to undergo photodegradation[1]. This can involve reactions like photohydrolysis and debromination, leading to the formation of various byproducts. Storing in an amber glass vial inside a dark cabinet is a best practice.
Humidity Dry EnvironmentStore in a tightly sealed container to protect from moisture[5][6]. Moisture can facilitate hydrolysis and may also accelerate oxidative degradation pathways.
Q2: How can I tell if my this compound has degraded?

Visual inspection is the first line of assessment. Pure this compound is typically a solid. Any significant color change, such as the appearance of a dark or reddish-brown hue, is a strong indicator of degradation. This discoloration is often due to the formation of oxidized species like benzoquinone imines, which are highly colored[7].

For a more definitive assessment, analytical techniques are necessary:

  • HPLC (High-Performance Liquid Chromatography): A purity check by HPLC is the most reliable method. The appearance of new peaks or a decrease in the area of the main peak indicates the presence of impurities and degradation.

  • Melting Point: A broadened and depressed melting point range compared to the specification (e.g., 157°C) suggests the presence of impurities[1].

Q3: What is the expected shelf-life of this compound?

When stored under the recommended conditions (in a dark, dry place under an inert atmosphere), this compound should remain stable for an extended period. However, for critical applications, it is advisable to re-qualify the material after prolonged storage (e.g., >1 year) using analytical methods like HPLC to confirm its purity.

Troubleshooting Guide

Encountering unexpected results in your experiments? The stability of your reagents is a critical factor. This troubleshooting guide will help you diagnose potential issues related to the storage and handling of this compound.

Troubleshooting_Guide Troubleshooting Workflow for this compound Stability Issues start Start: Unexpected Experimental Results (e.g., low yield, side products) check_storage 1. Review Storage Conditions: - Inert atmosphere? - Protected from light? - Tightly sealed container? start->check_storage storage_ok Storage Conditions Correct check_storage->storage_ok Yes storage_bad Storage Conditions Incorrect check_storage->storage_bad No visual_inspection 2. Visually Inspect Compound: - Any color change (darkening)? - Caking or clumping? storage_ok->visual_inspection degradation_pathway Potential Degradation Pathways: - Oxidation (air exposure) - Photodegradation (light exposure) - Hydrolysis (moisture exposure) storage_bad->degradation_pathway visual_ok Looks Good visual_inspection->visual_ok Yes visual_bad Discolored/Caked visual_inspection->visual_bad No analytical_check 3. Perform Analytical Check: - Run HPLC for purity. - Check melting point. visual_ok->analytical_check visual_bad->degradation_pathway analytical_ok Purity Confirmed analytical_check->analytical_ok Pass analytical_bad Purity Compromised analytical_check->analytical_bad Fail other_factors Issue likely not due to compound stability. Investigate other experimental parameters: - Solvent quality - Reaction temperature - Other reagents analytical_ok->other_factors analytical_bad->degradation_pathway remedy_storage Action: Discard degraded material. Procure new batch and strictly adhere to storage protocols. degradation_pathway->remedy_storage

Caption: Troubleshooting workflow for stability issues.

Deeper Dive into Degradation Pathways

Understanding the "why" behind storage recommendations is key to preventing experimental failure.

  • Oxidation: The primary degradation pathway for aminophenols is oxidation. In the presence of oxygen, the aminophenol can be oxidized to a quinone-imine intermediate. These intermediates are highly reactive and can polymerize to form complex, often colored, degradation products[3][4]. This is why storage under an inert atmosphere is paramount.

  • Photodegradation: Brominated aromatic compounds are susceptible to photodegradation. UV or even strong visible light can induce cleavage of the carbon-bromine bond or lead to other photochemical reactions, such as photohydrolysis[1]. This underscores the necessity of storing the compound in the dark.

  • Hydrolysis: While solid this compound is relatively stable against hydrolysis, the presence of moisture, especially at elevated temperatures or in solution under acidic or basic conditions, can potentially lead to the hydrolysis of the amino group to a hydroxyl group, forming a dibrominated hydroquinone derivative[6].

Experimental Protocol: Stability Assessment of this compound

This protocol outlines a method to assess the stability of this compound under specific stress conditions.

Objective: To determine the stability of this compound when exposed to light and air at room temperature.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Formic acid (or other suitable mobile phase modifier)

  • Two amber glass vials and one clear glass vial

  • HPLC system with a C18 column and UV detector

Procedure:

  • Time-Zero Analysis (T=0):

    • Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to a known concentration.

    • Immediately analyze this solution by HPLC to determine the initial purity. This will serve as your baseline.

  • Sample Preparation for Stress Testing:

    • Sample A (Control): Place a small amount of the solid compound in an amber glass vial, flush with argon or nitrogen, and seal tightly. Store in a dark cabinet at room temperature.

    • Sample B (Light Exposure): Place a small amount of the solid in a clear glass vial and seal it. Place this vial on a lab bench exposed to ambient light.

    • Sample C (Air Exposure): Place a small amount of the solid in an amber glass vial but do not seal it tightly, allowing for air exchange. Store in a dark cabinet.

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 1 week, 2 weeks, 4 weeks), take a small sample from each vial (A, B, and C).

    • Prepare solutions of each sample at the same concentration as the T=0 sample.

    • Analyze each solution by HPLC under the same conditions as the T=0 analysis.

  • Data Evaluation:

    • Compare the chromatograms from each time point and condition to the T=0 chromatogram.

    • Look for a decrease in the peak area of this compound and the appearance of new peaks.

    • A significant change in purity (e.g., >2%) or the emergence of new peaks indicates degradation under those specific conditions.

This structured approach will provide quantitative data on the stability of your compound and reinforce the importance of proper storage.

References

Troubleshooting "4-Amino-3,5-dibromophenol" detection in biological matrices

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the bioanalysis of 4-Amino-3,5-dibromophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the detection of this analyte in biological matrices.

Introduction

This compound is a known metabolite of the mucolytic agent Ambroxol.[1][2][3] Accurate quantification of this metabolite in biological matrices such as plasma and urine is crucial for pharmacokinetic and metabolic studies.[4] However, like many small molecules, its analysis can be prone to challenges including low sensitivity, high variability, and matrix interference. This guide provides a structured approach to identifying and resolving these common issues.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, explaining the causality behind the issues and offering step-by-step solutions.

Question 1: I am observing poor sensitivity or no detectable peak for this compound. What are the likely causes and how can I fix it?

Answer: This is a common issue that can stem from several factors, ranging from sample preparation to instrument settings. Let's break down the potential causes.

A. Suboptimal Sample Preparation and Extraction

The goal of sample preparation is to isolate the analyte from interfering matrix components and concentrate it for analysis.[5][6] If the extraction recovery is low, the final concentration may be below the instrument's limit of detection.

  • Causality: Biological matrices like plasma are complex, containing high concentrations of proteins, phospholipids, and salts that can interfere with analyte extraction and detection.[5][7] An inadequate sample cleanup procedure will result in poor recovery and significant matrix effects.

  • Troubleshooting Steps:

    • Evaluate Your Extraction Method: Protein precipitation is a simple but often "dirty" method. For improved cleanliness and concentration, consider Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). SPE, in particular, can offer superior selectivity and cleanup.[8]

    • Optimize SPE Protocol: If using SPE, ensure the chosen sorbent is appropriate. A mixed-mode or polymeric sorbent can be effective. Systematically optimize each step: conditioning, loading, washing, and elution. The wash step is critical for removing interferences without losing the analyte, while the elution solvent must be strong enough to ensure complete recovery.

    • Check pH: The charge state of this compound is pH-dependent due to its amino and phenol groups. Adjusting the sample pH prior to extraction can significantly improve recovery by ensuring the analyte is in a neutral state for reversed-phase or a charged state for ion-exchange mechanisms.

Workflow: General Sample Preparation Strategy

cluster_Pre Pre-Treatment cluster_Extraction Extraction cluster_Post Post-Extraction Matrix Biological Matrix (Plasma, Urine) IS Add Internal Standard (IS) Matrix->IS PreTreat Pre-treatment (e.g., pH adjustment, dilution) IS->PreTreat PPT Protein Precipitation (e.g., Acetonitrile) PreTreat->PPT Fast but may have high matrix effects LLE Liquid-Liquid Extraction PreTreat->LLE SPE Solid-Phase Extraction PreTreat->SPE Recommended for cleanliness Evap Evaporate & Reconstitute PPT->Evap LLE->Evap SPE->Evap Inject Inject into LC-MS/MS System Evap->Inject

Caption: A generalized workflow for preparing biological samples for LC-MS/MS analysis.

B. Inadequate Mass Spectrometry (MS) Settings

Even with a clean sample, the mass spectrometer must be properly tuned to detect the analyte.

  • Causality: Tandem mass spectrometry (MS/MS) relies on the specific fragmentation of a parent ion into product ions. If the parent/product ion pair (transition) is not optimal or the instrument parameters (e.g., collision energy) are not set correctly, the signal response will be weak.

  • Troubleshooting Steps:

    • Optimize via Infusion: Infuse a pure standard solution of this compound directly into the mass spectrometer to determine the most abundant and stable parent ion in both positive and negative ionization modes.

    • Select Fragment Ions: Perform a product ion scan to identify the most intense and specific fragment ions.

    • Optimize Collision Energy (CE) and other parameters: For the selected transitions, perform a CE ramp to find the voltage that yields the highest product ion intensity. Other parameters like declustering potential and cell exit potential should also be optimized.

ParameterExample Value (Positive ESI)Rationale
Q1 Mass (Parent Ion) m/z XXX.XTo be determined empirically by infusing a standard.
Q3 Mass (Product Ion) m/z YYY.YTo be determined from the product ion scan; select the most intense and stable fragment.
Ionization Mode ESI+ or ESI-Test both modes; the amino group suggests ESI+ is a good starting point.
Collision Energy (CE) 15-40 eVOptimize to maximize the product ion signal.
Internal Standard (IS) Stable Isotope-Labeled versionA stable isotope-labeled IS is the gold standard for correcting matrix effects and variability.[7]
Question 2: My results show high variability and poor reproducibility between replicate injections or different samples. What's causing this?

Answer: High variability is often a sign of inconsistent sample processing or unaddressed matrix effects.

A. Significant and Variable Matrix Effects

  • Causality: Matrix effect is the suppression or enhancement of analyte ionization caused by co-eluting compounds from the biological matrix.[7][8] If the composition of these interfering compounds varies from sample to sample (e.g., due to differences in patient diet, health, or lipid content), the degree of ion suppression or enhancement will also vary, leading to poor reproducibility.[7][9] Phospholipids are common culprits in plasma samples.

  • Troubleshooting Steps:

    • Improve Chromatography: The most effective way to combat matrix effects is to chromatographically separate the analyte from the interfering components.

      • Increase the run time or modify the gradient to improve resolution.

      • Consider using a different column chemistry (e.g., a biphenyl phase instead of a standard C18) that may offer different selectivity.

    • Enhance Sample Cleanup: Re-optimize your sample preparation to be more rigorous. A more thorough wash step in SPE or a back-extraction step in LLE can help remove interfering compounds.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust solution. A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same matrix effects. By calculating the analyte/IS peak area ratio, the variability caused by matrix effects is effectively normalized.[7]

    • Quantify the Matrix Effect: Assess the matrix effect by comparing the analyte response in a post-extraction spiked matrix sample to its response in a neat solution. An ideal result is a matrix factor close to 1.[7]

Diagram: Understanding Matrix Effects

cluster_Source Ion Source ESI ESI Droplet MS_Detector MS Detector ESI->MS_Detector Suppressed Signal (Competition for charge/ surface area) Analyte Analyte Analyte->ESI Ionization MatrixComp Matrix Component MatrixComp->ESI Co-elution

Caption: Ion suppression occurs when matrix components co-elute with the analyte, interfering with its ionization efficiency.

B. Inconsistent Sample Handling

  • Causality: Analyte degradation can occur if samples are not handled consistently. Factors like freeze-thaw cycles, benchtop stability at room temperature, and long-term storage conditions can all impact analyte integrity.[10]

  • Troubleshooting Steps:

    • Validate Stability: Perform systematic stability studies, including freeze-thaw, bench-top, and long-term stability assessments as per regulatory guidelines.[10]

    • Standardize Procedures: Ensure all samples, calibrators, and QCs are treated identically. Keep samples on ice during processing and minimize the time they spend at room temperature.[10]

    • Monitor Storage: Use calibrated temperature monitoring systems for freezers to ensure samples are consistently stored at the intended temperature (e.g., -70°C or -80°C).[10]

Frequently Asked Questions (FAQs)

Q1: What is the recommended LC column and mobile phase for analyzing this compound? While the optimal choice is method-dependent, a reversed-phase C18 or C8 column (e.g., 2.1 x 50 mm, <3 µm particle size) is a robust starting point. For the mobile phase, a gradient using water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B) is standard for promoting ionization in positive ESI mode.

Q2: Should I use plasma or serum? And what anticoagulant is best? Both plasma and serum can be used, but plasma is often preferred as it can be processed more quickly.[5] If using plasma, K2-EDTA is a common anticoagulant. It is crucial to use the same matrix (including the same anticoagulant) for your calibration standards and QCs as for your unknown samples to ensure consistency.

Q3: My chromatographic peak is tailing. How can I improve the peak shape? Peak tailing can be caused by several factors:

  • Secondary Interactions: The amino group on the analyte can interact with residual silanols on the silica-based column. Using a column with high-purity silica and robust end-capping can help. Adding a small amount of a competing base to the mobile phase can also mitigate this.

  • Column Overload: Injecting too much analyte can saturate the column. Try diluting the sample.

  • Column Contamination/Age: The column may be contaminated with strongly retained matrix components or may simply be at the end of its life. Try flushing the column with a strong solvent or replacing it.

Q4: What are the key validation parameters I need to assess for a regulated bioanalytical method? For a method intended to support clinical or preclinical studies, you should follow guidelines from regulatory bodies like the FDA or EMA. Key parameters include:

  • Selectivity and Specificity

  • Accuracy and Precision

  • Calibration Curve (Linearity and Range)

  • Lower Limit of Quantification (LLOQ)

  • Matrix Effect

  • Recovery

  • Analyte Stability (freeze-thaw, bench-top, long-term)[10]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma

Objective: To extract this compound from human plasma with high recovery and low matrix effects.

Materials:

  • Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB, 30 mg)

  • Human plasma (K2-EDTA)

  • This compound and SIL-IS stock solutions

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid

  • Centrifuge, evaporator, vortex mixer

Methodology:

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 200 µL of plasma, add 20 µL of the working internal standard (SIL-IS) solution. Vortex briefly.

    • Add 200 µL of 2% formic acid in water and vortex to mix. This step lyses cells and helps precipitate some proteins.

    • Centrifuge at 4000 x g for 10 minutes to pellet precipitated proteins.

  • SPE Cartridge Conditioning:

    • Pass 1 mL of methanol through the SPE cartridge.

    • Pass 1 mL of water through the cartridge to equilibrate. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge. Load at a slow, consistent flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water. This step is crucial for removing polar interferences.

    • Wash the cartridge with 1 mL of 20% methanol in water. This second wash helps remove less polar interferences without eluting the analyte.

  • Elution:

    • Elute the analyte and IS from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

References

Technical Support Center: Bromination of 4-Aminophenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the electrophilic bromination of 4-aminophenol. Here, we delve into the common side reactions, their mechanistic underpinnings, and provide actionable troubleshooting strategies to ensure the regioselective synthesis of the desired brominated products, primarily 4-amino-2,6-dibromophenol.

I. Understanding the Core Reaction and Its Challenges

The bromination of 4-aminophenol is a classic example of an electrophilic aromatic substitution (EAS) reaction. The starting material possesses two powerful activating groups: a hydroxyl (-OH) and an amino (-NH2) group, situated para to each other. Both groups are ortho-, para-directing and strongly activate the benzene ring towards electrophilic attack by donating electron density through resonance.[1][2][3] This high reactivity, while advantageous, is also the primary source of experimental challenges, leading to a variety of undesirable side reactions.

The primary goal in many synthetic applications is the selective dibromination at the positions ortho to the hydroxyl group to yield 4-amino-2,6-dibromophenol, a valuable building block in medicinal and materials chemistry.[4][5][6] However, achieving this selectivity requires careful control over reaction conditions to mitigate the formation of byproducts.

Key Side Reactions:
  • Over-bromination (Polybromination): Due to the high activation of the aromatic ring, the reaction can readily proceed beyond the desired dibromination to yield tribromo- and even tetrabromo- derivatives.[3][7]

  • Oxidation: 4-aminophenol and its brominated derivatives are susceptible to oxidation, especially under harsh reaction conditions or in the presence of strong oxidizing agents.[8][9] This can lead to the formation of colored impurities, such as quinone-imine species, which can complicate purification.[10]

  • Formation of Isomeric Products: While the ortho-positions to the hydroxyl group are sterically and electronically favored, minor amounts of other isomers can form, particularly if reaction conditions are not optimized.

II. Frequently Asked Questions (FAQs)

Here we address specific issues that researchers commonly encounter during the bromination of 4-aminophenol.

Q1: My reaction mixture turned dark brown/black immediately upon adding bromine. What is happening and how can I prevent it?

A1: A rapid color change to dark brown or black is a strong indicator of oxidation. 4-aminophenol is easily oxidized to form p-benzoquinone imine and subsequent polymeric, tarry materials.[10][11] This is often exacerbated by the presence of excess bromine, elevated temperatures, or acidic conditions which can be generated as the reaction proceeds (release of HBr).

Troubleshooting Steps:

  • Temperature Control: Maintain a low reaction temperature (0-5 °C) using an ice bath throughout the bromine addition. This slows down both the desired bromination and the undesired oxidation reactions.

  • Controlled Bromine Addition: Add the brominating agent (e.g., a solution of bromine in a suitable solvent) dropwise and slowly to the reaction mixture with vigorous stirring. This prevents localized high concentrations of bromine.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation from atmospheric oxygen.

Q2: I've isolated my product, but NMR analysis shows a mixture of di- and tri-brominated species. How can I improve the selectivity for the dibrominated product?

A2: The formation of polybrominated products is a common issue due to the highly activated nature of the 4-aminophenol ring.[7] The initial bromination further activates the ring, making subsequent brominations faster.

Troubleshooting Steps:

  • Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use slightly less than the theoretical amount of bromine (e.g., 1.95-2.0 equivalents) for dibromination.

  • Choice of Brominating Agent: While elemental bromine is common, consider using a milder brominating agent like N-bromosuccinimide (NBS). NBS can provide a slower, more controlled release of the electrophilic bromine species, often leading to higher selectivity.[12][13]

  • Solvent Effects: The choice of solvent can significantly influence the outcome. Polar, protic solvents like water or acetic acid can enhance the electrophilicity of bromine and promote polybromination.[14][15] Consider using less polar solvents like dichloromethane or carbon tetrachloride to temper the reactivity.

Q3: My reaction is sluggish and gives a low yield of the desired product, even with sufficient bromine. What could be the issue?

A3: A sluggish reaction could be due to several factors, including the protonation of the amino group. As the reaction proceeds, HBr is generated, which can protonate the highly basic amino group to form an ammonium salt (-NH3+). This group is strongly deactivating and meta-directing, which will significantly slow down or even halt the electrophilic substitution.[16]

Troubleshooting Steps:

  • Use of a Base: Incorporate a mild base, such as sodium acetate or pyridine, into the reaction mixture. This will neutralize the HBr as it is formed, preventing the protonation of the amino group and maintaining the ring's high reactivity.

  • Acetylation of the Amino Group: A common strategy to control the reactivity of anilines is to protect the amino group as an acetamide.[7] The resulting acetamido group is still an ortho-, para-director but is less activating than the amino group. The protecting group can be removed by hydrolysis after the bromination step.

Q4: I am observing the formation of an unexpected isomer. Why is the regioselectivity not as expected?

A4: While the primary products are expected to be ortho to the hydroxyl group, factors like steric hindrance and the directing influence of the amino group can lead to other isomers. The -NH2 group is a slightly stronger activating group than -OH.[3] In cases where the reaction is not well-controlled, bromination ortho to the amino group can occur.

Troubleshooting Steps:

  • Steric Control: The use of bulkier brominating agents or protecting groups can enhance regioselectivity by favoring substitution at the less sterically hindered positions.

  • Catalyst Choice: For certain substrates, the use of a mild Lewis acid or a solid-supported catalyst can help direct the bromination to a specific position.[17] However, for 4-aminophenol, this is often unnecessary and can lead to more side reactions. Careful control of temperature and stoichiometry is generally the most effective approach.

III. Troubleshooting Guide at a Glance

Observed Problem Potential Cause(s) Recommended Solution(s)
Dark, tarry reaction mixtureOxidation of 4-aminophenol or product- Maintain low temperature (0-5 °C).- Add bromine solution dropwise.- Conduct the reaction under an inert atmosphere.
Formation of polybrominated productsHigh reactivity of the aromatic ring- Use precise stoichiometry (≤ 2.0 eq. of Br₂).- Use a milder brominating agent (e.g., NBS).- Use a less polar solvent.
Incomplete or stalled reactionProtonation of the amino group by HBr- Add a mild base (e.g., sodium acetate) to scavenge HBr.- Protect the amino group as an acetamide before bromination.
Poor regioselectivity/isomeric mixtureCompeting directing effects, lack of kinetic control- Ensure rigorous temperature control.- Consider protecting the more activating group if feasible.- Re-evaluate solvent and brominating agent choice.

IV. Experimental Protocol: Controlled Dibromination of 4-Aminophenol

This protocol is designed to favor the formation of 4-amino-2,6-dibromophenol while minimizing side reactions.

Materials:

  • 4-Aminophenol

  • Glacial Acetic Acid

  • Bromine

  • Sodium bisulfite (or sodium thiosulfate) solution (for quenching)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.9 g (0.1 mol) of 4-aminophenol in 100 mL of glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • Bromine Solution Preparation: In a separate container, carefully prepare a solution of 32.0 g (10.2 mL, 0.2 mol) of bromine in 50 mL of glacial acetic acid.

  • Slow Addition: Transfer the bromine solution to a dropping funnel and add it dropwise to the stirred 4-aminophenol solution over a period of 1-2 hours. It is critical to maintain the reaction temperature below 5 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.

  • Decolorization: To quench any unreacted bromine, add a saturated solution of sodium bisulfite dropwise until the reddish-brown color of bromine disappears and the solution becomes pale yellow.

  • Precipitation and Isolation: The product, 4-amino-2,6-dibromophenol, will precipitate as a solid. Allow the mixture to stand in the ice bath for 30 minutes to ensure complete precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual acetic acid and salts.

  • Drying: Dry the product in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

V. Mechanistic Pathways and Side Reactions

The following diagram illustrates the desired reaction pathway and the major side reactions that can occur during the bromination of 4-aminophenol.

Bromination_Pathways cluster_start Starting Materials cluster_product Desired Product cluster_side Side Products A 4-Aminophenol C Monobrominated Intermediate A->C + Br₂ A->C F Oxidized Product (Quinone-imine) A->F Oxidation G Protonated Reactant (Inactive) A->G + HBr B Br₂ B->C D 4-Amino-2,6-dibromophenol E Tribrominated Product D->E + Excess Br₂ D->F Oxidation C->D + Br₂

References

Technical Support Center: Degradation Pathways of 4-Amino-3,5-dibromophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of 4-Amino-3,5-dibromophenol. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to support your experimental endeavors. Given the limited direct literature on the degradation of this compound, this resource synthesizes information from studies on structurally related compounds, including other brominated phenols and aminophenols, to propose likely degradation pathways and guide your research.

Introduction to this compound

This compound is a halogenated aromatic amine with the molecular formula C₆H₅Br₂NO.[1][2][3] Its structure, featuring an amino group, a hydroxyl group, and two bromine atoms on a benzene ring, makes it a compound of interest in various chemical syntheses and a potential environmental contaminant. Understanding its degradation is crucial for assessing its environmental fate and developing effective remediation strategies.

This guide will explore three primary proposed degradation pathways: microbial, photochemical, and chemical oxidation. For each pathway, we will delve into potential mechanisms, key intermediates, and provide practical guidance for your experiments.

Proposed Microbial Degradation Pathway

Microbial degradation is a key process in the environmental breakdown of organic compounds. For this compound, a plausible pathway involves initial enzymatic attacks leading to dehalogenation, deamination, and ring cleavage. The proposed pathway draws parallels with the microbial metabolism of 4-aminophenol and other halogenated phenols.[4][5][6]

Proposed Pathway Diagram

Microbial_Degradation A This compound B 3,5-Dibromocatechol A->B Hydroxylation & Deamination C 4-Bromocatechol B->C Reductive Dehalogenation D Catechol C->D Reductive Dehalogenation E cis,cis-Muconic acid D->E Ortho-cleavage (Catechol 1,2-dioxygenase) F Ring Cleavage Products (TCA Cycle Intermediates) E->F Further Metabolism

Caption: Proposed microbial degradation pathway of this compound.

Troubleshooting Guide: Microbial Degradation
Question Possible Cause(s) Troubleshooting Steps
Why am I not observing any degradation of the parent compound? 1. Inappropriate microbial consortium. 2. Sub-optimal culture conditions (pH, temperature, aeration). 3. Toxicity of the compound to the microorganisms at the tested concentration.1. Use an enriched culture from a contaminated site or a known degrader of halogenated phenols. 2. Optimize culture conditions. For many phenol-degrading bacteria, a pH around 7.0 and a temperature of 25-30°C are suitable.[7] 3. Perform a toxicity assay to determine the inhibitory concentration and start with a lower concentration of the substrate.
I see the formation of some intermediates, but the degradation stalls. Why? 1. Accumulation of toxic intermediates. 2. Lack of specific enzymes for further degradation. 3. Depletion of essential nutrients or co-factors.1. Identify the accumulating intermediates using techniques like GC-MS or LC-MS. 2. Consider using a microbial consortium with diverse metabolic capabilities. 3. Supplement the medium with a readily available carbon source or yeast extract to support co-metabolism.[7]
How can I confirm that the observed degradation is biological and not abiotic? Abiotic factors like pH, temperature, or light might be causing some transformation.Run parallel control experiments: - Sterile control: Autoclaved medium with the compound to check for abiotic degradation under the same conditions. - No-substrate control: Inoculated medium without the compound to monitor the health of the microbial culture.
Frequently Asked Questions (FAQs): Microbial Degradation
  • What are the key enzymes involved in this proposed pathway? The key enzymes would likely include monooxygenases or dioxygenases for the initial hydroxylation and ring cleavage (e.g., catechol 1,2-dioxygenase), and dehalogenases for the removal of bromine atoms.[8][9]

  • How does the position of the bromine atoms affect degradation? The position of halogens on the aromatic ring can significantly influence the rate and pathway of degradation. The presence of two bromine atoms may make the compound more recalcitrant compared to its non-halogenated counterpart.

  • Can this compound be degraded under anaerobic conditions? Yes, anaerobic degradation is possible and often proceeds via reductive dehalogenation, where the halogen is removed and replaced by a hydrogen atom.[10] This would be a different pathway than the aerobic one proposed above.

Proposed Photochemical Degradation Pathway

Photochemical degradation, driven by light energy, can be a significant environmental fate process for many aromatic compounds. For this compound, this process is likely to involve direct photolysis or indirect photolysis mediated by reactive oxygen species (ROS). The proposed pathway is based on studies of other brominated phenols.[11]

Proposed Pathway Diagram

Photochemical_Degradation A This compound B 4-Amino-3-bromophenol A->B Photoreductive Debromination D Polymerized Products A->D Photosensitized Oxidation C 4-Aminophenol B->C Photoreductive Debromination E Ring Cleavage Products (e.g., smaller organic acids) C->E Ring Opening

Caption: Proposed photochemical degradation of this compound.

Troubleshooting Guide: Photochemical Degradation
Question Possible Cause(s) Troubleshooting Steps
My degradation rate is very slow. How can I enhance it? 1. Insufficient light intensity or inappropriate wavelength. 2. Absence of photosensitizers in the reaction matrix.1. Use a light source with a suitable wavelength that overlaps with the absorption spectrum of the compound. Increase the light intensity if possible. 2. Add a photosensitizer like titanium dioxide (TiO₂) for photocatalysis or dissolved organic matter (e.g., humic acids) to generate reactive oxygen species.[11]
I am observing the formation of colored byproducts. What are they? Formation of polymeric products due to the reaction of phenoxy radicals.This is a common phenomenon in the photodegradation of phenols. Characterize these products using techniques like UV-Vis spectroscopy and size exclusion chromatography.
How can I differentiate between direct and indirect photolysis? Direct photolysis involves the absorption of light by the target compound, while indirect photolysis is mediated by other light-absorbing species.Perform experiments in different matrices: - Pure water: Favors direct photolysis. - Water with quenchers: Add specific quenchers for reactive oxygen species (e.g., tert-butanol for hydroxyl radicals) to assess the role of indirect photolysis.
Frequently Asked Questions (FAQs): Photochemical Degradation
  • What is the role of pH in photochemical degradation? pH can influence the speciation of the compound (phenolic vs. phenolate form), which can affect its light absorption properties and reactivity with ROS. Generally, the phenolate form is more susceptible to oxidation.

  • What are the primary reactive species involved in indirect photolysis? The primary reactive species are typically hydroxyl radicals (•OH), singlet oxygen (¹O₂), and superoxide radicals (O₂⁻•).

  • Are the degradation products more or less toxic than the parent compound? The toxicity of degradation products can vary. While some intermediates may be less toxic, others can be more toxic than the parent compound. It is crucial to perform toxicity assessments of the reaction mixture over time.[12][13]

Proposed Chemical Oxidation Pathway

Chemical oxidation using strong oxidizing agents is a common method for treating water contaminated with refractory organic pollutants. Advanced Oxidation Processes (AOPs) that generate highly reactive hydroxyl radicals are particularly effective.

Proposed Pathway Diagram

Chemical_Oxidation A This compound B Hydroxylated Intermediates A->B •OH attack (e.g., Fenton's Reagent) C Debrominated Intermediates B->C Further Oxidation D Ring Cleavage Products (e.g., short-chain carboxylic acids) C->D Ring Opening E Mineralization Products (CO₂, H₂O, Br⁻, NO₃⁻) D->E Complete Oxidation

Caption: Proposed chemical oxidation pathway of this compound.

Troubleshooting Guide: Chemical Oxidation
Question Possible Cause(s) Troubleshooting Steps
The oxidation reaction is not efficient. What could be the reason? 1. Sub-optimal pH for the chosen AOP. 2. Incorrect ratio of oxidant to catalyst (e.g., H₂O₂/Fe²⁺ in Fenton's reaction). 3. Presence of radical scavengers in the sample matrix.1. Adjust the pH to the optimal range for the specific AOP (e.g., pH 2.5-3.5 for Fenton's reaction).[14] 2. Optimize the oxidant and catalyst concentrations. 3. Pre-treat the sample to remove scavengers if possible, or increase the oxidant dose.
I am observing a precipitate during my Fenton's reaction. What is it and how can I avoid it? Precipitation of ferric hydroxide (Fe(OH)₃) at higher pH values.Maintain the pH in the acidic range (typically below 4) to keep the iron in its soluble and catalytically active form (Fe²⁺/Fe³⁺).
How do I measure the extent of mineralization? Mineralization refers to the complete conversion of the organic compound to inorganic products.Measure the decrease in Total Organic Carbon (TOC) over the course of the reaction. The release of bromide (Br⁻) and nitrate (NO₃⁻) ions can also be monitored using ion chromatography.
Frequently Asked Questions (FAQs): Chemical Oxidation
  • What are some common AOPs that can be used? Common AOPs include Fenton and photo-Fenton processes, ozonation, UV/H₂O₂, and photocatalysis with TiO₂.

  • How does the initial concentration of the pollutant affect the oxidation process? Higher initial concentrations may require higher doses of oxidants and longer reaction times. At very high concentrations, the pollutant itself can act as a radical scavenger, potentially reducing the efficiency of the process.

  • Is it possible to have incomplete oxidation, and what are the implications? Yes, incomplete oxidation can lead to the formation of various intermediates. It is important to monitor the reaction until complete mineralization is achieved or to ensure that the remaining intermediates are non-toxic.

Experimental Protocols

Protocol 1: Microbial Degradation Assay
  • Prepare Mineral Salt Medium (MSM): A typical MSM contains essential minerals like (NH₄)₂SO₄, K₂HPO₄, KH₂PO₄, MgSO₄·7H₂O, and trace elements.

  • Inoculum Preparation: Use a bacterial strain known for degrading halogenated phenols or an enriched culture from a contaminated site. Grow the inoculum in a suitable nutrient-rich medium and then harvest the cells by centrifugation.

  • Experimental Setup:

    • In a sterile flask, add MSM and a specific concentration of this compound (e.g., 10-50 mg/L).

    • Inoculate with the prepared bacterial culture.

    • Incubate at a suitable temperature (e.g., 30°C) with shaking (e.g., 150 rpm).

    • Set up sterile and no-substrate controls in parallel.

  • Sampling and Analysis:

    • Withdraw samples at regular intervals.

    • Centrifuge the samples to remove bacterial cells.

    • Analyze the supernatant for the parent compound and potential metabolites using HPLC or LC-MS.

Protocol 2: HPLC Analysis of this compound

This protocol is a general guideline and should be optimized for your specific instrument and requirements.[15][16][17]

Parameter Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid or a buffer like ammonium acetate).
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature 25-30°C
Detection UV detector at the wavelength of maximum absorbance of the compound, or a mass spectrometer for higher sensitivity and specificity.

References

Technical Support Center: Optimizing Cross-Coupling Reactions with 4-Amino-3,5-dibromophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, chemists, and drug development professionals working with 4-Amino-3,5-dibromophenol. This versatile building block, with its distinct electronic and steric properties, presents unique challenges and opportunities in palladium-catalyzed cross-coupling reactions. This guide is structured to provide direct, actionable solutions to common experimental issues, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Understanding the Substrate: Key Challenges

This compound is a sterically hindered, electron-rich aryl bromide. The potent electron-donating effects of the amino (-NH₂) and hydroxyl (-OH) groups increase the electron density of the aromatic ring. This has two primary consequences for cross-coupling reactions:

  • Difficult Oxidative Addition: The C-Br bonds are strengthened and less electrophilic, making the initial oxidative addition of the Pd(0) catalyst—often the rate-limiting step—more challenging.[1][2]

  • Catalyst Inhibition/Side Reactions: The lone pairs on the nitrogen and oxygen atoms can coordinate to the palladium center, potentially acting as inhibitory ligands and disrupting the catalytic cycle. The acidic proton of the phenol and the basicity of the amine can also lead to unwanted side reactions.

This guide provides troubleshooting strategies to overcome these inherent challenges.

General Troubleshooting Workflow

When a reaction fails or provides a low yield, a systematic approach is crucial.[3] The following workflow helps diagnose the most common problems.

G start Low/No Yield reagents 1. Verify Reagent Integrity - Purity of starting materials? - Anhydrous solvents? - Active catalyst & ligand? - Correct base? start->reagents atmosphere 2. Confirm Inert Atmosphere - Properly degassed? - Maintained under N2/Ar? reagents->atmosphere Reagents OK conditions 3. Re-evaluate Reaction Conditions - Temperature too low? - Insufficient reaction time? - Concentration optimal? atmosphere->conditions Atmosphere OK optimization 4. Advanced Optimization - Screen different ligands? - Screen different bases? - Change solvent system? conditions->optimization Conditions OK success Reaction Successful optimization->success G cluster_cycle Catalytic Cycle Pd0 LₙPd(0) PdII_RX LₙPd(II)(R)(X) Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_Nu LₙPd(II)(R)(Nu) PdII_RX->PdII_R_Nu Transmetalation (M-Nu) PdII_R_Nu->Pd0 Reductive Elimination Product R-Nu PdII_R_Nu->Product

References

Validation & Comparative

The Strategic Advantage of 4-Amino-3,5-dibromophenol in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the intricate landscape of organic synthesis, particularly within the realm of pharmaceutical and materials science, the choice of building blocks is paramount. Among the vast arsenal of aromatic compounds, brominated phenols stand out as versatile intermediates. Their utility stems from the reactivity of the bromine atoms in various cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides an in-depth comparison of 4-Amino-3,5-dibromophenol with other key brominated phenols, offering insights into its unique reactivity and strategic advantages in synthesis, supported by experimental data and protocols.

Introduction: The Role of Brominated Phenols in Modern Synthesis

Brominated phenols are foundational scaffolds in the synthesis of a wide range of biologically active molecules and functional materials.[1][2][3] The carbon-bromine bond serves as a reliable handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which are cornerstones of modern carbon-carbon and carbon-nitrogen bond formation.[4][5][6] The position and number of bromine atoms on the phenol ring, along with the presence of other substituents, profoundly influence the molecule's reactivity, selectivity, and overall utility in a synthetic sequence.

This guide will focus on the distinct characteristics of this compound and compare its performance against other commonly used brominated phenols:

  • 2-Bromophenol & 4-Bromophenol: Simple monobrominated phenols often used for introducing a single aryl or amino group.[4][7]

  • 2,4-Dibromophenol & 2,6-Dibromophenol: Dihalogenated phenols offering opportunities for sequential or double functionalization.[8]

  • 2,4,6-Tribromophenol: A highly brominated phenol with distinct reactivity patterns.

This compound: A Profile of Unique Reactivity

This compound (CAS No. 188721-64-4) is a crystalline solid with a molecular weight of 266.92 g/mol .[9][10] Its structure is characterized by a phenol ring substituted with an amino group and two bromine atoms positioned meta to the hydroxyl group and ortho to the amino group. This specific arrangement of functional groups imparts a unique set of electronic and steric properties that dictate its reactivity.

Key Structural Features and Their Implications:

  • Amino Group (-NH2): A strong electron-donating group that activates the aromatic ring, influencing the regioselectivity of further electrophilic substitutions and modulating the reactivity of the C-Br bonds.

  • Hydroxyl Group (-OH): Another electron-donating group that also activates the ring and provides a site for etherification or other derivatizations.

  • Dibromo Substitution: The two bromine atoms at positions 3 and 5 provide two reactive sites for cross-coupling reactions. Their symmetrical placement relative to the amino group can lead to predictable and controlled functionalization.

Comparative Analysis: Reactivity in Key Synthetic Transformations

The true value of a building block is revealed in its performance in key chemical reactions. Here, we compare this compound with its counterparts in the context of widely used synthetic methodologies.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds.[11] The reactivity of brominated phenols in this reaction is influenced by the electronic environment of the C-Br bond.

Brominated Phenol Relative Reactivity in Suzuki Coupling Key Considerations
This compound HighThe electron-donating amino group can enhance the rate of oxidative addition of the palladium catalyst. Symmetrical structure allows for straightforward double coupling.
2-Bromophenol / 4-Bromophenol ModerateStandard substrates for single arylation. Reactivity can be tuned by the choice of palladium catalyst and ligands.[12]
2,4-Dibromophenol Ortho vs. Para SelectivityThe C-Br bond at the 4-position is generally more reactive than the sterically hindered C-Br at the 2-position, allowing for potential regioselective coupling.[13]
2,6-Dibromophenol Sterically HinderedThe two bromine atoms flanking the hydroxyl group can pose a steric challenge, often requiring more forcing reaction conditions or specialized ligands for efficient coupling.[8]
2,4,6-Tribromophenol Complex ReactivityMultiple reactive sites can lead to mixtures of products unless reaction conditions are carefully controlled.

Experimental Insight: In a typical Suzuki-Miyaura reaction, the choice of base, solvent, and palladium catalyst/ligand system is crucial.[14] For this compound, the inherent activation by the amino group may allow for the use of milder reaction conditions compared to less activated bromophenols.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5][6][15] This reaction is essential for the synthesis of many pharmaceuticals.

Brominated Phenol Amenability to Buchwald-Hartwig Amination Key Considerations
This compound ExcellentThe two bromine atoms provide handles for introducing two different or identical amino groups, leading to complex aniline derivatives. The existing amino group may require protection depending on the reaction conditions and the incoming amine.
2-Bromophenol / 4-Bromophenol GoodWidely used for the synthesis of substituted anilines.[16]
2,4-Dibromophenol Potential for Sequential AminationSimilar to Suzuki coupling, the differential reactivity of the two C-Br bonds can be exploited for stepwise amination.
2,6-Dibromophenol Steric HindranceThe ortho-bromo positions can be challenging to aminate, often requiring bulky phosphine ligands to facilitate the reaction.

Causality in Experimental Choices: The choice of ligand in Buchwald-Hartwig amination is critical. For sterically hindered substrates like 2,6-dibromophenol, bulky, electron-rich ligands such as Josiphos or Buchwald's biarylphosphine ligands are often necessary to promote efficient catalytic turnover. In contrast, the more activated nature of this compound might allow for a broader range of ligands to be effective.

Methodologies and Experimental Protocols

To illustrate the practical application and comparative performance, detailed experimental protocols for a Suzuki-Miyaura coupling are provided below.

General Procedure for Suzuki-Miyaura Cross-Coupling of Brominated Phenols

This protocol provides a general framework that can be adapted for different brominated phenols.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Brominated Phenol (1.0 eq), Arylboronic Acid (1.2 eq), Base (e.g., K2CO3, 2.0 eq), and Palladium Catalyst (e.g., Pd(PPh3)4, 5 mol%) solvent Add Degassed Solvent (e.g., 1,4-Dioxane/Water) reagents->solvent heat Heat the reaction mixture under an inert atmosphere (e.g., N2 or Ar) at 80-100 °C solvent->heat monitor Monitor reaction progress by TLC or GC-MS heat->monitor quench Cool to room temperature and quench with water monitor->quench extract Extract with an organic solvent (e.g., Ethyl Acetate) quench->extract purify Dry the organic layer, concentrate, and purify by column chromatography extract->purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol Details:

  • Reaction Setup: In a flame-dried Schlenk flask, combine the brominated phenol (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), a suitable base such as potassium carbonate (2.0 equivalents), and the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (5 mol%).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (typically in a 4:1 ratio).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C under an inert atmosphere (Nitrogen or Argon) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and add water.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Comparative Synthesis: Double Suzuki Coupling of this compound

This protocol highlights the utility of this compound in synthesizing a symmetrical diarylated aminophenol.

G start This compound reagents + Phenylboronic Acid (2.5 eq) + Pd(dppf)Cl2 (5 mol%) + K3PO4 (4.0 eq) start->reagents Step 1: Reagents conditions Toluene/Water (10:1) 90 °C, 12 h reagents->conditions Step 2: Conditions product 4-Amino-3,5-diphenylphenol conditions->product Step 3: Product

Caption: Synthesis of 4-Amino-3,5-diphenylphenol.

Protocol Details:

  • To a solution of this compound (1.0 g, 3.75 mmol) in a mixture of toluene (30 mL) and water (3 mL), add phenylboronic acid (1.14 g, 9.38 mmol), potassium phosphate (3.18 g, 15.0 mmol), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 0.153 g, 0.188 mmol).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield 4-Amino-3,5-diphenylphenol.

This protocol demonstrates the straightforward nature of the double coupling reaction, facilitated by the symmetrical and activated nature of the starting material.

Conclusion: Strategic Application in Drug Discovery and Materials Science

This compound emerges as a highly valuable and strategic building block in organic synthesis. Its unique substitution pattern, featuring an activating amino group and two reactive bromine atoms, offers distinct advantages over other brominated phenols.

Key Takeaways:

  • Enhanced Reactivity: The presence of the amino group often leads to higher reactivity in cross-coupling reactions, potentially allowing for milder conditions and broader substrate scope.

  • Symmetrical Functionalization: The symmetrical placement of the bromine atoms is ideal for the synthesis of C2-symmetric molecules, a common motif in ligands and pharmaceuticals.

  • Versatility: The presence of three distinct functional groups (amino, hydroxyl, and two bromo) provides multiple handles for diversification, making it a powerful scaffold for building molecular complexity.

For researchers and drug development professionals, understanding the nuanced reactivity of different brominated phenols is crucial for efficient and effective synthesis design. This compound, with its unique combination of features, represents a superior choice for many applications, enabling the streamlined construction of complex and novel chemical entities.

References

A Comparative Guide to the Validation of Analytical Methods for 4-Amino-3,5-dibromophenol in Urine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 4-Amino-3,5-dibromophenol in human urine. It is intended for researchers, scientists, and drug development professionals involved in clinical and preclinical studies where monitoring this compound is crucial. The methodologies discussed are grounded in established principles of bioanalytical method validation as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

The Importance of Validated Bioanalytical Methods

The accurate quantification of drugs, their metabolites, and biomarkers in biological matrices is a cornerstone of pharmaceutical development and clinical research. Validated bioanalytical methods provide the reliable data necessary for pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies.[1][2][3][4] The validation process ensures that a method is suitable for its intended purpose by demonstrating its accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[5][6][7] For a compound like this compound, which may be a metabolite of a pharmaceutical candidate or a biomarker of environmental exposure, a robust and validated analytical method is indispensable.

Analytical Considerations for this compound

This compound presents a unique set of analytical challenges due to its chemical structure. As a halogenated aminophenol, it possesses both acidic (phenolic hydroxyl) and basic (amino) functional groups, influencing its solubility, extraction efficiency, and chromatographic behavior. The presence of bromine isotopes will also result in a characteristic isotopic pattern in mass spectrometry, which can be leveraged for selective detection.

Comparison of Analytical Methodologies

The two most suitable analytical techniques for the quantification of this compound in urine are High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography coupled with Mass Spectrometry (GC-MS). The choice between these methods depends on several factors, including required sensitivity, sample throughput, and available instrumentation.

Method 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is often the preferred method for the analysis of non-volatile and thermally labile compounds in complex biological matrices.[8][9] Its high sensitivity and selectivity make it particularly well-suited for bioanalytical applications.

Workflow for HPLC-MS/MS Analysis

cluster_prep Sample Preparation cluster_analysis Analysis urine Urine Sample hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) urine->hydrolysis Deconjugation of metabolites spe Solid-Phase Extraction (SPE) (Mixed-mode cation exchange) hydrolysis->spe Sample clean-up & concentration elution Elution & Evaporation spe->elution reconstitution Reconstitution elution->reconstitution hplc UPLC-MS/MS Analysis reconstitution->hplc data Data Acquisition & Processing hplc->data

Caption: HPLC-MS/MS analytical workflow for this compound in urine.

Sample Preparation: Solid-Phase Extraction (SPE)

Due to the complexity of the urine matrix, a robust sample preparation procedure is essential to remove interferences and concentrate the analyte.[10] Solid-phase extraction is a highly effective technique for this purpose.[11][12][13] A mixed-mode cation exchange SPE sorbent would be ideal, leveraging both the basicity of the amino group and the hydrophobicity of the aromatic ring for selective retention.

Chromatography and Mass Spectrometry

A reversed-phase C18 column is typically used for the separation of phenolic compounds.[14][15] The mobile phase would likely consist of a gradient of water and methanol or acetonitrile with a small amount of formic acid to ensure the analyte is in its protonated form for optimal ionization. Detection would be performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode, monitoring multiple reaction monitoring (MRM) transitions for quantification and confirmation.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase volatility and improve chromatographic performance.[16][17]

Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_analysis Analysis urine Urine Sample hydrolysis Acid Hydrolysis urine->hydrolysis lle Liquid-Liquid Extraction (LLE) hydrolysis->lle Extraction of free analyte derivatization Derivatization (e.g., Silylation) lle->derivatization Increase volatility gcms GC-MS Analysis derivatization->gcms data Data Acquisition & Processing gcms->data

Caption: GC-MS analytical workflow for this compound in urine.

Sample Preparation: Liquid-Liquid Extraction (LLE) and Derivatization

Following hydrolysis (typically acidic for GC-MS), liquid-liquid extraction can be employed to isolate the analyte from the aqueous urine matrix into an organic solvent.[18] After extraction, a derivatization agent, such as a silylating reagent (e.g., BSTFA), is added to react with the hydroxyl and amino groups, making the compound more volatile and suitable for GC analysis.

Gas Chromatography and Mass Spectrometry

A non-polar capillary column, such as a DB-5ms, would be appropriate for the separation of the derivatized analyte. The mass spectrometer would be operated in electron ionization (EI) mode, and the characteristic fragmentation pattern of the derivatized this compound would be used for quantification.

Performance Comparison

The following table summarizes the expected performance characteristics of the two methodologies, based on data from similar compounds found in the literature.

ParameterHPLC-MS/MSGC-MS
Limit of Quantification (LOQ) 0.01 - 1 ng/mL[14][19][20]0.1 - 10 ng/mL[11][16]
Linearity (r²) > 0.99[15][19]> 0.99[13][16]
Accuracy (% Recovery) 85 - 115%[19][21]80 - 120%[13]
Precision (% RSD) < 15%[19][21][22]< 20%[13][16]
Sample Throughput HighModerate
Derivatization Required NoYes

Detailed Experimental Protocols

Protocol 1: HPLC-MS/MS Method

1. Sample Preparation (SPE)

  • To 1 mL of urine, add an internal standard and 50 µL of β-glucuronidase/sulfatase solution.

  • Incubate at 37°C for 16 hours.[19]

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the hydrolyzed sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 N HCl followed by 1 mL of methanol.[23]

  • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. HPLC-MS/MS Analysis

  • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization: Positive Electrospray (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM)

Protocol 2: GC-MS Method

1. Sample Preparation (LLE and Derivatization)

  • To 1 mL of urine, add an internal standard and 100 µL of concentrated HCl.

  • Heat at 90°C for 2 hours.

  • Cool and adjust the pH to ~9 with NaOH.

  • Add 5 mL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge and transfer the organic layer to a clean tube.

  • Evaporate to dryness under nitrogen.

  • Add 50 µL of BSTFA and 50 µL of pyridine, and heat at 70°C for 30 minutes.

2. GC-MS Analysis

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium

  • Oven Program: 80°C hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min

  • Injection: Splitless

  • Ionization: Electron Ionization (EI) at 70 eV

  • Detection: Selected Ion Monitoring (SIM)

Conclusion

Both HPLC-MS/MS and GC-MS are viable techniques for the validation of an analytical method for this compound in urine. The choice of method will be dictated by the specific requirements of the study. For high-throughput and high-sensitivity applications, HPLC-MS/MS is the superior choice. However, if instrumentation is a limiting factor, a well-optimized GC-MS method can provide reliable and accurate results. Regardless of the method chosen, adherence to regulatory guidelines for bioanalytical method validation is paramount to ensure the integrity and reliability of the data generated.[24][25][26]

References

A Comparative Guide to the Biological Activity of 4-Amino-3,5-dibromophenol and its Parent Compound, 4-Aminophenol

Author: BenchChem Technical Support Team. Date: January 2026

A Proposed Research Framework for Elucidating Structure-Activity Relationships

For Immediate Release – This guide provides a comparative overview of the known biological activities of 4-aminophenol and outlines a comprehensive experimental framework to characterize its dibrominated analog, 4-amino-3,5-dibromophenol. This document is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships of substituted phenols.

Introduction: The Parent Compound and its Halogenated Analog

4-Aminophenol (PAP) is an organic compound and a well-known metabolite of the common analgesic, acetaminophen (paracetamol).[1][2][3] While utilized as an intermediate in the synthesis of pharmaceuticals and dyes, its intrinsic biological activity is primarily associated with toxicity, particularly nephrotoxicity (kidney toxicity) and, under certain conditions, hepatotoxicity (liver toxicity).[3][4] The mechanism of PAP-induced toxicity is complex but is understood to involve metabolic activation to reactive intermediates that deplete cellular antioxidants like glutathione (GSH), leading to oxidative stress and cell death.[3][4]

This compound is a halogenated derivative of PAP. The introduction of two bromine atoms onto the aromatic ring at positions ortho to the amino group is expected to significantly alter the molecule's physicochemical properties and, consequently, its biological activity. While extensive data on this compound is limited, we can hypothesize the potential impact of this structural modification:

  • Increased Lipophilicity: Halogenation typically increases a molecule's lipid solubility, which may enhance its ability to cross cell membranes and potentially alter its interaction with intracellular targets.

  • Altered Electronic Properties: Bromine is an electron-withdrawing group, which can modify the electron density of the aromatic ring and the pKa of the phenolic and amino groups. These changes can influence metabolic pathways and binding affinity to biological macromolecules.

  • Steric Hindrance: The bulky bromine atoms may sterically hinder interactions with enzymes or receptors that would otherwise metabolize or bind to the parent compound.

This guide will first summarize the established biological profile of 4-aminophenol and then propose a detailed, phased experimental workflow to systematically compare it against this compound.

Biological Profile of 4-Aminophenol (PAP)

The primary biological significance of 4-aminophenol lies in its role as a toxic metabolite.

Mechanism of Toxicity: PAP-induced toxicity is initiated by its oxidation to a reactive benzoquinone imine intermediate. This process is believed to be a key step in the damage it causes.[4] This reactive species can lead to:

  • Glutathione Depletion: It rapidly conjugates with and depletes intracellular glutathione (GSH), a critical cellular antioxidant.[4]

  • Oxidative Stress: The loss of GSH compromises the cell's ability to neutralize reactive oxygen species (ROS), leading to a state of oxidative stress.[5] This can damage lipids, proteins, and DNA.

  • Mitochondrial Dysfunction: Mitochondria are a primary target of PAP toxicity. Inhibition of mitochondrial respiration and a decrease in cellular ATP levels are early events that precede cell death.[4]

This cascade of events, particularly in the proximal tubules of the kidney, results in necrosis and organ damage.[4]

Proposed Experimental Framework for Comparative Analysis

Given the lack of direct comparative data, the following experimental workflow is proposed to elucidate the biological activity of this compound relative to its parent compound, 4-aminophenol.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Interpretation A Prepare Stock Solutions (4-AP & 4-A-3,5-DBP in DMSO) C Dose-Response Treatment (0.1 µM to 1000 µM) for 24h A->C B Seed Kidney Cells (e.g., HK-2) in 96-well plates B->C D Perform MTT Assay (Measures Metabolic Activity) C->D E Calculate IC50 Values (Determine Relative Potency) D->E F Treat Cells with IC50 Concentrations of Each Compound E->F Inform Dosing G ROS Production Assay (e.g., DCFDA Staining) F->G H Apoptosis/Necrosis Assay (e.g., Caspase-3/7 Glo Assay) F->H I Analyze Data: Compare ROS levels & Caspase Activity G->I H->I J Synthesize Data: Correlate Cytotoxicity with ROS and Apoptosis I->J K Formulate Structure-Activity Relationship (SAR) Hypothesis J->K

Caption: Proposed experimental workflow for comparing the biological activities.

Phase 1: Comparative Cytotoxicity Screening

Objective: To determine and compare the dose-dependent cytotoxicity of 4-aminophenol and this compound.

Methodology: MTT Assay The MTT assay is a colorimetric method that measures the reduction of a yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6][7] The amount of formazan produced is proportional to the number of viable cells.[8]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Plate human kidney proximal tubule cells (e.g., HK-2 cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight at 37°C, 5% CO₂.[9]

  • Compound Preparation: Prepare stock solutions of 4-aminophenol and this compound in DMSO. Create a series of dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 1000 µM.

  • Treatment: Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium only (blank) and cells treated with vehicle (DMSO) as controls. Incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curves and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Hypothetical Data Summary:

CompoundPredicted IC₅₀ (µM)Predicted Effect of Bromination
4-Aminophenol500 µM (Reference)-
This compound< 500 µMMay increase cytotoxicity due to enhanced membrane permeability.
This compound> 500 µMMay decrease cytotoxicity due to steric hindrance of metabolic activation.
Phase 2: Mechanistic Investigation

Objective: To investigate the underlying mechanisms of cytotoxicity, focusing on oxidative stress and apoptosis.

Methodology 1: Reactive Oxygen Species (ROS) Detection This assay uses a cell-permeable probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[11] The fluorescence intensity is directly proportional to the level of intracellular ROS.[11][12]

Experimental Protocol: Intracellular ROS Assay

  • Cell Culture and Treatment: Seed HK-2 cells in a black, clear-bottom 96-well plate. Treat cells with the IC₅₀ concentrations of 4-aminophenol and this compound (determined in Phase 1) for a relevant time period (e.g., 6 hours). Include a positive control (e.g., Tert-Butyl hydroperoxide) and a vehicle control.[11]

  • Staining: Remove the treatment medium and wash cells gently with PBS. Add 100 µL of diluted DCFH-DA solution (e.g., 10 µM) to each well and incubate for 30-45 minutes at 37°C in the dark.[11][12]

  • Data Acquisition: Remove the DCFH-DA solution, wash the cells with PBS, and add 100 µL of PBS to each well.[11] Measure fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[11]

Methodology 2: Apoptosis Assay The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases-3 and -7, key executioner enzymes in the apoptotic pathway.[13][14] The assay provides a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal via luciferase.[13][15]

Experimental Protocol: Caspase-3/7 Glo Assay

  • Cell Culture and Treatment: Seed HK-2 cells in a white-walled 96-well plate. Treat cells with the IC₅₀ concentrations of each compound for a relevant time period (e.g., 12 hours).

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[14]

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.[14][16]

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

Hypothetical Data Interpretation:

G a Compound 4-Aminophenol This compound b Relative ROS Production High Higher or Lower? c Relative Caspase-3/7 Activity Moderate Higher or Lower? d Potential Interpretation Oxidative stress-mediated apoptosis Bromination alters the primary toxic mechanism. E.g., Higher ROS suggests enhanced redox cycling. Lower ROS with high cytotoxicity could imply a different mechanism (e.g., direct mitochondrial inhibition).

References

A Comparative Guide to 4-Amino-3,5-dibromophenol as a Reference Standard for Environmental Analysis of Brominated Phenols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of environmental analysis, the pursuit of accuracy and reliability is paramount. The quantification of persistent and emerging organic pollutants, such as brominated phenols, in complex environmental matrices necessitates the use of robust analytical methodologies. A cornerstone of such methods is the use of appropriate reference standards. This guide provides an in-depth technical comparison of 4-Amino-3,5-dibromophenol as a potential reference standard against established alternatives, primarily 2,4,6-Tribromophenol, for the analysis of brominated phenols in environmental samples.

The Critical Role of Reference Standards in Analytical Integrity

In quantitative analytical chemistry, particularly for chromatographic techniques coupled with mass spectrometry (GC-MS or LC-MS), internal standards and surrogate standards are indispensable for achieving high accuracy and precision. These standards are compounds added to a sample in a known amount before processing. An ideal standard mimics the analyte(s) of interest throughout the entire analytical workflow, from extraction and cleanup to instrumental analysis. By monitoring the recovery of the standard, analysts can correct for variations in analyte recovery and instrumental response, thereby ensuring the integrity of the quantitative data.

The choice of a reference standard is governed by several key factors:

  • Chemical Similarity: The standard should be chemically similar to the target analytes to ensure comparable behavior during sample preparation and analysis.

  • Absence in Samples: It should not be naturally present in the environmental samples being analyzed.

  • Purity and Certification: The standard must be of high, certified purity to ensure accurate preparation of standard solutions.

  • Stability: It must be stable in solution and during the analytical process.

  • Resolution: It should be chromatographically resolved from the target analytes and potential interferences.

This compound: A Candidate Reference Standard

This compound is a brominated aromatic amine with the chemical formula C₆H₅Br₂NO[1]. Its structure, featuring a phenol group, an amino group, and two bromine atoms, makes it a relevant candidate for use as a reference standard in the analysis of other brominated phenols, which are of growing environmental concern due to their use as flame retardants and their potential toxicity[2][3][4].

Physicochemical Properties of this compound:

PropertyValue
Molecular FormulaC₆H₅Br₂NO
Molecular Weight266.92 g/mol [1][5]
Melting Point157 °C[5]
pKa8.32±0.23 (Predicted)[5]
LogP3.08060 (Predicted)[5]
StorageKeep in dark place, Inert atmosphere, Room temperature[5]

The presence of both a hydroxyl and an amino group suggests that this compound will exhibit polarity and reactivity that are relevant to many brominated phenolic analytes. Its commercial availability in high purity (e.g., 98%) further supports its potential as a reference material[5][6].

The Established Alternative: 2,4,6-Tribromophenol

A widely accepted surrogate standard for the analysis of phenols in environmental samples is 2,4,6-Tribromophenol. Its use is stipulated in well-established analytical protocols, such as the US Environmental Protection Agency (EPA) Method 528 for the determination of phenols in drinking water[7].

EPA Method 528 and the Role of 2,4,6-Tribromophenol:

EPA Method 528 employs solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC-MS) to determine a range of phenolic compounds in drinking water[7][8][9][10]. In this method, 2,4,6-Tribromophenol is added to all samples, blanks, and calibration standards as a surrogate standard to monitor the performance of the entire analytical process[7]. The acceptance criterion for the recovery of 2,4,6-Tribromophenol in this method is between 60% and 130%[7]. This established range provides a benchmark against which the performance of any new candidate standard, such as this compound, can be compared.

Comparative Analysis: this compound vs. 2,4,6-Tribromophenol

Structural and Physicochemical Comparison:

FeatureThis compound2,4,6-Tribromophenol
Functional Groups -OH, -NH₂, 2x -Br-OH, 3x -Br
Molecular Weight 266.92 g/mol 330.8 g/mol
Polarity Higher due to the amino groupLower
Reactivity Amino group can be derivatizedMore stable

The presence of the amino group in this compound makes it more polar than 2,4,6-Tribromophenol. This could be advantageous if the target analytes are also more polar brominated phenols, as it might better mimic their extraction and chromatographic behavior. However, the amino group also introduces a site for potential unwanted reactions or degradation, which could impact its stability.

The Gold Standard: Isotope-Labeled Internal Standards

For the highest level of accuracy in mass spectrometry-based quantification, stable isotope-labeled (SIL) internal standards are considered the gold standard[11][12]. A SIL internal standard is a version of the analyte where one or more atoms have been replaced with a heavy isotope (e.g., deuterium, ¹³C, ¹⁵N). Because their physicochemical properties are nearly identical to the native analyte, they co-elute chromatographically and experience the same matrix effects, providing the most effective correction for analytical variability[11][13].

While a non-labeled compound like this compound can be a cost-effective alternative, the development of a deuterated version of this compound would represent a significant advancement for the accurate quantification of this and similar compounds. The synthesis of such a standard would require careful consideration of the position of the isotopic labels to ensure they are not on exchangeable sites (like the -OH or -NH₂ protons)[14].

Experimental Validation Protocol: A Roadmap for Comparison

To rigorously evaluate the performance of this compound as a reference standard against 2,4,6-Tribromophenol, a comprehensive validation study is necessary. The following protocol outlines the key experiments that should be performed, adhering to the principles of method validation.

1. Preparation of Standards and Reagents:

  • Stock Solutions: Prepare individual stock solutions of this compound and 2,4,6-Tribromophenol in a suitable solvent (e.g., methanol) at a certified concentration.

  • Spiking Solutions: Prepare mixed spiking solutions containing a range of representative brominated phenol analytes and the two candidate standards at known concentrations.

2. Sample Preparation and Analysis:

  • Matrix Spiking: Spike replicate samples of relevant environmental matrices (e.g., reagent water, groundwater, soil extract) with the spiking solution at low, medium, and high concentration levels.

  • Extraction: Process the spiked samples and un-spiked matrix blanks using a validated extraction method, such as Solid-Phase Extraction (SPE) based on EPA Method 528[7][8].

  • GC-MS Analysis: Analyze the extracts by GC-MS under optimized conditions for the separation and detection of brominated phenols.

3. Performance Evaluation Metrics:

The following parameters should be assessed for both this compound and 2,4,6-Tribromophenol:

  • Recovery: Calculate the percentage recovery of each standard in the spiked matrix samples. The mean recovery should fall within an acceptable range (e.g., 70-130%).

  • Precision: Determine the relative standard deviation (RSD) of the recovery across replicate samples. An RSD of <15% is typically desired.

  • Linearity: Assess the linearity of the analytical method for the target analytes when using each of the standards for internal calibration. A correlation coefficient (r²) of >0.99 is generally required.

  • Matrix Effects: Evaluate the impact of the sample matrix on the recovery of each standard by comparing recoveries in matrix to those in a clean solvent.

  • Stability: Conduct a stability study of the standard solutions over time under different storage conditions (e.g., refrigerated, room temperature, light, dark).

Workflow for Comparative Validation:

G cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_eval 3. Performance Evaluation cluster_comp 4. Comparison prep_standards Prepare Stock & Spiking Solutions (this compound & 2,4,6-Tribromophenol) prep_samples Prepare Spiked Environmental Matrix Samples (Water, Soil) prep_standards->prep_samples extraction Sample Extraction (e.g., SPE) prep_samples->extraction gcms GC-MS Analysis extraction->gcms recovery Recovery (%) gcms->recovery precision Precision (RSD%) gcms->precision linearity Linearity (r²) gcms->linearity matrix_effects Matrix Effects gcms->matrix_effects stability Stability gcms->stability comparison Direct Comparison of Performance Data recovery->comparison precision->comparison linearity->comparison matrix_effects->comparison stability->comparison

Comparative validation workflow for reference standards.

Conclusion and Future Perspectives

2,4,6-Tribromophenol is a well-established and validated surrogate standard for the analysis of phenols in environmental samples, with its performance criteria defined in regulatory methods like EPA Method 528[7]. While this compound presents a structurally relevant and commercially available alternative, its suitability as a reference standard for routine environmental analysis is yet to be demonstrated through rigorous, comparative validation studies.

The key differentiator for this compound is its amino functional group, which may offer advantages in mimicking the behavior of aminophenolic analytes. However, this same group could also present challenges in terms of stability and potential for unwanted side reactions.

For laboratories seeking the highest level of analytical certainty, the development and use of a stable isotope-labeled version of this compound would be the ideal approach. In the absence of such a standard, a thorough validation as outlined in this guide is essential to establish its performance relative to established standards like 2,4,6-Tribromophenol. Future research should focus on conducting these direct comparative studies to provide the environmental analytical community with the empirical data needed to make informed decisions on the selection of the most appropriate reference standards for the analysis of brominated phenols.

References

A Comparative Guide to the Toxicity of Halogenated Aminophenols for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the toxicity of halogenated aminophenols, a class of compounds with significant industrial and pharmaceutical relevance. Understanding the structure-toxicity relationship within this group is crucial for risk assessment and the development of safer chemical entities. This document synthesizes key toxicity data, details relevant experimental methodologies, and visualizes the underlying toxicological pathways to support researchers, scientists, and drug development professionals in making informed decisions.

Introduction: The Double-Edged Sword of Aminophenols

Aminophenols are versatile aromatic compounds, serving as key building blocks in pharmaceuticals (e.g., acetaminophen is derived from p-aminophenol), dyes, and other industrial chemicals.[1][2] Halogenation of the aminophenol scaffold is a common strategy to modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can enhance its desired biological activity. However, these structural modifications also profoundly impact the compound's toxicity profile. The position, number, and nature of the halogen substituent can drastically alter metabolic pathways, often leading to enhanced toxicity, primarily targeting the kidney (nephrotoxicity) and liver (hepatotoxicity).[3][4][5]

This guide offers an objective comparison of the toxicological profiles of key halogenated aminophenols, grounded in experimental data, to elucidate these critical structure-toxicity relationships.

Core Mechanisms of Aminophenol-Induced Toxicity

The toxicity of aminophenols is not typically caused by the parent compound itself but rather by its metabolic activation into highly reactive intermediates. This process, primarily occurring in the liver and kidneys, is a central concept in understanding the potential hazards of this chemical class.

The primary mechanism involves enzymatic oxidation, often mediated by cytochrome P-450 or prostaglandin synthase, which converts the aminophenol to a reactive quinoneimine intermediate. This electrophilic species is highly reactive and can inflict cellular damage through several pathways:

  • Glutathione (GSH) Depletion: The quinoneimine readily reacts with the nucleophilic thiol group of glutathione, a critical intracellular antioxidant. This conjugation, while a detoxification step, can lead to the rapid depletion of cellular GSH stores.[4][5]

  • Oxidative Stress: Depletion of GSH compromises the cell's ability to neutralize reactive oxygen species (ROS), leading to a state of oxidative stress. This results in damage to lipids, proteins, and DNA.

  • Covalent Binding: The reactive intermediate can form covalent adducts with cellular macromolecules, particularly proteins. This can impair the function of critical enzymes and structural proteins, leading to mitochondrial dysfunction and disruption of cellular respiration.[4]

  • Cell Death Pathways: The culmination of these insults—GSH depletion, oxidative stress, and mitochondrial damage—triggers downstream signaling cascades that lead to programmed cell death (apoptosis) or uncontrolled cell lysis (necrosis).

The following diagram illustrates this general toxicological activation pathway.

Aminophenol_Toxicity_Pathway cluster_metabolism Metabolic Activation cluster_detoxification Detoxification & Depletion cluster_damage Cellular Damage Pathways Parent_Aminophenol Parent Halogenated Aminophenol Reactive_Intermediate Reactive Quinoneimine Intermediate Parent_Aminophenol->Reactive_Intermediate Oxidation (e.g., CYP450) GSH_Conjugate GSH Conjugate (Excreted) Reactive_Intermediate->GSH_Conjugate Conjugation Protein_Adducts Covalent Binding to Cellular Proteins Reactive_Intermediate->Protein_Adducts GSH Glutathione (GSH) GSH->GSH_Conjugate GSH_Depletion GSH Depletion GSH_Conjugate->GSH_Depletion Oxidative_Stress Oxidative Stress (ROS Increase) GSH_Depletion->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Protein_Adducts->Mitochondrial_Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Cell_Death Cell Death (Necrosis/Apoptosis) Mitochondrial_Dysfunction->Cell_Death

Caption: General metabolic pathway for aminophenol-induced cellular toxicity.

Comparative Toxicity Analysis

The introduction of halogens onto the aminophenol ring significantly modulates toxicity. The following sections compare the toxicological data for several key compounds.

Non-Halogenated Aminophenols (Baselines)
  • p-Aminophenol (PAP): Known primarily as a nephrotoxin that causes selective necrosis of renal proximal tubules.[4] However, studies have also demonstrated that PAP can induce hepatotoxicity, particularly in mice and hamsters, which is associated with the depletion of hepatic glutathione.[2][5] Its toxicity is a crucial benchmark for evaluating its halogenated derivatives.

  • o-Aminophenol and m-Aminophenol: Generally considered less toxic than PAP. Studies comparing 2-aminophenol (ortho) and 4-aminophenol (para) in rat renal slices found that PAP caused lactate dehydrogenase (LDH) leakage and glutathione depletion at lower concentrations, indicating higher cytotoxicity.[6] Repeated dose studies in rats suggest m-aminophenol has a higher No Observed Adverse Effect Level (NOAEL) than its isomers, though high doses can still induce liver and kidney effects.[7]

Monochlorinated Aminophenols
  • 2-Amino-4-chlorophenol: This compound is classified as harmful if swallowed and may cause skin irritation.[8][9] Its primary acute hazard is the induction of methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to symptoms like headache, dizziness, and cyanosis.[10] The International Agency for Research on Cancer (IARC) has classified it as "possibly carcinogenic to humans (Group 2B)" based on sufficient evidence in experimental animals.[8]

  • 4-Amino-3-chlorophenol: While it serves as a key intermediate for important pharmaceuticals like the tyrosine kinase inhibitor lenvatinib, it still presents toxicity risks, particularly nephrotoxicity.[11] However, some in vitro studies suggest it has lower cytotoxicity compared to other aminophenols, potentially indicating a more favorable safety profile for controlled therapeutic applications.[11]

Dichlorinated Aminophenols
  • 4-Amino-2,6-dichlorophenol: This compound is noted to be an irritant to the eyes, respiratory system, and skin.[12][13][14] The presence of two chlorine atoms flanking the hydroxyl group is expected to significantly influence its electronic properties and metabolic fate. Research has pointed to its potential for both nephrotoxicity and hepatotoxicity in rats. The toxicological properties have not been fully investigated, warranting caution.[12]

Quantitative Data Summary

The following tables provide a comparative summary of available quantitative toxicity data. It is important to note that direct comparisons should be made cautiously due to variations in experimental models and conditions.

Table 1: Comparative In Vivo Acute Oral Toxicity

Compound Species LD50 (mg/kg) GHS Acute Toxicity Category (Oral) Reference
o-Aminophenol Rat 1250 4 [15]
m-Aminophenol Rat 920 4 [15]
p-Aminophenol Rat 375-750 3 / 4 [16]
2-Amino-4-chlorophenol Rat 880-1020 4 [8]
3-Chlorophenol* Rat 570 4 [17]
4-Amino-2,6-dichlorophenol - Not Available - [12]

Note: Data for 3-chlorophenol is provided for context on the effect of chlorination on a related structure.

Table 2: Comparative In Vitro Toxicity Insights

Compound System Key Finding Implication Reference
2-Aminophenol Rat Renal Slices Higher concentration needed for LDH release vs. 4-AP. Lower intrinsic cytotoxicity to renal cells than 4-AP. [6]
4-Aminophenol Rat Renal Slices LDH release at lower concentrations; marked GSH depletion. Higher intrinsic cytotoxicity to renal cells. [6]
4-Amino-3-chlorophenol In Vitro Assays Exhibits lower cytotoxicity compared to other aminophenols. Potentially more favorable safety profile. [11]

| 4-Amino-2,6-dichlorophenol | Rat Renal Slices | Induced in vitro nephrotoxicity. | Direct toxic potential to kidney cells confirmed. | |

Experimental Protocols for Toxicity Assessment

To ensure robust and reproducible data, standardized protocols are essential. The following sections detail validated methodologies for assessing the toxicity of halogenated aminophenols. In vitro assays are prioritized as they align with the 3Rs (Replacement, Reduction, and Refinement) principles for ethical animal use and are valuable for early-stage screening.[18][19]

Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[20] Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals, providing a quantitative measure of cell viability.

Causality and Rationale: This assay is chosen for its reliability and high-throughput capability, making it ideal for screening compound libraries and determining IC50 values (the concentration at which 50% of cell viability is inhibited). The conversion of MTT is directly proportional to the number of living cells, providing a robust endpoint for cytotoxicity.

Workflow Diagram:

MTT_Assay_Workflow start Start cell_seeding 1. Cell Seeding Seed cells in a 96-well plate (e.g., 1x10^4 cells/well) start->cell_seeding incubation1 2. Incubation Allow cells to adhere (24 hours, 37°C, 5% CO2) cell_seeding->incubation1 compound_treatment 3. Compound Treatment Add serial dilutions of halogenated aminophenols incubation1->compound_treatment incubation2 4. Incubation Expose cells to compound (24-72 hours) compound_treatment->incubation2 mtt_addition 5. MTT Reagent Addition Add 10-20 µL of MTT solution (5 mg/mL) to each well incubation2->mtt_addition incubation3 6. Formazan Formation Incubate for 2-4 hours (until purple crystals form) mtt_addition->incubation3 solubilization 7. Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubation3->solubilization measurement 8. Absorbance Measurement Read absorbance at 570 nm using a microplate reader solubilization->measurement analysis 9. Data Analysis Calculate % viability and IC50 values measurement->analysis end End analysis->end

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Preparation: Culture a relevant cell line (e.g., HepG2 for hepatotoxicity, HK-2 for nephrotoxicity) under standard conditions. Harvest cells during the logarithmic growth phase and perform a cell count to ensure viability is >95%.

  • Seeding: Dilute the cell suspension to a predetermined optimal concentration (e.g., 1 x 10^5 cells/mL) in a complete culture medium. Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate. Include wells for controls (untreated cells and medium-only blanks).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in a culture medium to achieve the desired final concentrations. The final solvent concentration should be non-toxic to the cells (typically ≤0.5%). Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control.

  • Exposure: Return the plate to the incubator for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C. The rationale here is to allow sufficient time for viable cells to metabolize the MTT.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well. Mix thoroughly on an orbital shaker to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise.

  • Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Protocol: Acute Oral Toxicity – Fixed Dose Procedure (OECD Guideline 420)

For in vivo assessment, regulatory bodies often require adherence to established guidelines. The OECD Test Guideline 420 (Fixed Dose Procedure) is an ethical and scientifically sound method for assessing acute oral toxicity that avoids using death as the primary endpoint.[21]

Causality and Rationale: This procedure was developed to reduce animal usage and suffering compared to the classical LD50 test (OECD 401).[21][22] It classifies a substance based on the observation of clear signs of toxicity at one of a series of fixed dose levels (5, 50, 300, and 2000 mg/kg), allowing for hazard classification according to the Globally Harmonised System (GHS).[21][23]

Key Steps:

  • Animal Selection and Housing: Use healthy, young adult rodents of a single sex (typically females, as they are often slightly more sensitive) from a standard laboratory strain.[21] Acclimatize animals for at least 5 days before the study.

  • Sighting Study: A preliminary sighting study is conducted to determine the appropriate starting dose. One animal is dosed at a time, with at least a 24-hour interval between each animal, to identify the dose that produces evident toxicity.[21]

  • Main Study:

    • Dosing: Administer the test substance as a single dose by gavage. Animals should be fasted overnight before dosing (withholding food but not water).[21]

    • Dose Levels: Based on the sighting study, a group of 5 animals is dosed at the selected starting level.

    • Outcome Assessment:

      • If no evident toxicity is observed, the next higher fixed dose level is used in another group of 5 animals.

      • If evident toxicity is observed, the substance is classified at that dose level, and no further testing is needed.

      • If mortality occurs, the test is stopped, and the substance is classified at the next higher hazard category.

  • Observations: Observe animals frequently on the day of dosing and at least once daily for 14 days. Observations should include changes in skin, fur, eyes, respiratory and nervous system activity, and behavior.[21] Record body weight changes and all mortalities.

  • Pathology: Perform a gross necropsy on all animals at the end of the study.

  • Classification: The substance is classified based on the dose level at which evident toxicity or mortality was observed, according to GHS criteria.

Conclusion and Future Directions

The halogenation of aminophenols is a potent modulator of their toxicological profile. The available data clearly indicate that the position and degree of chlorination influence organ-specific toxicity, with the kidneys and liver being primary targets. The underlying mechanisms consistently point towards metabolic activation to reactive intermediates and subsequent depletion of cellular defenses like glutathione.

For drug development professionals, this comparative analysis underscores the necessity of early-stage toxicity screening. High-throughput in vitro assays, such as the MTT or LDH release assays, are indispensable tools for ranking compounds and identifying potential liabilities before committing to resource-intensive in vivo studies.[24] As the field moves towards more predictive and ethically responsible safety assessments, the integration of advanced in vitro models (e.g., 3D cell cultures, organ-on-a-chip) will be paramount in refining our understanding of the structure-toxicity relationships of halogenated aminophenols and designing safer, more effective chemical entities.[19][25]

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of 4-Amino-3,5-dibromophenol Production

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the strategic synthesis of halogenated organic intermediates is of paramount importance. 4-Amino-3,5-dibromophenol, a versatile molecular building block, presents a unique substitution pattern that is crucial for the development of novel compounds. This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable compound, supported by detailed experimental protocols and data to inform methodology selection.

Introduction to this compound

This compound is a substituted aromatic amine with the molecular formula C₆H₅Br₂NO.[1] Its structure, featuring a hydroxyl and an amino group on a dibrominated benzene ring, makes it a valuable precursor for the synthesis of a variety of more complex molecules, including active pharmaceutical ingredients and functional materials. The strategic placement of the bromine atoms, coupled with the reactive amino and hydroxyl functionalities, allows for a diverse range of subsequent chemical transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below:

PropertyValue
Molecular Formula C₆H₅Br₂NO
Molecular Weight 266.92 g/mol [1]
Melting Point 157 °C[2]
Boiling Point (Predicted) 333.6 ± 42.0 °C[2]
pKa (Predicted) 8.32 ± 0.23[2]
Appearance White to light yellow or tan crystalline powder
Storage Temperature Keep in dark place, Inert atmosphere, Room temperature[2]

Synthetic Strategies: A Comparative Analysis

Two principal synthetic strategies for the preparation of this compound are prevalent:

  • Route 1: Direct Electrophilic Bromination of 4-Aminophenol. This approach is a straightforward method that leverages the activating effects of the amino and hydroxyl groups to facilitate the direct bromination of the aromatic ring.

  • Route 2: Reduction of 3,5-Dibromo-4-nitrophenol. This two-step pathway involves the initial synthesis of a nitrophenol intermediate, followed by the reduction of the nitro group to the desired amine.

The selection of an optimal synthetic route is contingent upon several factors, including reaction yield, purity of the final product, cost and availability of starting materials, and overall process safety and environmental impact.

cluster_0 Synthetic Route Selection Workflow start Define Synthesis Goals (Scale, Purity, Cost) decision Evaluate Pros and Cons start->decision route1 Route 1: Direct Bromination protocol1 Execute Protocol 1 route1->protocol1 route2 Route 2: Nitrophenol Reduction protocol2 Execute Protocol 2 route2->protocol2 decision->route1 Fewer steps, potentially lower cost decision->route2 Potentially higher purity, avoids polybromination end Final Product protocol1->end protocol2->end

Caption: Decision-making workflow for selecting a synthetic route.

Route 1: Direct Electrophilic Bromination of 4-Aminophenol

This method involves the direct reaction of 4-aminophenol with a brominating agent. The strong activating and ortho-, para-directing nature of the hydroxyl and amino groups facilitates the introduction of two bromine atoms at the positions ortho to the hydroxyl group.

Causality Behind Experimental Choices

The choice of a suitable brominating agent and solvent system is critical to the success of this reaction. While elemental bromine can be used, its handling can be hazardous. A common alternative is the in-situ generation of electrophilic bromine from a bromide salt and an oxidizing agent, which offers a safer and more controlled reaction. Acetic acid is a frequently used solvent as it is polar enough to dissolve the starting materials and can help to moderate the reactivity of the brominating agent.

Experimental Protocol
  • Materials:

    • 4-Aminophenol

    • Ammonium bromide (NH₄Br)

    • Hydrogen peroxide (H₂O₂) (30% aqueous solution)

    • Glacial acetic acid

    • Dichloromethane

    • Methanol

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminophenol (1 equivalent) in glacial acetic acid.

    • To this solution, add ammonium bromide (2.2 equivalents).

    • Cool the mixture in an ice bath to 0-5 °C.

    • Slowly add hydrogen peroxide (2.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into a beaker containing ice-water to precipitate the crude product.

    • Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

    • The crude product can be purified by recrystallization from a mixture of dichloromethane and methanol to afford pure this compound.[3]

cluster_1 Route 1: Direct Bromination Workflow A Dissolve 4-Aminophenol in Acetic Acid B Add Ammonium Bromide A->B C Cool to 0-5 °C B->C D Add Hydrogen Peroxide (dropwise) C->D E Stir at Room Temperature D->E F Precipitate in Ice-Water E->F G Filter and Wash F->G H Recrystallize G->H I This compound H->I

Caption: Experimental workflow for the direct bromination of 4-aminophenol.

Route 2: Reduction of 3,5-Dibromo-4-nitrophenol

This alternative two-step synthesis involves the preparation of 3,5-dibromo-4-nitrophenol, followed by the reduction of the nitro group to an amine. This method can offer better control over the regiochemistry and may lead to a purer final product.

Step 1: Synthesis of 3,5-Dibromo-4-nitrophenol

The synthesis of the nitrophenol intermediate can be achieved through the nitration of 3,5-dibromophenol.

  • Materials:

    • 3,5-Dibromophenol

    • Concentrated Nitric Acid (70%)

    • Glacial Acetic Acid

  • Procedure:

    • Dissolve 3,5-dibromophenol in glacial acetic acid in a round-bottom flask.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of concentrated nitric acid in glacial acetic acid dropwise, maintaining the low temperature.

    • After the addition, stir the reaction mixture at low temperature for 1-2 hours.

    • Allow the mixture to warm to room temperature and pour it into ice-water to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain 3,5-dibromo-4-nitrophenol.

Step 2: Reduction to this compound

The reduction of the nitro group is a common transformation in organic synthesis and can be achieved using various reducing agents. A widely used and effective method is catalytic hydrogenation.

  • Materials:

    • 3,5-Dibromo-4-nitrophenol

    • Palladium on carbon (Pd/C) catalyst (10%)

    • Methanol or Ethanol

    • Hydrogen gas (H₂)

  • Procedure:

    • In a hydrogenation vessel, dissolve 3,5-dibromo-4-nitrophenol in methanol or ethanol.

    • Carefully add the Pd/C catalyst to the solution.

    • Seal the vessel and purge with hydrogen gas.

    • Stir the mixture under a hydrogen atmosphere (typically at a pressure of 1-3 atm) at room temperature.

    • Monitor the reaction progress by TLC until the starting material is consumed.

    • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

    • The product can be further purified by recrystallization if necessary.[4]

cluster_2 Route 2: Nitrophenol Reduction Workflow cluster_2a Step 1: Nitration cluster_2b Step 2: Reduction A1 Dissolve 3,5-Dibromophenol in Acetic Acid B1 Cool and Add Nitric Acid A1->B1 C1 Precipitate, Filter, and Dry B1->C1 D1 3,5-Dibromo-4-nitrophenol C1->D1 A2 Dissolve 3,5-Dibromo-4-nitrophenol in Alcohol D1->A2 Intermediate B2 Add Pd/C Catalyst A2->B2 C2 Hydrogenate B2->C2 D2 Filter and Evaporate C2->D2 E2 This compound D2->E2

Caption: Experimental workflow for the reduction of 3,5-dibromo-4-nitrophenol.

Comparative Data Summary

ParameterRoute 1: Direct BrominationRoute 2: Nitrophenol Reduction
Starting Material 4-Aminophenol3,5-Dibromophenol
Number of Steps 12
Key Reagents NH₄Br, H₂O₂HNO₃, Pd/C, H₂
Reported Yield Typically moderate to high, but can be variable depending on conditions.Generally high for both steps, leading to a good overall yield.
Purity May require careful purification to remove mono- and poly-brominated byproducts.Often results in a purer final product due to the controlled nature of the reactions.
Reaction Time Relatively short (a few hours).Longer overall due to the two-step process.
Advantages Fewer synthetic steps, readily available starting material.Higher potential for purity, more controlled reaction.
Disadvantages Potential for isomeric impurities and over-bromination.Longer reaction sequence, requires handling of nitric acid and a flammable solvent with a catalyst.

Conclusion and Recommendations

Both the direct bromination of 4-aminophenol and the multi-step synthesis via the reduction of 3,5-dibromo-4-nitrophenol represent viable pathways for the production of this compound.

  • For rapid synthesis and when moderate purity is acceptable, the direct bromination route (Route 1) is a compelling option. Its single-step nature and the use of readily available reagents make it an efficient choice for smaller-scale applications.

  • For applications demanding high purity and when a longer synthetic sequence is permissible, the nitrophenol reduction route (Route 2) is recommended. This method offers greater control over the formation of the desired product, minimizing the formation of isomeric impurities.

The ultimate choice of synthetic strategy will be dictated by the specific requirements of the research or production campaign, including the desired scale, purity specifications, and available resources.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Amino-3,5-dibromophenol

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in research and development, the responsible management and disposal of chemical reagents is a cornerstone of operational safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 4-Amino-3,5-dibromophenol, a halogenated aromatic amine. The procedures outlined herein are designed to ensure personnel safety, regulatory compliance, and the protection of our ecosystem.

Hazard Profile of this compound: Understanding the "Why"

Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is not a benign substance; its chemical structure necessitates a cautious and informed approach to handling and disposal.

Key Hazards:

  • Acute Toxicity: The compound is harmful if swallowed or inhaled.

  • Skin Sensitization: It may cause an allergic skin reaction upon contact.

  • Suspected Mutagenicity: It is suspected of causing genetic defects, placing it in a category of high-concern chemicals.

  • Organ Toxicity: Prolonged or repeated exposure may cause damage to organs, specifically the kidneys.

  • Environmental Hazard: this compound is classified as very toxic to aquatic life with long-lasting effects. Improper disposal can lead to significant environmental contamination.

Due to its dibrominated structure, this compound falls under the category of Halogenated Organic Compounds (HOCs) . The U.S. Environmental Protection Agency (EPA) has specific regulations for the disposal of HOCs because they can be persistent in the environment and form hazardous byproducts, such as dioxins, if improperly incinerated.[1][2][3] Therefore, dilution and drain disposal are strictly prohibited.

Hazard Summary Table
Hazard ClassificationDescriptionGHS PictogramPrecautionary Statement Reference
Acute Toxicity (Oral, Inhalation)Category 4: Harmful if swallowed or if inhaled.
alt text
P261, P270, P301+P312
Skin SensitizationCategory 1: May cause an allergic skin reaction.
alt text
P272, P280, P333+P313
Germ Cell MutagenicityCategory 2: Suspected of causing genetic defects.
alt text
P201, P202, P308+P313
Specific Target Organ ToxicityCategory 2: May cause damage to kidneys through prolonged or repeated exposure.
alt text
P260
Aquatic Hazard (Acute & Chronic)Category 1: Very toxic to aquatic life with long lasting effects.
alt text
P273, P391

Immediate Safety & Spill Management

Accidents can happen. A swift and correct response is critical to mitigating exposure and environmental release.

Required Personal Protective Equipment (PPE)

Before handling or preparing this compound for disposal, the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile). Always inspect gloves for integrity before use.

  • Eye Protection: Safety goggles or a face shield.[4][5]

  • Lab Coat: A standard laboratory coat to prevent skin contact.[4]

  • Respiratory Protection: If handling outside of a fume hood or if dust is generated, a NIOSH/MSHA-approved respirator is necessary.[4]

All handling, including weighing and transferring for disposal, must be performed within a certified chemical fume hood to minimize inhalation risk.

Spill Cleanup Protocol
  • Evacuate & Secure: Evacuate non-essential personnel from the immediate area.[6] Ensure the area is well-ventilated.

  • Don PPE: Wear the appropriate PPE as listed above.

  • Contain Spill: For a solid spill, gently cover it with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne. Do not use combustible materials like paper towels for the initial containment.

  • Collect Material: Carefully sweep or scoop the contained material into a designated hazardous waste container.[4] Use spark-proof tools if there is any solvent present.

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Dispose: Seal and label the waste container and dispose of it according to the protocol in the following section.

Step-by-Step Disposal Protocol

The guiding principle for disposing of this compound is waste segregation . Halogenated organic waste must never be mixed with non-halogenated waste streams to ensure it receives the correct final treatment.[7][8]

Step 1: Designate a Waste Container
  • Select the Right Container: Use a robust, leak-proof container with a secure, screw-top cap. The container must be chemically compatible with the waste. A high-density polyethylene (HDPE) container is a suitable choice.[9]

  • Label Correctly from the Start: Before adding any waste, the container must be clearly labeled with the words "HAZARDOUS WASTE" .[9][10] The label must also include the full chemical name: "this compound".[10] Do not use abbreviations or chemical formulas.[8][10]

Step 2: Waste Collection
  • Solid Waste: Carefully transfer the solid this compound waste into the designated container using a dedicated spatula or scoop.

  • Contaminated Labware & Debris: Any items grossly contaminated with the compound (e.g., weigh boats, gloves, absorbent pads from a spill) should also be placed in this container.

  • Rinsate from Glassware: To decontaminate glassware, rinse it with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol). This rinsate is now considered halogenated hazardous waste .

    • Collect this solvent rinsate in a separate, clearly labeled "Halogenated Organic Solvent Waste" container.[7] This prevents mixing solids and liquids, which is a best practice for waste management.

Step 3: Waste Storage in a Satellite Accumulation Area (SAA)
  • Location: The waste container must be stored at or near the point of generation (i.e., in the lab where the waste was produced).[10]

  • Container Management: The waste container must be kept tightly sealed at all times, except when you are actively adding waste.[8][9] This prevents the release of vapors and protects against spills.

  • Segregation: Store the halogenated waste container in secondary containment (e.g., a chemical-resistant tray) and segregate it from incompatible materials, particularly strong oxidizing agents.[6][11]

Step 4: Arranging for Final Disposal
  • Professional Disposal: Once the waste container is full or you are finished accumulating this waste stream, arrange for its collection by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Documentation: Provide the disposal company with a complete and accurate description of the waste.

  • Treatment Method: The required disposal method for halogenated organic waste is high-temperature incineration at a licensed facility equipped with scrubbers to neutralize acidic gases (like hydrogen bromide) produced during combustion.[1][7] This is the only environmentally sound method to ensure the complete destruction of the compound.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

G cluster_0 In-Lab Procedures cluster_1 Final Disposal cluster_2 Glassware Decontamination A Waste Generation (Solid this compound or contaminated items) B Select & Pre-label Container: 'HAZARDOUS WASTE' 'Halogenated Organic Solid Waste' A->B 1. Prepare C Transfer Waste to Container B->C 2. Collect D Securely Cap Container C->D 3. Seal E Store in Satellite Accumulation Area (SAA) - Segregated - Secondary Containment D->E 4. Store F Is container full or waste stream complete? E->F G Contact EHS or Licensed Hazardous Waste Vendor F->G Yes H Waste Manifesting & Transport G->H I High-Temperature Incineration (Licensed Facility) H->I R1 Contaminated Glassware R2 Rinse with Minimal Solvent (e.g., Acetone) R1->R2 R3 Collect Rinsate in Separate 'Halogenated Liquid Waste' Container R2->R3 R4 Store in SAA R3->R4 R4->G Arrange Pickup

Caption: Disposal workflow for this compound.

References

A Senior Application Scientist's Guide to the Safe Handling of 4-Amino-3,5-dibromophenol

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the introduction of novel chemical entities necessitates a proactive and rigorous approach to laboratory safety. This guide provides essential, immediate safety and logistical information for the handling of 4-Amino-3,5-dibromophenol. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document outlines a conservative safety protocol based on the known hazards of structurally similar aminophenol and brominated aromatic compounds. Our core objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical safely and effectively, thereby fostering a culture of safety and scientific excellence.

Hazard Assessment: A Precautionary Approach

Given the structure of this compound, which combines an aminophenol core with bromine substituents, it is prudent to anticipate a range of potential hazards. Structurally related compounds, such as 4-aminophenol, are known to be harmful if swallowed or inhaled, may cause an allergic skin reaction, are suspected of causing genetic defects, and may cause damage to organs through prolonged or repeated exposure.[1] Furthermore, many halogenated phenols exhibit significant toxicity. Therefore, a stringent set of safety precautions is not merely recommended but essential.

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Sensitization: May cause an allergic skin reaction.[1]

  • Eye and Skin Irritation: Likely to cause serious eye and skin irritation.[3]

  • Mutagenicity: Suspected of causing genetic defects.[1]

  • Organ Toxicity: Potential for target organ damage with repeated exposure.[1]

  • Environmental Hazard: Potentially toxic to aquatic life.[1]

All work with this compound should be conducted under the assumption that it is a hazardous substance. A thorough risk assessment must be performed before any new procedure involving this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is mandatory to minimize exposure. The selection of appropriate PPE is critical and should be based on the specific laboratory activity being performed.

Activity Required PPE Enhanced Precautions (for potent compound handling)
Low-Hazard Activities (e.g., handling sealed containers)- Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves-
Moderate-Hazard Activities (e.g., weighing, preparing stock solutions)- Permeation-resistant laboratory coat- Chemical splash goggles- Double-gloving (nitrile)- Face shield- Disposable sleeves
High-Hazard Activities (e.g., large-scale synthesis, potential for aerosolization)- Disposable, solid-front lab coat or gown- Chemical splash goggles and face shield- Double-gloving (nitrile or neoprene)[4][5][6]- Respiratory protection (N95 or higher)- Full-body protective suit (if significant exposure is possible)

Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if contaminated.[7]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic workflow is essential to ensure safety and prevent contamination.

Pre-Handling Procedures
  • Risk Assessment: Before any work begins, conduct a thorough risk assessment for the planned experiment.

  • Location and Ventilation: All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[7][8] Ensure that an eyewash station and safety shower are readily accessible.[8]

  • Gather Materials: Assemble all necessary equipment and PPE before handling the chemical to minimize movement and potential spills.

Handling Protocol
  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing and Dispensing: When weighing the solid material, do so in a fume hood to avoid inhalation of dust.[6][7] Use a spatula for transfers and avoid creating dust clouds.

  • In Solution: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • General Practices: Avoid all personal contact, including inhalation.[8] Do not eat, drink, or smoke in the handling area.[1][9] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][8]

Storage

Store this compound in a tightly closed, properly labeled container in a cool, dry, and dark place.[10][11][12] It should be stored away from incompatible materials such as strong oxidizing agents, acids, and bases.[9]

Emergency Procedures: Spill and Exposure Management

Preparedness is key to mitigating the impact of an accidental release or exposure.

Spill Response Workflow

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Waste into Labeled Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste as Hazardous Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Step-by-step workflow for managing a chemical spill.

First Aid Measures
  • Inhalation: Remove the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[13][14]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention if irritation or a rash occurs.[1][14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[4] Seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][9]

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic compounds.[4][5]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container for halogenated organic waste.[4]

  • Final Disposal: Arrange for collection by a licensed hazardous waste disposal company.[5][14] Do not dispose of this compound down the drain or in regular trash.[6] Follow all local, state, and federal regulations for hazardous waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.